molecular formula C12H15NO2 B044057 Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate CAS No. 118128-78-2

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate

Cat. No.: B044057
CAS No.: 118128-78-2
M. Wt: 205.25 g/mol
InChI Key: IVUBOWZGLSRVFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate is a synthetically versatile organic compound that serves as a key intermediate and core scaffold in medicinal chemistry and drug discovery research. The 1,2,3,4-tetrahydroquinoline structure is a privileged motif found in numerous biologically active molecules and therapeutic agents, with documented applications in the development of inhibitors for various disease targets. This compound is of significant research value for the synthesis of novel chemical entities, particularly in the construction of highly substituted tetrahydroquinoline libraries via multi-component cascade reactions. Such methodologies offer a rapid and efficient strategy for generating structural diversity from readily available starting materials like anilines, aldehydes, and ethyl cyanoacetate . The tetrahydroquinoline core is recognized for its notable biological activities, and derivatives have been identified as potent inhibitors of LPS-induced NF-κB transcriptional activity. NF-κB is a critical protein complex involved in immune, inflammatory, and apoptotic responses, and its dysregulation is associated with conditions like cancer and autoimmune diseases . Research indicates that tetrahydroquinoline-based scaffolds can exhibit promising in vitro cytotoxicity against a panel of human cancer cell lines, making them valuable candidates in anticancer research . Beyond its role in drug discovery, this ester derivative is also a valuable building block in organic synthesis, facilitating further functionalization to access a wide array of complex nitrogen-containing heterocycles for various research applications. Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)10-5-3-7-11-9(10)6-4-8-13-11/h3,5,7,13H,2,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUBOWZGLSRVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCNC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553146
Record name Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118128-78-2
Record name Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical and chemical properties of Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate is a heterocyclic compound belonging to the tetrahydroquinoline class. This document provides a comprehensive overview of its known physical and chemical properties, drawing from available data. While specific experimental details for this particular molecule are not widely published, this guide consolidates the existing information and provides context based on the broader family of tetrahydroquinolines, which are recognized for their diverse biological activities. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some data is directly reported for this compound, other values are predicted or inferred from closely related structures due to a lack of specific experimental documentation in publicly accessible literature.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₂[1]
Molecular Weight 205.25 g/mol [1]
CAS Number 118128-78-2[1][2]
Appearance Not specified (likely a solid or oil)N/A
Melting Point Not specified. For a related isomer, Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, the melting point is 204 °C.[3]
Boiling Point Not specified.N/A
Solubility Not specified. A related isomer, Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, is slightly soluble in water (4.3 g/L at 25 °C).[3]
Predicted ¹H NMR Predicted spectra are available.[1]
Predicted ¹³C NMR Predicted spectra are available.[1]
IR Spectrum Not specified.N/A
Mass Spectrum Not specified.N/A

Synthesis and Purification

One general and widely used method is the catalytic hydrogenation of the quinoline ring system. This typically involves the use of a noble metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction solvent and conditions (temperature, pressure) would need to be optimized for this specific substrate.

Another approach involves domino reactions, which have proven to be an efficient strategy for generating substituted tetrahydroquinolines. These multi-step sequences can be initiated by reduction of a nitro group followed by cyclization and further reduction.[4]

A generalized workflow for a potential synthesis route is depicted below.

G cluster_start Starting Materials cluster_process Synthetic Process cluster_product Final Product Quinoline-5-carboxylic acid Quinoline-5-carboxylic acid Esterification Esterification Quinoline-5-carboxylic acid->Esterification Ethanol Ethanol Ethanol->Esterification Catalyst (e.g., Pd/C) Catalyst (e.g., Pd/C) Hydrogenation Hydrogenation Catalyst (e.g., Pd/C)->Hydrogenation Hydrogen Gas Hydrogen Gas Hydrogen Gas->Hydrogenation Esterification->Hydrogenation Ethyl quinoline-5-carboxylate Workup Workup Hydrogenation->Workup Purification Purification Workup->Purification Crude Product This compound This compound Purification->this compound

Caption: A potential synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on common procedures for similar compounds. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by a qualified chemist.

  • Esterification: Quinoline-5-carboxylic acid is dissolved in an excess of ethanol. A catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is refluxed for several hours until the reaction is complete (monitored by TLC). The excess ethanol is removed under reduced pressure. The residue is neutralized with a weak base and extracted with an organic solvent. The organic layer is dried and concentrated to yield ethyl quinoline-5-carboxylate.

  • Hydrogenation: The resulting ethyl quinoline-5-carboxylate is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate). A catalytic amount of palladium on carbon (5-10 wt%) is added. The mixture is then subjected to hydrogenation in a Parr shaker or a similar apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature. The reaction is monitored by TLC or GC-MS until the starting material is consumed.

  • Workup and Purification: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Biological Activity and Signaling Pathways

Specific studies on the biological activity or the involvement in signaling pathways of this compound are not available in the reviewed literature. However, the broader class of tetrahydroquinolines is known to exhibit a wide range of biological activities.[5] These include, but are not limited to, antioxidant, antibacterial, and potential anticancer effects.

The tetrahydroisoquinoline scaffold, a close structural relative, is found in numerous natural products and pharmacologically active compounds.[6][7][8][9] Derivatives of tetrahydroisoquinoline have been reported to possess antitumor, antibacterial, and anti-inflammatory properties.[7][8][9]

Given the structural similarities, it is plausible that this compound could be investigated for similar biological activities. The logical relationship for such an investigation is outlined below.

G Ethyl_1_2_3_4_tetrahydroquinoline_5_carboxylate This compound Tetrahydroquinoline_Scaffold Belongs to Tetrahydroquinoline Class Ethyl_1_2_3_4_tetrahydroquinoline_5_carboxylate->Tetrahydroquinoline_Scaffold Potential_Investigation Potential Areas of Investigation Ethyl_1_2_3_4_tetrahydroquinoline_5_carboxylate->Potential_Investigation Hypothesized Activity Known_Bioactivities Known Biological Activities of Tetrahydroquinolines Tetrahydroquinoline_Scaffold->Known_Bioactivities Antioxidant Antioxidant Known_Bioactivities->Antioxidant Antibacterial Antibacterial Known_Bioactivities->Antibacterial Anticancer Anticancer Known_Bioactivities->Anticancer Potential_Investigation->Antioxidant Potential_Investigation->Antibacterial Potential_Investigation->Anticancer

Caption: Logical relationship for investigating the biological activity of the target compound.

Conclusion

This compound is a compound for which detailed experimental data is not extensively documented in publicly available sources. This guide has compiled the known information regarding its basic properties and has provided a hypothetical framework for its synthesis and potential biological evaluation based on the well-characterized chemistry and pharmacology of the broader tetrahydroquinoline class. Further experimental investigation is required to fully elucidate the physical, chemical, and biological characteristics of this specific molecule. This document serves as a starting point for researchers interested in exploring the potential of this compound in medicinal chemistry and drug development.

References

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate is a heterocyclic organic compound belonging to the tetrahydroquinoline class. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Tetrahydroquinolines are known to exhibit a broad spectrum of pharmacological activities, making their derivatives valuable targets for novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical identity, properties, and synthesis of this compound.

Chemical Identity and Properties

The systematic IUPAC name for the compound is This compound . Its Chemical Abstracts Service (CAS) registry number is 118128-78-2 .[3][4]

Quantitative Data Summary
PropertyValueSource
CAS Number 118128-78-2[3][4]
IUPAC Name This compoundN/A
Systematic Name 5-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, ethyl ester[4]
Molecular Formula C₁₂H₁₅NO₂[4]
Molecular Weight 205.25 g/mol [4]
Purity 95%-98% (typical)[3]
Application Drug intermediates, Materials intermediate[3]

Note: Experimental physical properties such as melting point, boiling point, and density for this specific isomer are not consistently reported in publicly available literature. The data presented is based on information from chemical suppliers and databases.

Experimental Protocols

A potential synthetic route could involve a three-component cascade reaction.[5] This methodology generally proceeds through a Knoevenagel condensation followed by an aza-Michael-Michael addition.

General Synthetic Workflow (Hypothetical)

A plausible, though not explicitly documented, synthesis for this compound could involve the following conceptual steps. This is a generalized protocol and would require optimization.

Reactants:

  • A suitable 2-alkenyl aniline precursor.

  • An appropriate aldehyde.

  • Ethyl cyanoacetate.

  • A base catalyst, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Anhydrous solvent (e.g., Dichloromethane).

Procedure:

  • To a solution of the 2-alkenyl aniline (1 equivalent) in the anhydrous solvent, add the aldehyde (1.1 equivalents) and ethyl cyanoacetate (1.1 equivalents).

  • Add the base catalyst (e.g., DBU, 0.5 equivalents) to the mixture.

  • The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., Nitrogen) for a specified period (e.g., 12-24 hours), with the progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture would be worked up. This typically involves filtering the crude product and removing the solvent under reduced pressure.

  • Purification of the crude product would be achieved through column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).

Logical Relationships in Synthesis

The synthesis of highly substituted tetrahydroquinolines often follows a logical progression of chemical reactions that can be visualized as a workflow.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_process Workup & Purification cluster_end Final Product A 2-Alkenyl Aniline E Knoevenagel Condensation A->E B Aldehyde B->E C Ethyl Cyanoacetate C->E D DBU (Catalyst) D->E F Aza-Michael-Michael Addition E->F G Reaction Workup F->G H Column Chromatography G->H I This compound H->I

Caption: A logical workflow for the potential synthesis of the target compound.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the public domain detailing the involvement of this compound in specific biological signaling pathways or its particular biological activities. The broader class of tetrahydroisoquinoline derivatives has been investigated for various therapeutic applications, including their potential as anticancer agents that may target pathways like the NF-κB signaling pathway.[6] However, without specific studies on the 5-carboxylate ethyl ester of tetrahydroquinoline, any depiction of its role in a signaling pathway would be speculative.

Further research is required to elucidate the specific biological targets and mechanisms of action for this particular compound. Researchers and drug development professionals are encouraged to consider this molecule as a potential candidate for screening in various biological assays to uncover its therapeutic potential.

References

Spectroscopic and Synthetic Profile of Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate is a heterocyclic compound belonging to the tetrahydroquinoline class of molecules. The tetrahydroquinoline scaffold is a prominent structural motif in a wide array of biologically active compounds and natural products, exhibiting diverse pharmacological properties. This document presents a template for the spectroscopic characterization and a general synthetic methodology for this compound, designed to aid researchers in its synthesis and identification.

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. The values are illustrative and based on the analysis of similar structures.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: Representative ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.5m3HAr-H
~6.5s (br)1HNH
~4.2q2HO-CH₂-CH₃
~3.3t2HC4-H₂
~2.7t2HC2-H₂
~1.9m2HC3-H₂
~1.3t3HO-CH₂-CH₃

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: Representative ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~168C=O (Ester)
~145C8a
~128C7
~125C6
~122C5a
~118C5
~115C4a
~60O-CH₂-CH₃
~42C2
~27C4
~22C3
~14O-CH₂-CH₃

Solvent: CDCl₃, Frequency: 100 MHz

IR (Infrared) Spectroscopy Data

Table 3: Representative IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3350Medium, SharpN-H Stretch
~2950MediumC-H Stretch (Aliphatic)
~1700StrongC=O Stretch (Ester)
~1600, ~1480MediumC=C Stretch (Aromatic)
~1250StrongC-O Stretch (Ester)

Sample Preparation: KBr Pellet

MS (Mass Spectrometry) Data

Table 4: Representative Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
205High[M]⁺ (Molecular Ion)
176Medium[M - C₂H₅]⁺
160High[M - OC₂H₅]⁺
132Medium[M - COOC₂H₅]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of a tetrahydroquinoline carboxylate derivative.

Synthesis of this compound

A common route for the synthesis of tetrahydroquinolines involves the reduction of the corresponding quinoline.

Materials:

  • Ethyl quinoline-5-carboxylate

  • Platinum(IV) oxide (Adam's catalyst) or Palladium on carbon (Pd/C)

  • Ethanol (absolute)

  • Hydrogen gas

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a high-pressure reaction vessel, dissolve ethyl quinoline-5-carboxylate in absolute ethanol.

  • Add a catalytic amount of PtO₂ or Pd/C to the solution.

  • Seal the vessel and purge with an inert gas.

  • Introduce hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the purified product by NMR, IR, and MS.

Spectroscopic Analysis

3.2.1. NMR Spectroscopy

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

  • Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Coupling constants (J) are reported in Hertz (Hz).

3.2.2. IR Spectroscopy

  • IR spectra are recorded on an FT-IR spectrometer.

  • Solid samples are prepared as KBr pellets.

  • Liquid samples are analyzed as a thin film between NaCl plates.

  • Absorbance frequencies are reported in wavenumbers (cm⁻¹).

3.2.3. Mass Spectrometry

  • Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source.

  • The sample is introduced via direct infusion or through a GC inlet.

  • The mass-to-charge ratio (m/z) of the fragments is recorded.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis of a synthesized compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: General workflow for synthesis, purification, and spectroscopic analysis.

Logical_Relationship cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Compound This compound H_NMR ¹H NMR (Proton Environment) Compound->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Compound->C_NMR IR_Spec Functional Groups (e.g., C=O, N-H) Compound->IR_Spec Mass_Spec Molecular Weight & Fragmentation Pattern Compound->Mass_Spec Structure Structural Confirmation H_NMR->Structure C_NMR->Structure IR_Spec->Structure Mass_Spec->Structure

Caption: Relationship between spectroscopic techniques and structural information.

An In-depth Technical Guide to the Synthesis of Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate, a key intermediate in pharmaceutical research and development. The synthesis is strategically divided into two core stages: the construction of the quinoline ring system followed by its subsequent reduction. This document details the key starting materials, experimental protocols, and quantitative data to support the efficient laboratory synthesis of the target molecule.

I. Synthetic Strategy Overview

The most direct and widely applicable approach to the synthesis of this compound involves a two-step process:

  • Quinoline Ring Formation: Synthesis of the aromatic precursor, Ethyl quinoline-5-carboxylate, from readily available starting materials.

  • Heterocyclic Ring Reduction: Catalytic hydrogenation of the quinoline intermediate to yield the desired saturated tetrahydroquinoline ring system.

This strategy allows for the modular construction of the target molecule, with opportunities for purification and characterization at the intermediate stage.

II. Starting Materials for Ethyl quinoline-5-carboxylate Synthesis

The primary and most logical starting material for the synthesis of the quinoline core is Ethyl 3-aminobenzoate . This commercially available aniline derivative provides the necessary benzene ring and the precursor to the ester functionality at the desired 5-position of the resulting quinoline.

Two classical and effective named reactions are employed for the construction of the quinoline ring from anilines: the Skraup synthesis and the Doebner-von Miller reaction .

A. Skraup Synthesis

The Skraup synthesis utilizes the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline ring. The glycerol is dehydrated in situ by the sulfuric acid to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation.

B. Doebner-von Miller Reaction

The Doebner-von Miller reaction is a more general method that involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[1] For the synthesis of an unsubstituted quinoline ring at the 2- and 3-positions, acrolein (or a precursor that generates it in situ) is the required α,β-unsaturated aldehyde.

III. Experimental Protocols

A. Step 1: Synthesis of Ethyl quinoline-5-carboxylate via a Modified Skraup/Doebner-von Miller Approach

This protocol outlines a modified procedure that can be considered a variation of the Skraup or Doebner-von Miller reaction, using Ethyl 3-aminobenzoate as the key starting material.

Reaction Scheme:

G start Ethyl 3-aminobenzoate product Ethyl quinoline-5-carboxylate start->product Skraup/Doebner-von Miller Reaction reagents + Glycerol + H2SO4 + Oxidizing Agent

Caption: Synthesis of Ethyl quinoline-5-carboxylate.

Starting Materials:

  • Ethyl 3-aminobenzoate

  • Glycerol

  • Concentrated Sulfuric Acid

  • An oxidizing agent (e.g., nitrobenzene, arsenic acid, or ferrous sulfate as a moderator)[2]

Detailed Methodology:

  • In a fume hood, cautiously add concentrated sulfuric acid to a reaction flask equipped with a reflux condenser and a mechanical stirrer.

  • To the stirred sulfuric acid, slowly add glycerol. The mixture will heat up.

  • Once the glycerol is fully incorporated, add the oxidizing agent (if different from the aniline's nitro-substituted precursor).

  • Slowly and carefully add Ethyl 3-aminobenzoate to the reaction mixture. The reaction is often exothermic and can be vigorous.[3] The use of ferrous sulfate can help to moderate the reaction.[2][3]

  • Heat the reaction mixture to the temperature specified in the literature for the chosen variation of the Skraup/Doebner-von Miller reaction, typically in the range of 130-160°C.[4]

  • Maintain the reaction at this temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium carbonate solution) until the pH is basic.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl quinoline-5-carboxylate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data (Expected):

ParameterValue
Starting MaterialEthyl 3-aminobenzoate
Key ReagentsGlycerol, H₂SO₄, Oxidizing Agent
Expected Yield40-60% (Yields can vary significantly based on specific conditions and scale)
Purity>95% after purification
B. Step 2: Synthesis of this compound via Catalytic Hydrogenation

The final step in the synthesis is the reduction of the quinoline ring to the corresponding tetrahydroquinoline. This is most effectively achieved through catalytic hydrogenation.

Reaction Scheme:

G start Ethyl quinoline-5-carboxylate product This compound start->product Catalytic Hydrogenation reagents + H2 (gas) + Catalyst (e.g., Pd/C)

Caption: Synthesis of this compound.

Starting Materials:

  • Ethyl quinoline-5-carboxylate

  • Hydrogen gas (H₂)

  • Catalyst (e.g., 5% or 10% Palladium on Carbon (Pd/C))

  • Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

Detailed Methodology:

  • Dissolve Ethyl quinoline-5-carboxylate in a suitable solvent in a hydrogenation vessel.

  • Add the palladium on carbon catalyst to the solution.

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically ranging from atmospheric pressure to 50 bar).[5]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., up to 50-60°C) to facilitate the reaction.[6]

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the product by column chromatography on silica gel.

Quantitative Data (Expected):

ParameterValue
Starting MaterialEthyl quinoline-5-carboxylate
Key ReagentsH₂, Pd/C
Expected Yield>90%
Purity>98% after purification

IV. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic process.

experimental_workflow cluster_step1 Step 1: Quinoline Synthesis cluster_step2 Step 2: Hydrogenation A Ethyl 3-aminobenzoate C Skraup/Doebner-von Miller Reaction (Heating) A->C B Glycerol + H2SO4 + Oxidizing Agent B->C D Work-up and Purification C->D E Ethyl quinoline-5-carboxylate D->E F Ethyl quinoline-5-carboxylate E->F H Catalytic Hydrogenation F->H G H2, Pd/C, Solvent G->H I Filtration and Solvent Removal H->I J This compound I->J

Caption: Overall synthetic workflow.

V. Conclusion

The synthesis of this compound is a well-established process that relies on fundamental reactions in heterocyclic chemistry. By employing Ethyl 3-aminobenzoate as a key starting material, researchers can efficiently construct the quinoline core via the Skraup or Doebner-von Miller reaction, followed by a high-yielding catalytic hydrogenation to obtain the desired tetrahydroquinoline. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important pharmaceutical intermediate. Careful optimization of reaction conditions, particularly for the quinoline formation step, will be key to achieving high yields and purity.

References

Biological potential of substituted tetrahydroquinoline esters

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Potential of Substituted Tetrahydroquinoline Esters

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic system that forms the core of numerous natural products and synthetic compounds with significant biological activities.[1] As a partially saturated derivative of quinoline, the THQ nucleus offers a three-dimensional structure that is advantageous for specific interactions with biological targets. The versatility of its synthesis allows for the introduction of a wide array of substituents, leading to a diverse chemical space for drug discovery.[2][3][4] Substituted tetrahydroquinoline esters, in particular, have garnered substantial attention due to their demonstrated potential across various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[5][6][7] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this important class of compounds.

Synthetic Strategies

The synthesis of substituted tetrahydroquinoline esters is achieved through several efficient and innovative chemical methodologies. These strategies often focus on atom economy and the generation of molecular complexity in a limited number of steps.

Key Synthetic Protocols
  • Cascade Reactions: One-pot multi-component cascade reactions are highly effective for synthesizing highly substituted THQs. A common approach involves the reaction of a 2-alkenyl aniline, an aldehyde, and an active methylene compound like ethyl cyanoacetate in the presence of a base such as DBU. The reaction proceeds through a Knoevenagel condensation followed by an aza-Michael–Michael addition cascade to construct the THQ scaffold.[2]

  • Tandem Reduction-Reductive Amination: This diastereoselective method is used to synthesize 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic esters from methyl (2-nitrophenyl)acetate derivatives. The process involves alkylation with an allylic halide, ozonolysis, and a final catalytic hydrogenation step that initiates a tandem sequence of nitro group reduction, intramolecular condensation, and imine reduction.[4][8][9]

  • Povarov Reaction: This [4+2] cycloaddition reaction is a classical and versatile method for synthesizing THQs. It typically involves the reaction of an aniline, an aldehyde, and an activated alkene. This method has been used to prepare libraries of 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines for biological screening.[10][11]

  • Borrowing Hydrogen (BH) Methodology: An atom-economical approach for C-C and C-N bond formation, this method uses a manganese(I) PN3 pincer complex to catalyze the reaction between 2-aminobenzyl alcohols and secondary alcohols. The reaction proceeds via the catalytic dehydrogenation of the alcohol to an aldehyde, which then reacts with the amino alcohol to form the THQ ring, with water as the only byproduct.[12]

G General Synthetic Workflow for Tetrahydroquinoline Esters via Cascade Reaction cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Final Product Aldehyde Substituted Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Aniline 2-Alkenyl Aniline Aza_Michael Aza-Michael-Michael Addition Cascade Aniline->Aza_Michael Ester Ethyl Cyanoacetate Ester->Knoevenagel Knoevenagel->Aza_Michael Intermediate Catalyst DBU (Base) Knoevenagel->Catalyst THQ Highly Substituted Tetrahydroquinoline Ester Aza_Michael->THQ Aza_Michael->Catalyst G Anticancer Signaling Pathway of a THQ Derivative THQ THQ Derivative (e.g., 20d) ROS Increased ROS (Oxidative Stress) THQ->ROS PI3K PI3K ROS->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits CellDeath Cancer Cell Death Autophagy->CellDeath G Logical Relationship of HTHQ's Neuroprotective Action cluster_cause Initiating Factors in PD cluster_agent Therapeutic Agent cluster_effects Cellular Effects cluster_outcome Overall Outcome PD Parkinson's Disease (Rotenone-Induced) OxidativeStress Oxidative Stress PD->OxidativeStress HTHQ HTHQ Administration HTHQ->OxidativeStress Reduces AntioxidantSystem Enhanced Antioxidant System (Nrf2, Foxo1) HTHQ->AntioxidantSystem Enhances Chaperone Normalized Chaperone Activity (HSP70) HTHQ->Chaperone Normalizes Apoptosis Suppressed Apoptosis HTHQ->Apoptosis Suppresses Neuroprotection Neuroprotection AntioxidantSystem->Neuroprotection Chaperone->Neuroprotection Apoptosis->Neuroprotection

References

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate: A Versatile Scaffold in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate is a heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. Its rigid, bicyclic structure, incorporating a secondary amine and an ester functional group, provides a versatile platform for the construction of more complex molecular architectures. This guide offers a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role as a key intermediate in the development of novel chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
CAS Number 118128-78-2
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol

Synthesis

The primary route to this compound involves the catalytic hydrogenation of the corresponding aromatic precursor, ethyl quinoline-5-carboxylate. This reaction selectively reduces the pyridine ring of the quinoline system, leaving the benzene ring and the ester functional group intact.

Synthesis Ethyl quinoline-5-carboxylate Ethyl quinoline-5-carboxylate This compound This compound Ethyl quinoline-5-carboxylate->this compound Catalytic Hydrogenation (e.g., H₂, Pd/C) Reactions cluster_n N-Functionalization cluster_e Ester Transformations N-Alkylation N-Alkylation N-Arylation N-Arylation N-Acylation N-Acylation Hydrolysis Hydrolysis Amide Formation Amide Formation Hydrolysis->Amide Formation Activation Reduction Reduction This compound This compound This compound->N-Alkylation This compound->N-Arylation This compound->N-Acylation This compound->Hydrolysis This compound->Reduction

Discovery and history of tetrahydroquinoline-5-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Tetrahydroquinoline-5-Carboxylate Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline core is a privileged heterocyclic scaffold renowned for its prevalence in a wide array of biologically active compounds and natural products. Functionalization of this core is a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This technical guide focuses on a specific, albeit less-documented, subclass: tetrahydroquinoline-5-carboxylate derivatives. Due to a scarcity of literature chronicling a singular "discovery" event for this specific derivative, this paper traces its logical historical development through the foundational synthesis of its aromatic precursor, quinoline-5-carboxylic acid, via classic named reactions, followed by well-established reduction methodologies. We provide a detailed examination of synthetic pathways, key experimental protocols, and the potential therapeutic relevance of this scaffold, particularly in oncology, by drawing parallels with closely related analogues that target critical signaling pathways such as the PI3K/AKT/mTOR cascade.

Discovery and Historical Synthesis

The history of tetrahydroquinoline-5-carboxylate is not marked by a single discovery but is intrinsically linked to the development of synthetic methods for the quinoline core itself. The primary historical route involves a two-stage process: the initial synthesis of a quinoline-5-carboxylate followed by the saturation of the pyridine ring.

Classic methods such as the Friedländer Annulation , reported by Paul Friedländer in 1882, provide a foundational approach for constructing the quinoline ring system.[1] This reaction involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group. To produce a 5-carboxylate derivative, the starting materials must be appropriately substituted. For instance, the reaction of a suitably protected 2-amino-6-formylbenzoic acid derivative with an α-methylene ester would theoretically yield the desired quinoline-5-carboxylate scaffold.

Following the successful synthesis of the aromatic quinoline-5-carboxylate, the second crucial step is the reduction of the heterocyclic ring. Catalytic hydrogenation is the most common and effective method for this transformation. This process typically involves reacting the quinoline derivative with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide, or Raney nickel, to yield the 1,2,3,4-tetrahydroquinoline derivative.[2]

G cluster_friedlander Stage 1: Friedländer-type Annulation cluster_reduction Stage 2: Catalytic Hydrogenation start1 2-Amino-6-formyl- benzoic acid derivative product1 Quinoline-5-carboxylate ester start1->product1 Condensation & Cyclization start2 Compound with α-methylene ester group start2->product1 product2 Tetrahydroquinoline-5- carboxylate ester product1->product2 Reduction final_product Tetrahydroquinoline-5- carboxylic acid product2->final_product Hydrolysis (optional) catalyst H₂, Pd/C Catalyst catalyst->product1

Synthetic Methodologies and Experimental Protocols

Modern synthetic chemistry offers various routes to the tetrahydroquinoline scaffold, but the classic two-stage approach remains fundamental. Below, we provide representative protocols for each stage.

Key Synthetic Approaches

The synthesis of these derivatives can be broadly categorized into traditional and modern methods, each with distinct advantages.

Method CategoryDescriptionKey Reagents/ConditionsTypical YieldsCitation
Classic Friedländer + Hydrogenation A two-step sequence. First, formation of the quinoline ring via acid or base-catalyzed condensation, followed by reduction of the heterocycle.1. 2-aminobenzaldehyde, α-methylene ketone, acid/base. 2. H₂, Pd/C, pressure.Good to Excellent (58-100% for Friedländer step)[3]
Domino Reactions Multi-step sequences where subsequent reactions occur without isolating intermediates, improving efficiency.2-nitroarylketones, H₂, Pd/C (triggers reduction, cyclization, and further reduction).High (78-98%)[4]
Photochemical Synthesis Modern approach using light to induce radical annulation between N-alkyl anilines and maleimides, forming the tetrahydroquinoline core.N-alkyl anilines, maleimides, light source (e.g., LEDs).Moderate to Good[5]
Detailed Experimental Protocol 1: Friedländer-type Synthesis of Ethyl 2-methylquinoline-5-carboxylate

This protocol is a representative example of the Friedländer reaction to form the quinoline precursor.

  • Reaction Setup: To a solution of ethyl 2-amino-6-formylbenzoate (1.93 g, 10 mmol) in absolute ethanol (50 mL), add acetone (1.16 g, 20 mmol).

  • Catalysis: Add a catalytic amount of 85% potassium hydroxide (0.2 g) to the mixture.

  • Reaction Execution: Heat the mixture to reflux and stir for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize with dilute hydrochloric acid.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 2-methylquinoline-5-carboxylate.

Detailed Experimental Protocol 2: Catalytic Hydrogenation to Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate

This protocol describes the reduction of the quinoline precursor to the final tetrahydroquinoline product, adapted from established methods.[2]

  • Reaction Setup: In a high-pressure reaction vessel (Parr hydrogenator), dissolve ethyl 2-methylquinoline-5-carboxylate (2.15 g, 10 mmol) in methanol (50 mL).

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C, 200 mg, ~10 wt%) to the solution.

  • Reaction Execution: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 10 atmospheres. Heat the mixture to 60°C and stir vigorously for 8-12 hours, or until hydrogen uptake ceases.

  • Work-up: Cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography if necessary to yield this compound.

Biological Activity and Therapeutic Potential

While specific biological data for tetrahydroquinoline-5-carboxylate derivatives are sparse in the literature, the broader tetrahydroquinoline class is a cornerstone of medicinal chemistry, exhibiting a wide range of activities including anticancer, antibacterial, and neurotropic effects.[6]

A significant body of research points to the inhibition of the PI3K/AKT/mTOR signaling pathway as a key mechanism of action for the anticancer effects of many heterocyclic compounds, including quinoline and tetrahydroquinoline derivatives.[7][8] This pathway is a master regulator of cell growth, proliferation, and survival, and its deregulation is a hallmark of many cancers.[6][9]

Although direct evidence for 5-carboxylate derivatives is limited, a closely related compound, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (a position-8 derivative), has been shown to induce autophagy and oxidative stress in colorectal cancer cells by inhibiting the PI3K/AKT/mTOR pathway.[10] This provides a strong rationale for investigating 5-carboxylate analogues as potential inhibitors of the same pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT full activation S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation Inhibitor Tetrahydroquinoline Derivative (Hypothesized) Inhibitor->AKT Inhibition Inhibitor->mTORC1 Inhibition

Quantitative Data on Representative Analogues

The following data for a representative tetrahydroquinolinone derivative demonstrates the potential potency of this scaffold against cancer cell lines.

Compound IDCell LineAssayIC₅₀ (µM)MechanismCitation
20d ¹HCT-116 (Colon)Antiproliferative1.83 ± 0.11PI3K/AKT/mTOR Inhibition, ROS Induction[10]
20d ¹HT-29 (Colon)Antiproliferative4.67 ± 0.21PI3K/AKT/mTOR Inhibition, ROS Induction[10]

¹(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate

Conclusion and Future Outlook

The tetrahydroquinoline-5-carboxylate framework represents an intriguing but underexplored area of medicinal chemistry. While its specific history is embedded within the broader development of quinoline synthesis, the logical pathways to its creation are well-established, proceeding from classic cyclization reactions followed by catalytic hydrogenation. The true potential of this scaffold lies in its biological activity. Drawing strong inferences from related derivatives, the 5-carboxylate series holds promise as potential modulators of critical oncogenic pathways like PI3K/AKT/mTOR. Future research should focus on the targeted synthesis of a focused library of these compounds to fully elucidate their structure-activity relationships, confirm their mechanism of action, and evaluate their potential as next-generation therapeutic agents. The detailed synthetic protocols provided herein offer a robust starting point for these future investigations.

References

An In-depth Technical Guide to the Regioselective Synthesis of 5-Substituted Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic methodologies for the regioselective synthesis of 5-substituted tetrahydroquinolines. This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the tetrahydroquinoline scaffold in a wide range of biologically active molecules. This document details key synthetic strategies, presents quantitative data for comparative analysis, and provides explicit experimental protocols for reproducible research.

Introduction

The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. The specific substitution pattern on this heterocyclic system plays a crucial role in modulating its biological activity. Consequently, the development of synthetic methods that allow for precise control over the position of substituents is of paramount importance. Substitution at the 5-position of the tetrahydroquinoline ring, in particular, can significantly influence the molecule's interaction with biological targets. This guide focuses on modern synthetic approaches that achieve regioselective functionalization at this specific position.

Key Synthetic Strategies

The regioselective synthesis of 5-substituted tetrahydroquinolines can be broadly approached through two main strategies:

  • Construction of the Tetrahydroquinoline Ring from Pre-substituted Precursors: This "bottom-up" approach involves the cyclization of appropriately substituted anilines or related compounds, where the desired substituent is already in place. Methods such as the Povarov and Diels-Alder reactions fall into this category. The regioselectivity is dictated by the substitution pattern of the starting materials.

  • Direct C-H Functionalization of the Pre-formed Tetrahydroquinoline Core: This "top-down" strategy involves the direct introduction of a substituent at the 5-position of a pre-existing tetrahydroquinoline ring. This approach is often more atom-economical and allows for the late-stage modification of complex molecules.

This guide will explore examples from both categories, providing detailed insights into their application.

Data Presentation: A Comparative Overview

The following table summarizes quantitative data from key studies on the regioselective synthesis of substituted tetrahydroquinolines, with a focus on methods that can potentially be adapted or have been utilized for the synthesis of 5-substituted analogs.

MethodKey FeaturesCatalyst/ReagentSolventTemp. (°C)Yield (%)RegioselectivityCitation(s)
Domino Povarov ReactionThree-component reaction of anilines, aldehydes, and electron-deficient alkynes.p-Toluenesulfonic acidEthanolr.t.41-67Varies[1][2]
C-H Alkylation of Indolines (C5)Solvent-controlled regioselective alkylation with para-quinone methides. Potentially adaptable for THQs.HFIP (as solvent)HFIPr.t.-C5 for indolines[3][4]
Aza-Diels-Alder ReactionCycloaddition of N-arylimines with electron-rich olefins.Lewis or Brønsted acidsVariousVarious-Varies[5][6]

Note: Data specifically for the regioselective synthesis of 5-substituted tetrahydroquinolines is limited in the reviewed literature. The presented data highlights methods with the potential for such applications, and the regioselectivity is highly dependent on the specific substrates used.

Experimental Protocols

Domino Povarov Reaction for the Synthesis of Polysubstituted Tetrahydroquinolines

This protocol is based on a domino three-component reaction of arylamines, methyl propiolate, and aromatic aldehydes.[1][2] The substitution pattern of the resulting tetrahydroquinoline is determined by the substituents on the arylamine and aromatic aldehyde. To achieve a 5-substituted tetrahydroquinoline, a meta-substituted aniline would be a logical starting material.

Materials:

  • Arylamine (e.g., m-toluidine for a 5-methyltetrahydroquinoline derivative)

  • Methyl propiolate

  • Aromatic aldehyde (e.g., benzaldehyde)

  • p-Toluenesulfonic acid

  • Ethanol

Procedure:

  • A solution of the arylamine (4.0 mmol) and methyl propiolate (2.0 mmol, 0.168 g) in 5 mL of ethanol is stirred at room temperature overnight.

  • The aromatic aldehyde (2.0 mmol) and p-toluenesulfonic acid (0.5 mmol) are then added to the reaction mixture.

  • The mixture is stirred at room temperature for an additional 48 hours.

  • The resulting precipitate is collected by filtration and washed with cold ethanol to yield the solid product.

  • The crude product can be further purified by thin-layer chromatography if necessary.

Solvent-Controlled Regioselective C-H Alkylation of Indolines at the C5 Position

This protocol describes a metal-free, solvent-controlled regioselective C-H alkylation of indolines with para-quinone methides (p-QMs).[3][4] While the study reports C6-alkylation for tetrahydroquinolines, the analogous conditions for C5-alkylation of indolines are presented here as a potential strategy for adaptation to the tetrahydroquinoline system, likely requiring specific directing groups or electronic tuning of the substrate.

Materials:

  • Indoline

  • para-Quinone methide (p-QM)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Procedure:

  • To a solution of the indoline (1.0 equiv) in HFIP, the para-quinone methide (1.2 equiv) is added.

  • The reaction mixture is stirred at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Mandatory Visualizations

Logical Workflow for Synthetic Strategy Selection

G Workflow for Regioselective Synthesis of 5-Substituted Tetrahydroquinolines start Define Target: 5-Substituted Tetrahydroquinoline strategy Choose Synthetic Strategy start->strategy bottom_up Ring Construction (Bottom-Up) strategy->bottom_up Pre-functionalized Starting Materials top_down Direct C-H Functionalization (Top-Down) strategy->top_down Post-synthesis Functionalization povarov Povarov Reaction bottom_up->povarov diels_alder Diels-Alder Reaction bottom_up->diels_alder ch_alkylation C-H Alkylation top_down->ch_alkylation ch_arylation C-H Arylation top_down->ch_arylation precursors Select Substituted Precursors (e.g., meta-substituted aniline) povarov->precursors diels_alder->precursors thq_core Start with Tetrahydroquinoline Core ch_alkylation->thq_core ch_arylation->thq_core product 5-Substituted Tetrahydroquinoline precursors->product thq_core->product

Caption: A logical workflow diagram illustrating the decision-making process for selecting a synthetic strategy for 5-substituted tetrahydroquinolines.

Reaction Mechanism: Domino Povarov Reaction

G Proposed Mechanism for the Domino Povarov Reaction cluster_1 Formation of Intermediates cluster_2 Cyclization Cascade aniline1 Arylamine enamino_ester β-Enamino Ester (A) aniline1->enamino_ester propiolate Methyl Propiolate propiolate->enamino_ester mannich Mannich-type Addition enamino_ester->mannich aniline2 Arylamine imine N-Aryl Aldimine (B) aniline2->imine aldehyde Aromatic Aldehyde aldehyde->imine imine->mannich intermediate_c Intermediate (C) mannich->intermediate_c cyclization Intramolecular Electrophilic Aromatic Substitution intermediate_c->cyclization product 5-Substituted Tetrahydroquinoline cyclization->product

Caption: A simplified diagram illustrating the proposed mechanism of the domino Povarov reaction for the synthesis of substituted tetrahydroquinolines.

Conclusion and Future Outlook

The regioselective synthesis of 5-substituted tetrahydroquinolines remains a challenging yet crucial area of research in organic and medicinal chemistry. While methods utilizing pre-functionalized starting materials in reactions like the Povarov and Diels-Alder cycloadditions offer a viable, albeit substrate-dependent, route, the development of direct and selective C5-functionalization methods on the tetrahydroquinoline core is highly desirable. The insights gained from C-H activation strategies on related heterocyclic systems, such as indolines, provide a promising avenue for future exploration. Further research in catalysis and reaction design is anticipated to yield more efficient and versatile methods for accessing this important class of molecules, thereby facilitating the discovery of novel therapeutic agents.

References

An In-depth Technical Guide on the Theoretical Electronic Structure of Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive theoretical framework for the investigation of the electronic structure of Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Understanding the electronic properties of such molecules is paramount for predicting their reactivity, stability, and potential interactions with biological targets. This guide outlines the standard computational methodologies, primarily focusing on Density Functional Theory (DFT), for elucidating key electronic characteristics. It details the protocols for geometry optimization, frontier molecular orbital analysis, charge distribution, and molecular electrostatic potential mapping. Representative data is presented in structured tables, and logical workflows are visualized using diagrams to offer a complete guide for researchers in the field of computational drug design.

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a core structure in a multitude of biologically active compounds and natural products, exhibiting properties ranging from antiarrhythmic to antiviral and antimalarial activities.[1] this compound, as a derivative, holds significant potential as a building block in the synthesis of novel therapeutic agents. A thorough understanding of its electronic structure is fundamental to predicting its chemical behavior and designing structure-activity relationships (SAR) for drug development.

Theoretical studies, particularly those employing quantum mechanical methods like Density Functional Theory (DFT), offer profound insights into molecular properties at an atomic level.[2] These computational approaches allow for the characterization of molecular geometry, electronic distribution, and reactivity descriptors, which are often costly and time-consuming to determine experimentally. This guide details the application of these methods to this compound.

Theoretical and Computational Methodologies

The electronic structure of a molecule is typically investigated through a series of computational steps, beginning with the determination of its most stable geometry and progressing to the analysis of its molecular orbitals and charge distribution.

Experimental Protocol: Density Functional Theory (DFT) Calculation

DFT is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry.[2]

  • Molecular Structure Input : The initial 3D structure of this compound is constructed using molecular modeling software. The CAS registry number for this compound is 118128-78-2, and its molecular formula is C12H15NO2.[3]

  • Geometry Optimization : The initial structure is optimized to find the global minimum on the potential energy surface. This is achieved using a gradient-based optimization algorithm. A popular and effective method for organic molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a comprehensive basis set such as 6-311++G(d,p).[4][5] This level of theory provides a good balance between accuracy and computational cost for systems of this size.

  • Frequency Calculation : Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Electronic Property Calculation : Using the optimized geometry, single-point energy calculations are performed to derive key electronic properties. This includes the analysis of frontier molecular orbitals (HOMO and LUMO), Mulliken population analysis for atomic charges, and the generation of the molecular electrostatic potential (MEP) map.

Computational_Workflow A 1. Initial Molecular Structure (this compound) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Analysis B->C D Confirmation of Minimum Energy Structure (No Imaginary Frequencies) C->D E 4. Single-Point Calculation (Electronic Properties) D->E F Analysis of Results E->F G HOMO-LUMO Analysis F->G H Mulliken Population Analysis F->H I Molecular Electrostatic Potential (MEP) F->I

Figure 1: Standard workflow for computational electronic structure analysis.

Data Presentation and Analysis

The following tables summarize the kind of quantitative data obtained from a typical DFT study on a molecule like this compound. The values presented are representative and based on studies of structurally similar compounds.

Optimized Geometrical Parameters

Geometry optimization provides the most stable three-dimensional arrangement of the atoms. Table 1 lists key bond lengths and angles. The non-planar nature of the tetrahydroquinoline ring is an expected outcome.

Table 1: Selected Optimized Geometrical Parameters

Parameter Bond/Angle Value (Å or °)
Bond Lengths C=O 1.217
C-O 1.360
C-N (ring) 1.385
C-C (aromatic) 1.395 - 1.410
Bond Angles O=C-O 124.5
C-N-C 123.3

| | C-C-C (aromatic) | 119.0 - 121.0 |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[6] A smaller gap suggests higher reactivity.[6]

Table 2: Frontier Molecular Orbital Properties

Property Value (eV)
HOMO Energy -6.55
LUMO Energy -1.45

| HOMO-LUMO Gap (ΔE) | 5.10 |

Mulliken Population Analysis

Mulliken population analysis provides a method for estimating partial atomic charges, offering insight into the charge distribution across the molecule.[4] It should be noted that this method is basis-set dependent, but it provides a useful qualitative picture.[4][7]

Table 3: Calculated Mulliken Atomic Charges (Selected Atoms)

Atom Charge (e)
O (carbonyl) -0.58
O (ester) -0.45
N (ring) -0.62

| C (carbonyl) | +0.75 |

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[8]

Table 4: Global Reactivity Descriptors

Descriptor Formula Value (eV)
Ionization Potential (I) I ≈ -EHOMO 6.55
Electron Affinity (A) A ≈ -ELUMO 1.45
Electronegativity (χ) χ = (I + A) / 2 4.00
Chemical Hardness (η) η = (I - A) / 2 2.55

| Chemical Softness (S) | S = 1 / (2η) | 0.196 |

Visualization of Electronic Properties

Molecular Electrostatic Potential (MEP) Map

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[9][10] It maps the electrostatic potential onto the electron density surface.

  • Red regions (negative potential) indicate electron-rich areas, susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

  • Blue regions (positive potential) indicate electron-deficient areas, susceptible to nucleophilic attack. These are often located around hydrogen atoms bonded to heteroatoms.

  • Green regions represent areas with near-zero potential.

For this compound, the most negative potential (red) is expected around the carbonyl oxygen atom, identifying it as a primary site for hydrogen bonding and electrophilic interactions. The hydrogen atom on the nitrogen would be a site of positive potential (blue).

Logical Relationships of Electronic Properties

The fundamental outputs of a DFT calculation, such as the energies of the frontier orbitals, are interconnected and allow for the derivation of higher-level chemical concepts that describe molecular behavior.

Electronic_Properties_Logic cluster_0 Primary DFT Outputs cluster_1 Derived Reactivity Descriptors cluster_2 Predicted Molecular Behavior A EHOMO (Highest Occupied Molecular Orbital) C Energy Gap (ΔE) ΔE = ELUMO - EHOMO A->C D Electronegativity (χ) A->D E Chemical Hardness (η) A->E H Electron Donating/Accepting Ability A->H B ELUMO (Lowest Unoccupied Molecular Orbital) B->C B->D B->E B->H F Kinetic Stability C->F G Chemical Reactivity C->G D->G E->F

Figure 2: Logical relationships between key electronic structure properties.

Conclusion

The theoretical investigation of this compound using Density Functional Theory provides critical insights into its electronic structure and reactivity. The analysis of frontier molecular orbitals, charge distribution, and molecular electrostatic potential collectively creates a detailed electronic profile of the molecule. The HOMO-LUMO gap serves as a reliable indicator of its kinetic stability, while the MEP map highlights the reactive centers, crucial for understanding potential intermolecular interactions, particularly with biological macromolecules. This computational approach is an indispensable tool in modern drug discovery, enabling the rational design of novel derivatives with enhanced activity and optimized properties. The methodologies and data presented in this guide provide a robust foundation for further computational and experimental exploration of this promising chemical scaffold.

References

Methodological & Application

Application Note: Catalytic Hydrogenation of Ethyl Quinoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the catalytic hydrogenation of ethyl quinoline-5-carboxylate to produce ethyl 5,6,7,8-tetrahydroquinoline-5-carboxylate. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and bioactive molecules. The protocol is based on established methods for the hydrogenation of quinoline derivatives.

Introduction

The reduction of the quinoline ring system to its corresponding tetrahydroquinoline derivative is a fundamental transformation in organic synthesis. The resulting 5,6,7,8-tetrahydroquinoline core is a key structural motif in numerous pharmacologically active compounds. Catalytic hydrogenation offers a highly efficient and atom-economical method for this conversion. This application note details a general protocol using common heterogeneous catalysts such as Palladium on Carbon (Pd/C) or Cobalt-based catalysts, which are known to effectively catalyze the hydrogenation of the nitrogen-containing heterocyclic ring of quinolines.[1][2][3][4][5]

Data Presentation

The following table summarizes typical yields for the catalytic hydrogenation of various quinoline derivatives under different catalytic systems. While specific data for ethyl quinoline-5-carboxylate is not extensively published, these examples provide a strong indication of the expected efficiency for this substrate under similar conditions.

Catalyst SystemSubstrate ScopeTemperature (°C)H2 Pressure (bar)SolventYield (%)Reference
Pd/CNQuinolines5020Ethanol86.6 - 97.8[3]
Granular CobaltQuinoline Derivatives70 - 15030Water50 - 99[5][6]
Co@SiO₂Quinolines100 - 12040 - 50Methanol>99[7]
5Ir/meso_S-CQuinoline Derivatives10020Ethanol~100[8]
Pd/CDienes and Quinolines30 - 5030 - 100Methanol10 - 90[9]

Experimental Protocol

This protocol describes a general procedure for the catalytic hydrogenation of ethyl quinoline-5-carboxylate in a batch reactor.

Materials:

  • Ethyl quinoline-5-carboxylate

  • Catalyst (e.g., 5-10% Palladium on Carbon (Pd/C), or a prepared Cobalt catalyst)

  • Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

  • Hydrogen gas (high purity)

  • Inert gas (e.g., Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Standard laboratory glassware

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and leak-tested according to the manufacturer's instructions.

  • Charging the Reactor:

    • To the reactor vessel, add ethyl quinoline-5-carboxylate (1.0 eq).

    • Add the catalyst. For Pd/C, a loading of 1-5 mol% is typically sufficient. For other catalysts, refer to specific literature preparations.[5][6] Handle pyrophoric catalysts under an inert atmosphere.

    • Add the solvent (e.g., ethanol) to a concentration typically in the range of 0.1-0.5 M.

  • Inerting the System: Seal the reactor. Purge the system with an inert gas (e.g., nitrogen or argon) 3-5 times to remove any residual air.

  • Hydrogenation:

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).[3][7]

    • Begin stirring and heat the reaction mixture to the target temperature (e.g., 50-100 °C).[3][7]

    • Monitor the reaction progress by observing the hydrogen uptake from the gas reservoir. The reaction is typically complete when hydrogen consumption ceases. Reaction times can vary from a few hours to 24 hours depending on the substrate, catalyst, and conditions.

  • Work-up:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Purge the reactor with inert gas.

    • Open the reactor and filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst. Wash the filter cake with the reaction solvent.

    • Combine the filtrate and washings.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, ethyl 5,6,7,8-tetrahydroquinoline-5-carboxylate, can be purified by standard techniques such as column chromatography on silica gel or distillation under reduced pressure, if necessary.

Characterization:

The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

The following diagrams illustrate the chemical transformation and the experimental workflow.

reaction_scheme sub Ethyl quinoline-5-carboxylate prod Ethyl 5,6,7,8-tetrahydroquinoline-5-carboxylate sub->prod H₂, Catalyst (e.g., Pd/C) Solvent, Temp, Pressure

Caption: Catalytic hydrogenation of ethyl quinoline-5-carboxylate.

experimental_workflow start Start charge_reactor Charge Reactor: - Ethyl quinoline-5-carboxylate - Catalyst - Solvent start->charge_reactor inert Seal and Purge with Inert Gas charge_reactor->inert hydrogenate Pressurize with H₂ Heat and Stir inert->hydrogenate monitor Monitor H₂ Uptake hydrogenate->monitor cooldown_vent Cool to RT and Vent H₂ monitor->cooldown_vent Reaction Complete filter Filter to Remove Catalyst cooldown_vent->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product concentrate->purify characterize Characterize Product purify->characterize end End characterize->end

Caption: Experimental workflow for catalytic hydrogenation.

References

Application Notes and Protocols: Asymmetric Synthesis of Chiral Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chiral 1,2,3,4-tetrahydroquinolines (THQs) are privileged structural motifs prevalent in a wide array of natural products, pharmaceuticals, and agrochemicals.[1] Their significant biological activities make the development of efficient and stereoselective synthetic methods a key objective for researchers in organic synthesis and drug discovery. Among the various strategies, the direct asymmetric hydrogenation of readily available quinoline precursors stands out as one of the most atom-economical and powerful methods for accessing enantiomerically pure THQs.[2][3]

This document provides a detailed protocol for the asymmetric synthesis of Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate via the iridium-catalyzed asymmetric hydrogenation of Ethyl quinoline-5-carboxylate. While this specific substrate has not been explicitly reported in the literature, the chosen catalytic system has demonstrated broad applicability and high efficiency for a variety of substituted quinolines.

Data Presentation: Performance of Iridium-Based Catalysts

Iridium complexes, particularly when combined with chiral phosphine ligands and an iodine additive, are highly effective for the asymmetric hydrogenation of diverse quinoline derivatives, consistently affording excellent yields and high enantioselectivities.[2][4] The data below summarizes the performance of a representative iridium catalyst system across various substrates, demonstrating its potential applicability for the target transformation.

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Various Quinolines

EntrySubstrate (Quinoline Derivative)Catalyst SystemYield (%)ee (%)Reference
12-Methylquinoline[Ir(COD)Cl]₂ / (S)-SegPhos / I₂>9990[5]
22-Ethylquinoline[Ir(COD)Cl]₂ / (R)-MeO-Biphep / I₂>9995[2]
32-Propylquinoline[Ir(COD)Cl]₂ / (R)-MeO-Biphep / I₂>9994[2]
42-Phenylquinoline[Ir(COD)Cl]₂ / (S)-SegPhos / I₂>9988[5]
52-Benzylquinoline[Ir(COD)Cl]₂ / (S)-MeO-Biphep / I₂>9996[4]
66-Methoxy-2-methylquinoline[Ir(COD)Cl]₂ / (S)-SegPhos / I₂>9991[5]
72,6-Dimethylquinoline[Ir(COD)Cl]₂ / (R)-MeO-Biphep / I₂>9996[2]

Conditions may vary slightly between references. This table serves as a guide to the general efficacy of the catalyst system.

Experimental Protocols

The following is a detailed, representative protocol for the asymmetric hydrogenation of Ethyl quinoline-5-carboxylate.

Note: This protocol is adapted from highly successful procedures for similar substrates.[4][5] Optimization of reaction conditions (e.g., solvent, temperature, pressure, catalyst loading) may be necessary to achieve the best results for this specific substrate. All operations should be carried out using standard Schlenk techniques under an inert atmosphere (Argon or Nitrogen).

Materials and Reagents:

  • Ethyl quinoline-5-carboxylate (Substrate)

  • [Ir(COD)Cl]₂ (Iridium precursor)

  • (S)-SegPhos or (R)-MeO-Biphep (Chiral Ligand)

  • Iodine (I₂) (Additive)

  • Toluene, Anhydrous (Solvent)

  • Hydrogen gas (H₂), high purity

  • Ethyl Acetate (for extraction and chromatography)

  • Hexane (for chromatography)

  • Silica Gel (for column chromatography)

Equipment:

  • High-pressure autoclave equipped with a magnetic stir bar and pressure gauge

  • Schlenk line and glassware

  • Syringes and needles

  • Rotary evaporator

  • Chromatography column

Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

  • Catalyst Pre-formation:

    • In a glovebox or under a stream of argon, add [Ir(COD)Cl]₂ (0.01 mmol, 1.0 mol%) and the chiral ligand (e.g., (S)-SegPhos, 0.022 mmol, 2.2 mol%) to a dry Schlenk flask.

    • Add 5 mL of anhydrous toluene via syringe.

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst precursor.

  • Reaction Setup:

    • To a glass liner for the autoclave, add Ethyl quinoline-5-carboxylate (1.0 mmol, 1.0 equiv) and Iodine (I₂, 0.1 mmol, 10 mol%).

    • Transfer the pre-formed catalyst solution from the Schlenk flask to the glass liner via cannula under an inert atmosphere.

    • Add additional anhydrous toluene to bring the total volume to approximately 10 mL.

    • Place the magnetic stir bar into the liner.

  • Hydrogenation:

    • Seal the glass liner inside the autoclave.

    • Purge the autoclave by pressurizing with hydrogen gas to ~10 atm and then venting, repeating this cycle 3-5 times to ensure an inert atmosphere.

    • Pressurize the autoclave to the desired pressure (e.g., 50 atm / ~725 psi) with hydrogen gas.

    • Begin vigorous stirring and maintain the reaction at room temperature (or a specified temperature) for 12-24 hours. Monitor the reaction progress by checking the pressure drop (optional, if the setup allows for it without contamination).

  • Work-up and Purification:

    • After the reaction is complete, carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Open the autoclave and remove the reaction mixture.

    • Concentrate the mixture under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of Ethyl Acetate in Hexane) to isolate the chiral this compound.

  • Characterization:

    • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Mandatory Visualizations

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Purification Ir_prec [Ir(COD)Cl]₂ Stir Stir 30 min (Inert Atmosphere) Ir_prec->Stir Ligand Chiral Ligand ((S)-SegPhos) Ligand->Stir Solvent1 Anhydrous Toluene Solvent1->Stir Autoclave Assemble in Autoclave Liner Stir->Autoclave Transfer Catalyst Substrate Ethyl quinoline-5-carboxylate Substrate->Autoclave Iodine Iodine (I₂) Iodine->Autoclave H2 Purge & Pressurize with H₂ (50 atm) Autoclave->H2 React Stir at RT 12-24h H2->React Vent Vent H₂ React->Vent Concentrate Concentrate Vent->Concentrate Purify Column Chromatography Concentrate->Purify Product Chiral Product Purify->Product

Caption: General experimental workflow for the Ir-catalyzed asymmetric hydrogenation.

G cluster_activation cluster_coordination cluster_reduction cluster_release cat [Ir(III)-H(L)]⁺ h2_add Oxidative Addition quinoline_node Quinoline ir_h2 [Ir(V)-H₃(L)]⁺ h2_add->ir_h2 H₂ quinoline Quinoline Coordination ir_quinoline [Ir(III)-H(L*)(Quinoline)]⁺ quinoline->ir_quinoline Quinoline hydride1 1,4-Hydride Addition ir_quinoline->hydride1 dihydro 1,4-Dihydroquinoline Intermediate hydride1->dihydro isomerize Isomerization dihydro->isomerize enamine Enamine Intermediate isomerize->enamine hydride2 1,2-Hydride Addition enamine->hydride2 product_release Product Release hydride2->product_release product_release->cat Product center h2_node H₂ product_node Tetrahydroquinoline

Caption: Proposed catalytic cycle for Iridium-catalyzed quinoline hydrogenation.

References

Domino Reactions for the Synthesis of Polysubstituted Tetrahydroquinolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide range of natural products and synthetic compounds with significant biological activities. Domino reactions, also known as tandem or cascade reactions, offer an efficient and atom-economical approach to constructing these complex heterocyclic systems from simple precursors in a single synthetic operation. This strategy avoids the isolation of intermediates, reduces solvent waste, and minimizes purification steps, aligning with the principles of green chemistry. These application notes provide detailed protocols and comparative data for two powerful domino reactions used in the synthesis of polysubstituted tetrahydroquinolines: the p-toluenesulfonic acid-catalyzed Domino Povarov Reaction and a Palladium-on-Carbon-catalyzed Tandem Reduction-Reductive Amination.

I. Domino Povarov Reaction for Tetrahydroquinoline Synthesis

The Povarov reaction, a formal [4+2] cycloaddition, is a classic method for synthesizing tetrahydroquinolines. In its domino variant, a three-component reaction between an arylamine, an aromatic aldehyde, and an electron-rich alkene or alkyne derivative leads to highly substituted tetrahydroquinolines. The following protocol details a p-toluenesulfonic acid (p-TsOH) catalyzed domino Povarov reaction using arylamines, aromatic aldehydes, and methyl propiolate.[1][2]

Reaction Principle

This reaction proceeds through a sequence of steps initiated by the formation of two key intermediates in situ: a β-enamino ester from the reaction of an arylamine with methyl propiolate, and an N-aryl aldimine from the condensation of the arylamine with an aromatic aldehyde. A subsequent Mannich-type addition followed by an intramolecular electrophilic aromatic substitution yields the polysubstituted tetrahydroquinoline.[1][2]

Experimental Protocol

General Procedure for the Synthesis of Polysubstituted Tetrahydroquinolines via Domino Povarov Reaction: [1][2]

  • To a 25 mL round-bottom flask, add arylamine (4.0 mmol) and methyl propiolate (2.0 mmol, 0.168 g) in ethanol (5 mL).

  • Stir the solution at room temperature overnight to facilitate the formation of the β-enamino ester.

  • To the reaction mixture, add the aromatic aldehyde (2.0 mmol) and p-toluenesulfonic acid (0.5 mmol).

  • Continue stirring the mixture at room temperature for an additional 48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, collect the resulting precipitate by vacuum filtration.

  • Wash the solid product with cold ethanol.

  • Purify the crude product by thin-layer chromatography using a developing reagent of petroleum ether and ethyl acetate (10:1 v/v) to obtain the pure polysubstituted tetrahydroquinoline.

Data Presentation

Table 1: Synthesis of Polysubstituted Tetrahydroquinolines via Domino Povarov Reaction [1][2]

EntryArylamine (R)Aromatic Aldehyde (R')ProductYield (%)Diastereoselectivity
1p-ToluidineBenzaldehyde1a63>99:1 (trans, trans)
2Aniline4-Chlorobenzaldehyde1b61>99:1 (trans, trans)
34-Methoxyaniline4-Methylbenzaldehyde1c67>99:1 (trans, trans)
44-ChloroanilineBenzaldehyde1d55>99:1 (trans, trans)
5p-Toluidine4-Bromobenzaldehyde1e65>99:1 (trans, trans)

Note: Diastereoselectivity for all reported products was high, yielding predominantly the (2,3)-trans-(3,4)-trans isomer.[1]

Reaction Workflow

Domino_Povarov_Reaction Reactants Arylamine Methyl Propiolate Aromatic Aldehyde Step1 In situ formation of β-enamino ester Reactants->Step1 Step2 In situ formation of N-aryl aldimine Reactants->Step2 Intermediates β-Enamino Ester N-Aryl Aldimine Step1->Intermediates Step2->Intermediates Step3 Mannich-type Addition Intermediates->Step3 IntermediateC Mannich Adduct Step3->IntermediateC Step4 Intramolecular Electrophilic Aromatic Substitution IntermediateC->Step4 Product Polysubstituted Tetrahydroquinoline Step4->Product

Caption: Logical workflow of the Domino Povarov Reaction.

II. Tandem Reduction-Reductive Amination for Tetrahydroquinoline Synthesis

A highly efficient and diastereoselective synthesis of substituted tetrahydroquinolines developed by Bunce and co-workers utilizes a palladium-catalyzed tandem reduction-reductive amination sequence.[3] This method is particularly effective for the synthesis of 2-alkyl- and 1-methyl-2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic esters.

Reaction Principle

The domino sequence is initiated by the catalytic hydrogenation of a nitro group on an aromatic ring to an aniline. This is followed by an intramolecular condensation with a side-chain carbonyl group to form a cyclic imine, which is subsequently reduced to the tetrahydroquinoline. If formaldehyde is present from a preceding ozonolysis step, a further reductive amination occurs to yield the N-methylated product.

Experimental Protocol

General Procedure for the Diastereoselective Synthesis of Substituted Tetrahydroquinoline-4-carboxylic Esters:

This protocol is based on the reaction scheme and description by Bunce et al.[3]

Step A: Precursor Synthesis (Not detailed) The starting material, a methyl (2-nitrophenyl)acetate derivative with an appropriate side chain containing a carbonyl group, is synthesized first. This often involves alkylation with an allylic halide followed by ozonolysis to generate the carbonyl functionality.

Step B: Tandem Reduction-Reductive Amination

  • In a hydrogenation vessel, dissolve the nitro-carbonyl precursor in a suitable solvent such as ethyl acetate or methanol.

  • Add 5% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% relative to the substrate).

  • Pressurize the vessel with hydrogen gas (typically 40-50 psi).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure polysubstituted tetrahydroquinoline.

Note: To obtain the N-unsubstituted tetrahydroquinoline, any formaldehyde generated in the precursor synthesis (e.g., from ozonolysis) must be removed prior to the hydrogenation step.

Data Presentation

Table 2: Synthesis of Polysubstituted Tetrahydroquinolines via Tandem Reduction-Reductive Amination [3]

EntrySubstrateProductYield (%)Diastereoselectivity
12-Nitroaryl ketone (R=Me)2-Methyl-tetrahydroquinoline93-98High (cis isomer favored)
22-Nitroaryl aldehyde (R=H)2-Unsubstituted-tetrahydroquinoline93-98High (cis isomer favored)
3Precursor with formaldehyde1-Methyl-2-alkyl-tetrahydroquinolineHighHigh (cis isomer favored)
4Precursor without formaldehyde2-Alkyl-tetrahydroquinolineHighHigh (cis isomer favored)

Note: The reaction exhibits high diastereoselectivity, with the C-2 alkyl group being cis to the C-4 carboxylic ester.

Reaction Workflow

Tandem_Reduction_Reductive_Amination Substrate 2-Nitroaryl ketone/aldehyde Step1 Catalytic Hydrogenation (Nitro group reduction) Substrate->Step1 Intermediate1 Aniline intermediate Step1->Intermediate1 Step2 Intramolecular Condensation Intermediate1->Step2 Intermediate2 Cyclic Imine Step2->Intermediate2 Step3 Reduction of Imine Intermediate2->Step3 Product Polysubstituted Tetrahydroquinoline Step3->Product

Caption: Logical workflow of the Tandem Reduction-Reductive Amination.

Conclusion

The domino reactions presented here offer efficient and highly stereoselective pathways for the synthesis of polysubstituted tetrahydroquinolines. The Domino Povarov reaction provides a versatile method for accessing a wide range of substituted analogs through a one-pot, three-component strategy. The Tandem Reduction-Reductive Amination, on the other hand, is a powerful tool for the diastereoselective synthesis of specific tetrahydroquinoline-4-carboxylic esters. These detailed protocols and comparative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the streamlined production of these important heterocyclic compounds.

References

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate, as a functionalized derivative of the THQ nucleus, represents a key building block for the synthesis of novel therapeutic agents. The presence of the ethyl ester at the 5-position offers a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of compounds with tailored pharmacological profiles. While specific biological activity data for this compound is not extensively available in the public domain, the broader family of THQ derivatives has shown significant promise in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[1] This document provides an overview of the potential applications of this scaffold and generalized protocols for its utilization in drug discovery.

Potential Therapeutic Applications of the Tetrahydroquinoline Scaffold

Derivatives of the 1,2,3,4-tetrahydroquinoline scaffold have been investigated for a multitude of therapeutic applications, demonstrating a broad spectrum of biological activities. The versatility of this heterocyclic system allows for the introduction of various substituents, leading to compounds with diverse pharmacological effects.

Table 1: Representative Biological Activities of Tetrahydroquinoline Derivatives

Therapeutic AreaBiological Target/ActivityExample Compound ClassRepresentative IC₅₀/EC₅₀ Range
Oncology EGFR/HER-2 InhibitionPyrano[3,2-c]quinoline-3-carboxylates23 - 49 nM[2]
KRas InhibitionSubstituted Tetrahydroisoquinolines0.9 - 10.7 µM
Anti-angiogenesisSubstituted Tetrahydroisoquinolines1.72 - 5.44 µM[3]
Anticancer (various cell lines)3,4-Diaryl-1,2,3,4-tetrahydroquinolines2.0 - 4.9 µM
Infectious Diseases Anti-SARS-CoV-2Tetrahydroisoquinoline-based heterocyclesEC₅₀ = 2.78 - 3.15 µM[4]
Neurodegenerative Diseases Alzheimer's Disease (Target not specified)General TetrahydroquinolinesDevelopment ongoing[1]
Cardiovascular Diseases AntiarrhythmicNicainoprol (a THQ derivative)Established drug[1]

Note: The data presented in this table is for various derivatives of the tetrahydroquinoline and tetrahydroisoquinoline scaffolds and is intended to be illustrative of the potential of this class of compounds. Specific activity for this compound is not reported in the cited literature.

Experimental Protocols

The following are generalized experimental protocols relevant to the synthesis and derivatization of tetrahydroquinolines. These protocols are provided as examples and may require optimization for specific substrates and reactions.

Protocol 1: General Synthesis of the 1,2,3,4-Tetrahydroquinoline Scaffold

A common method for the synthesis of the tetrahydroquinoline core involves a domino reaction, such as a reduction-reductive amination sequence.[1]

Materials:

  • 2-Nitroarylketone or aldehyde

  • Palladium on carbon (5% Pd/C)

  • Hydrogen source (e.g., H₂ gas)

  • Solvent (e.g., Ethanol, Ethyl acetate)

Procedure:

  • Dissolve the 2-nitroarylketone or aldehyde in a suitable solvent in a hydrogenation vessel.

  • Add a catalytic amount of 5% Pd/C.

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, carefully filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude tetrahydroquinoline product.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Derivatization of the Ethyl Ester Moiety

The ethyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives.

Step A: Hydrolysis of the Ethyl Ester

  • Dissolve this compound in a mixture of a suitable organic solvent (e.g., THF or ethanol) and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Stir the reaction mixture at room temperature or with heating until the hydrolysis is complete.

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to yield 1,2,3,4-tetrahydroquinoline-5-carboxylic acid.

Step B: Amide Coupling

  • To a solution of 1,2,3,4-tetrahydroquinoline-5-carboxylic acid in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt).

  • Add a suitable amine and a non-nucleophilic base (e.g., DIPEA or triethylamine).

  • Stir the reaction mixture at room temperature until the reaction is complete.

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Dry the organic layer, concentrate, and purify the resulting amide derivative by column chromatography.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a hypothetical signaling pathway that could be targeted by tetrahydroquinoline derivatives and a general experimental workflow for their synthesis and evaluation.

G Hypothetical Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Growth Factor Receptor (e.g., EGFR/HER-2) KRas KRas Receptor->KRas Activation Downstream Downstream Effectors (e.g., RAF-MEK-ERK) KRas->Downstream Proliferation Gene Expression for Cell Proliferation Downstream->Proliferation THQ_Derivative Tetrahydroquinoline Derivative THQ_Derivative->Receptor Inhibition THQ_Derivative->KRas Inhibition

Caption: Hypothetical inhibition of a cancer signaling pathway by a tetrahydroquinoline derivative.

G Drug Discovery Workflow Start Starting Material: This compound Synthesis Chemical Synthesis (e.g., Amide Coupling) Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening Biological Screening (e.g., In vitro assays) Purification->Screening Data Data Analysis (IC50 determination) Screening->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: General workflow for the development of bioactive compounds from a starting scaffold.

This compound serves as a valuable starting point for the synthesis of diverse chemical libraries. While direct biological data for this specific compound is limited, the established therapeutic potential of the broader tetrahydroquinoline class of molecules makes it an attractive scaffold for further investigation in drug discovery programs. The protocols and conceptual frameworks provided herein offer a foundation for researchers to explore the medicinal chemistry of this promising heterocyclic system.

References

Application Notes and Protocols for the Pharmacological Screening of Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery. The tetrahydroquinoline scaffold is a common motif in a variety of biologically active molecules, exhibiting a broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. These application notes provide a comprehensive overview of the methodologies and protocols for the pharmacological screening of this promising class of compounds.

Data Presentation: Summary of Biological Activities

The following tables summarize the reported biological activities of various tetrahydroquinoline derivatives, offering a comparative overview of their potency. While specific data for this compound is limited in publicly available literature, the data for structurally related compounds provide a valuable benchmark for screening efforts.

Table 1: Anticancer Activity of Tetrahydroquinoline Derivatives (IC50 in µM)

Compound IDDerivative TypeMCF-7 (Breast)HepG-2 (Liver)A549 (Lung)HeLa (Cervical)PC3 (Prostate)Reference
Compound 10 Tetrahydroquinoline Derivative25.3231.6429.51--[1]
Compound 13 Tetrahydroquinoline Derivative19.8725.1922.83--[1]
Compound 15 Pyrazoloquinoline Derivative15.1618.7418.68--[1]
Compound 16 Tetrahydroquinoline Derivative68.0259.3161.77--[1]
SF8 Tetrahydroquinoline Derivative---11.9 (Hep-2C)-[2]
Quinoline 13 2-Arylquinoline---8.3-[3]
THQ 18 2-Methyl-THQ---13.15-[3]
Quinoline 12 2-Arylquinoline----31.37[3]
Quinoline 11 2-Arylquinoline----34.34[3]
5-FU (Control) Standard Drug3.248.914.40--[1]
Cisplatin (Control) Standard Drug---14.6 (Hep-2C)-[2]

Table 2: Anti-inflammatory Activity of Tetrahydroquinoline Derivatives

Compound IDAssayActivityReference
SF13 Nitric Oxide (NO) Scavenging85% inhibition at 50 µM[2]
SF1 Nitric Oxide (NO) ScavengingHigh Inhibition[2]
SF2 Nitric Oxide (NO) ScavengingHigh Inhibition[2]

Table 3: Antimicrobial Activity of Tetrahydroquinoline Derivatives (MIC in µg/mL)

Compound IDS. aureusB. cereusE. coliP. aeruginosaA. flavusA. nigerF. oxysporumC. albicansReference
Compound 2 3.12 - 503.12 - 503.12 - 503.12 - 50PotentPotentPotentPotent[4]
Compound 6 3.12 - 503.12 - 503.12 - 503.12 - 50Most PotentMost PotentMost PotentMost Potent[4]
HSD1835 1 - 4-Inactive-----[5]

Experimental Protocols

Anticancer Activity Screening

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, HepG-2, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Trypsinize and count the cells. Seed 1 x 104 cells per well in a 96-well microplate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare stock solutions of the this compound derivatives in DMSO.

    • Prepare serial dilutions of the test compounds in culture medium to achieve final concentrations ranging from 0.01 to 100 µM.

    • Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

    • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection:

    • After the 48-hour incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement:

    • Add 50 µL of stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] * 100

    • Spontaneous release is from untreated cells, and maximum release is from cells treated with a lysis buffer.

Anti-inflammatory Activity Screening

Principle: In inflammatory conditions, macrophages can be stimulated to produce nitric oxide (NO). NO is unstable and quickly oxidizes to nitrite and nitrate. The Griess reagent reacts with nitrite to form a purple azo compound, the absorbance of which can be measured to quantify NO production.

Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed 5 x 104 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Griess Reaction:

    • Collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate at room temperature for 10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is used to determine the nitrite concentration.

  • Data Analysis:

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Antimicrobial Activity Screening

Principle: This method assesses the antimicrobial activity of a compound by its ability to inhibit the growth of a microorganism on an agar plate. The compound diffuses from a well into the agar, and if it is effective, a clear zone of inhibition will be observed around the well.

Protocol:

  • Preparation of Inoculum:

    • Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains in appropriate broth overnight.

    • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard.

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Well Preparation and Compound Addition:

    • Using a sterile cork borer, create wells (6-8 mm in diameter) in the agar.

    • Add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at various concentrations into the wells.

    • Include a solvent control and a positive control (a known antibiotic or antifungal).

  • Incubation:

    • Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of inhibition (in mm). A larger zone of inhibition indicates greater antimicrobial activity.

Mandatory Visualizations

Signaling Pathway: PI3K/AKT/mTOR Pathway in Cancer

PI3K_AKT_mTOR_Pathway GF Growth Factors (e.g., EGF, IGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Inhibition of Apoptosis mTORC1->Apoptosis THQ Tetrahydroquinoline Derivatives THQ->PI3K Inhibits THQ->AKT Inhibits THQ->mTORC1 Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition by tetrahydroquinoline derivatives.

Experimental Workflow: In Vitro Anticancer Screening

Anticancer_Screening_Workflow start Start cell_culture 1. Cell Line Culture (e.g., MCF-7, HepG-2) start->cell_culture seeding 2. Cell Seeding in 96-well plates cell_culture->seeding treatment 3. Treatment with Tetrahydroquinoline Derivatives (Serial Dilutions) seeding->treatment incubation 4. Incubation (48 hours) treatment->incubation assay 5. Cytotoxicity Assay incubation->assay mtt_assay MTT Assay assay->mtt_assay ldh_assay LDH Assay assay->ldh_assay measurement 6. Absorbance Measurement mtt_assay->measurement ldh_assay->measurement analysis 7. Data Analysis (% Viability / % Cytotoxicity) measurement->analysis ic50 8. IC50 Determination analysis->ic50 end End ic50->end

Caption: General workflow for in vitro anticancer screening of novel compounds.

Logical Relationship: Pharmacological Screening Cascade

Screening_Cascade library Compound Library (Ethyl 1,2,3,4-tetrahydroquinoline- 5-carboxylate Derivatives) primary_screening Primary Screening (Single High Concentration) library->primary_screening hit_identification Hit Identification (>50% Inhibition) primary_screening->hit_identification hit_identification->library Inactive Compounds secondary_screening Secondary Screening (Dose-Response & IC50) hit_identification->secondary_screening Active Compounds lead_selection Lead Candidate Selection secondary_screening->lead_selection further_studies Further Mechanistic & In Vivo Studies lead_selection->further_studies

Caption: A typical pharmacological screening cascade for drug discovery.

References

Application Notes and Protocols: Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate as a Scaffold for mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of the 1,2,3,4-tetrahydroquinoline scaffold, exemplified by derivatives of ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate, as a promising framework for the development of novel inhibitors targeting the mammalian target of rapamycin (mTOR). The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, and its dysregulation is frequently implicated in various cancers.[1][2] This document outlines the mTOR signaling cascade, presents key in vitro data for representative tetrahydroquinoline-based mTOR inhibitors, and provides detailed protocols for their evaluation.

The mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3] These complexes are central to cellular regulation, integrating signals from growth factors, nutrients, and cellular energy status to control processes such as protein synthesis, cell growth, and survival.[1][4][5] Dysregulation of the mTOR pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[2][6]

mTOR_Signaling_Pathway growth_factors Growth Factors (e.g., Insulin, IGF-1) rtk Receptor Tyrosine Kinase (RTK) growth_factors->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 PIP2 to PIP3 pip2 PIP2 akt AKT pip3->akt tsc TSC1/TSC2 akt->tsc Inhibits rheb Rheb tsc->rheb Inhibits mtorc1 mTORC1 rheb->mtorc1 Activates s6k1 S6K1 mtorc1->s6k1 four_ebp1 4E-BP1 mtorc1->four_ebp1 Inhibits protein_synthesis Protein Synthesis & Cell Growth s6k1->protein_synthesis four_ebp1->protein_synthesis mtorc2 mTORC2 mtorc2->akt Activates sgk1 SGK1 mtorc2->sgk1 pkca PKCα mtorc2->pkca cytoskeleton Cytoskeletal Organization pkca->cytoskeleton amino_acids Amino Acids rag Rag GTPases amino_acids->rag rag->mtorc1 Activates

Caption: The mTOR signaling pathway, highlighting key upstream activators and downstream effectors of mTORC1 and mTORC2.

Tetrahydroquinoline Derivatives as mTOR Inhibitors: In Vitro Activity

Recent studies have explored the potential of substituted tetrahydroquinoline (THQ) derivatives as potent mTOR inhibitors.[7][8] The following table summarizes the in vitro cytotoxic activity of a series of morpholine-substituted THQ derivatives against various cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)
10e 0.0330.0510.042
Everolimus 0.0410.0630.055
5-Fluorouracil 4.875.215.03

Data sourced from a study on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors.[7][8][9] Compound 10e, N-(1-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide, emerged as a particularly potent candidate, demonstrating superior or comparable activity to the known mTOR inhibitor Everolimus.[7][8][9]

Experimental Workflow for Inhibitor Evaluation

The evaluation of novel mTOR inhibitors derived from the this compound scaffold typically follows a structured workflow. This process begins with the chemical synthesis of the target compounds, followed by a series of in vitro assays to determine their biological activity and mechanism of action.

Experimental_Workflow synthesis Synthesis of THQ Derivatives purification Purification & Characterization synthesis->purification kinase_assay In Vitro mTOR Kinase Assay purification->kinase_assay cell_viability Cell Viability Assay (e.g., MTT) purification->cell_viability data_analysis Data Analysis & IC50 Determination kinase_assay->data_analysis western_blot Western Blot Analysis cell_viability->western_blot cell_viability->data_analysis western_blot->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

Caption: A general experimental workflow for the synthesis and evaluation of novel tetrahydroquinoline-based mTOR inhibitors.

Experimental Protocols

Protocol 1: In Vitro mTOR Kinase Assay

This protocol is designed to directly measure the inhibitory effect of test compounds on the kinase activity of mTOR.

Materials:

  • Active mTOR enzyme

  • Inactive S6K protein (substrate)

  • Kinase assay buffer (25 mmol/L Tris-HCl pH 7.5, 5 mmol/L β-glycerophosphate, 2 mmol/L DTT, 0.1 mmol/L Na3VO4, 10 mmol/L MgCl2, 5 mmol/L MnCl2)

  • ATP solution (100 µM in kinase buffer)

  • Test compounds (dissolved in DMSO)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Prepare a reaction mixture containing 250 ng of active mTOR and 1 µg of inactive S6K protein in kinase assay buffer.[10]

  • Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.[10]

  • Incubate the reaction at 30°C for 30 minutes.[10]

  • Stop the reaction by adding 4x SDS-PAGE sample buffer.

  • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for phosphorylated S6K (e.g., anti-phospho-p70S6K Thr389) to determine the extent of mTOR inhibition.[11]

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Protocol 3: Western Blot Analysis of mTOR Signaling

This protocol is used to assess the phosphorylation status of key downstream targets of mTOR in cells treated with inhibitor compounds.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • Ice-cold PBS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE and Western blotting equipment

  • Primary antibodies (e.g., anti-phospho-p70S6K, anti-total-p70S6K, anti-phospho-4E-BP1, anti-total-4E-BP1, anti-β-Actin)

  • HRP-conjugated secondary antibodies

  • ECL reagent

Procedure:

  • Plate cells and grow to 70-80% confluency.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).

  • Wash the cells twice with ice-cold PBS and lyse them with RIPA buffer.[11]

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Denature 20-40 µg of protein per sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.[11]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of mTOR downstream targets. Normalize phospho-protein signals to the corresponding total protein and a loading control like β-Actin.[11]

References

Application Notes and Protocols: Synthesis of Novel Anticancer Agents from Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of novel anticancer agents derived from Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate. This document includes detailed synthetic protocols, quantitative biological data, and visual representations of synthetic workflows and relevant signaling pathways.

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties.[1][2][3][4] this compound serves as a versatile starting material for the synthesis of novel derivatives with potential therapeutic applications. Modifications at the nitrogen atom, the aromatic ring, and the ester functionality can lead to the development of potent and selective anticancer agents. This document outlines a proposed synthetic pathway to generate novel derivatives and presents biological data for analogous compounds, providing a strong rationale for their development.

Synthetic Strategy

The proposed synthetic strategy focuses on the functionalization of the this compound core at two key positions: the secondary amine (N1) and the ester at position C5. This dual approach allows for the introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) and optimize anticancer efficacy.

A plausible synthetic workflow is outlined below:

Synthetic Workflow cluster_modification Key Modifications start Ethyl 1,2,3,4-tetrahydro quinoline-5-carboxylate N_alkylation N-Alkylation/ N-Arylation start->N_alkylation R-X, Base hydrolysis Ester Hydrolysis start->hydrolysis LiOH or NaOH intermediate1 N-Substituted Tetrahydroquinoline -5-carboxylate N_alkylation->intermediate1 intermediate2 1,2,3,4-Tetrahydroquinoline -5-carboxylic acid hydrolysis->intermediate2 intermediate1->hydrolysis LiOH or NaOH final_compounds Novel Anticancer Agents intermediate1->final_compounds Further Modification amide_coupling Amide Coupling intermediate2->amide_coupling Amine, Coupling Agent intermediate2->final_compounds Further Modification amide_coupling->final_compounds

Caption: Proposed synthetic workflow for novel anticancer agents.

Experimental Protocols

Protocol 1: N-Alkylation of this compound

This protocol describes the introduction of an alkyl or aryl group at the N1 position of the tetrahydroquinoline ring.

Materials:

  • This compound

  • Alkyl or Aryl halide (e.g., Benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add the alkyl or aryl halide (1.1 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at 60 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the N-substituted product.

Protocol 2: Hydrolysis of the Ester Group

This protocol details the conversion of the ethyl ester to a carboxylic acid, a key intermediate for further functionalization.

Materials:

  • This compound or its N-substituted derivative

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the starting ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature or gentle heat (40-50 °C) until the reaction is complete (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.

Protocol 3: Amide Coupling to Synthesize Final Derivatives

This protocol describes the formation of an amide bond between the synthesized carboxylic acid and a diverse range of amines.

Materials:

  • 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid derivative

  • Desired amine (1.1 eq)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final compound by column chromatography or recrystallization.

Biological Activity

While direct biological data for derivatives of this compound is not extensively available in the public domain, the anticancer potential of structurally related tetrahydroquinoline compounds is well-documented. The following table summarizes the in vitro anticancer activity of representative tetrahydroquinoline derivatives against various cancer cell lines.

Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference
3c 3-(4-methoxyphenyl)-4-phenyl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolineH460 (Lung Carcinoma)4.9 ± 0.7[1]
A-431 (Skin Carcinoma)2.0 ± 0.9[1]
HT-29 (Colon Adenocarcinoma)4.4 ± 1.3[1]
4a 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-oneHCT-116 (Colon Cancer)~13[5]
A549 (Lung Cancer)Not specified, but active[5]
20d (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamateHCT-116 (Colon Cancer)Micromolar concentrations[2]

Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway

Several tetrahydroquinoline derivatives have been shown to exert their anticancer effects by modulating key cellular signaling pathways. One such derivative, a tetrahydroquinolinone, was found to induce autophagy in colorectal cancer cells by disrupting the PI3K/AKT/mTOR signaling pathway.[2] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Autophagy_Inhibition Inhibition of Autophagy mTORC1->Autophagy_Inhibition Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth THQ Tetrahydroquinoline Derivative (e.g., 20d) THQ->PI3K Inhibition THQ->AKT Inhibition THQ->mTORC1 Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a tetrahydroquinoline derivative.

Conclusion

This compound represents a promising starting point for the development of novel anticancer agents. The synthetic protocols provided herein offer a clear path to a diverse library of derivatives. The biological data from analogous compounds strongly suggest that these new molecules could exhibit potent anticancer activity, potentially through the modulation of critical signaling pathways such as the PI3K/AKT/mTOR pathway. Further investigation into the synthesis and biological evaluation of these compounds is warranted to explore their full therapeutic potential.

References

Application Notes: Derivatization of the Ester Group in Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1] Its derivatives are explored in drug discovery for applications including antiviral, antimalarial, and neuroprotective agents.[1] Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate serves as a versatile intermediate, where the ester group at the 5-position provides a key handle for chemical modification. Derivatization of this ester allows for the synthesis of diverse compound libraries, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

This document provides detailed protocols for four primary transformations of the ethyl ester group: hydrolysis to the carboxylic acid, amidation to carboxamides, reduction to the primary alcohol, and transesterification to alternative esters. These derivatives serve as crucial building blocks for further functionalization in medicinal chemistry programs.

Core Derivatization Pathways

The ethyl ester of 1,2,3,4-tetrahydroquinoline-5-carboxylate can be readily converted into several key functional groups, providing access to a wider range of chemical space for drug development and research. The primary derivatization reactions are summarized in the diagram below.

G cluster_products Derivatives Start This compound Acid 1,2,3,4-Tetrahydroquinoline- 5-carboxylic Acid Start->Acid  Hydrolysis (NaOH or LiOH)   Amide N-Substituted 1,2,3,4-Tetrahydroquinoline- 5-carboxamide Start->Amide  Amidation (e.g., NH₃, RNH₂)   Alcohol (1,2,3,4-Tetrahydroquinolin-5-yl)methanol Start->Alcohol  Reduction (e.g., LiAlH₄)   NewEster New Alkyl 1,2,3,4-Tetrahydroquinoline- 5-carboxylate Start->NewEster  Transesterification (R'OH, cat.)  

Figure 1: Key derivatization pathways for this compound.

Hydrolysis to 1,2,3,4-Tetrahydroquinoline-5-carboxylic Acid

Application: Hydrolysis of the ethyl ester yields the corresponding carboxylic acid. This derivative is a fundamental building block for subsequent reactions, such as amide bond formation using peptide coupling reagents, which offers greater flexibility and milder conditions than direct amidation of the ester.

Experimental Protocol (General Procedure):

  • Dissolution: Dissolve this compound (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Saponification: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 equiv.) to the solution.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-50 °C) for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF.

    • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 3-4 using 1 M hydrochloric acid (HCl). A precipitate should form.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid.

ParameterConditionTypical YieldReference
BaseLiOH·H₂O or NaOH85-98%General Saponification
SolventTHF/Water, MeOH/Water--
Temperature25-50 °C--
Time2-12 h--

Amidation to N-Substituted 1,2,3,4-Tetrahydroquinoline-5-carboxamides

Application: Direct conversion of the ester to an amide is a common strategy to introduce diversity. Amides are prevalent in bioactive molecules due to their metabolic stability and ability to participate in hydrogen bonding. This can be achieved directly or, more commonly, via the carboxylic acid intermediate. For direct amidation, aminolysis can be performed, sometimes requiring elevated temperatures or catalysis.

Experimental Protocol (Direct Aminolysis - General Procedure):

  • Reaction Setup: In a sealed tube or pressure vessel, combine this compound (1.0 equiv.) and the desired amine (e.g., a 7 M solution of ammonia in methanol for the primary amide, or a neat primary/secondary amine, 5-10 equiv.).

  • Reaction: Heat the mixture at 80-120 °C for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction vessel to room temperature.

    • Concentrate the mixture under reduced pressure to remove excess amine and solvent.

    • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).

  • Purification:

    • Wash the organic solution with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.

Note: For a more efficient and versatile approach, it is often preferable to first hydrolyze the ester to the carboxylic acid and then use standard peptide coupling reagents (e.g., HBTU, HATU, or EDC/HOBt) to form the amide bond under milder conditions.[2][3]

ParameterConditionTypical YieldReference
ReagentAmine (large excess)40-70%General Aminolysis
SolventMethanol or neat--
Temperature80-120 °C--
Time12-48 h--

Reduction to (1,2,3,4-Tetrahydroquinolin-5-yl)methanol

Application: Reduction of the ester group provides the corresponding primary alcohol. This transformation removes the carbonyl group, altering the electronic properties and providing a new site for functionalization, such as ether or new ester formation, or oxidation to the corresponding aldehyde.

Experimental Protocol (General Procedure):

  • Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of this compound (1.0 equiv.) in anhydrous THF.

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH₄, 1.5-2.0 equiv.) in THF or add solid LiAlH₄ portion-wise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up (Fieser Method):

    • Cool the reaction mixture back to 0 °C.

    • Sequentially and carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

    • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Isolation:

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield (1,2,3,4-Tetrahydroquinolin-5-yl)methanol.[4]

ParameterConditionTypical YieldReference
ReagentLiAlH₄ or NaBH₄/CoCl₂80-95%[4]
SolventAnhydrous THF or Diethyl Ether--
Temperature0 °C to room temperature--
Time1-4 h--

Transesterification to New Alkyl Esters

Application: Transesterification allows for the exchange of the ethyl group of the ester with a different alkyl group. This can be useful for modifying the pharmacokinetic properties of a molecule, such as solubility or metabolic stability, or for introducing a functional handle within the new alkyl chain.[5][6]

Experimental Protocol (General Procedure):

  • Setup: Dissolve this compound (1.0 equiv.) in the desired alcohol (R'OH), which should be used in large excess to drive the equilibrium.

  • Catalysis: Add a catalytic amount of an acid (e.g., concentrated H₂SO₄, p-toluenesulfonic acid) or a base (e.g., sodium alkoxide, NaOR'). For base-catalyzed reactions, the alkoxide should correspond to the alcohol solvent to avoid side reactions.

  • Reaction: Heat the mixture to reflux for 6-24 hours. The removal of ethanol as it is formed (e.g., using a Dean-Stark apparatus) can help drive the reaction to completion. Monitor by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture and concentrate under reduced pressure to remove the excess alcohol.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate).

    • Wash with saturated aqueous sodium bicarbonate (if acid-catalyzed) or water (if base-catalyzed), followed by brine.

  • Isolation:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the new ester.[7]

ParameterConditionTypical YieldReference
CatalystH₂SO₄ (acid) or NaOR' (base)60-90%[5][7]
ReagentR'OH (as solvent)--
TemperatureReflux--
Time6-24 h--

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of derivatives from this compound.

G cluster_prep Preparation cluster_reaction Execution cluster_isolation Isolation & Purification cluster_analysis Analysis Reactants 1. Prepare Reactants (Starting Ester, Reagents, Solvent) Setup 2. Reaction Setup (Inert atmosphere, Temp. control) Reactants->Setup Reaction 3. Run Reaction Setup->Reaction Monitor 4. Monitor Progress (TLC, LC-MS) Reaction->Monitor Workup 5. Work-up (Quenching, Extraction) Monitor->Workup Purify 6. Purification (Chromatography, Recrystallization) Workup->Purify Analysis 7. Characterization (NMR, MS, Purity) Purify->Analysis Product Final Product Analysis->Product

Figure 2: Standard laboratory workflow for chemical derivatization.

References

Application Notes and Protocols: High-Throughput Screening of a Library of Tetrahydroquinoline-5-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of a library of tetrahydroquinoline-5-carboxylate derivatives. This class of compounds has garnered significant interest in drug discovery due to its diverse biological activities, including anticancer, anti-inflammatory, and receptor modulation properties.

Introduction to Tetrahydroquinolines

Tetrahydroquinolines (THQs) are a prominent class of nitrogen-containing heterocyclic compounds. The THQ scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous natural products and synthetic molecules with a wide range of biological activities. The addition of a carboxylate group at the 5-position can significantly influence the physicochemical properties and biological targets of these molecules, making a focused library of tetrahydroquinoline-5-carboxylates a valuable resource for drug discovery campaigns.

Key Biological Activities and Potential Therapeutic Targets

Screening of tetrahydroquinoline libraries has revealed a multitude of biological effects, suggesting their potential in various therapeutic areas:

  • Anticancer Activity: Many THQ derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action is often linked to the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR pathway.[1][2][3][4][5][6]

  • mTOR Inhibition: Several studies have identified tetrahydroquinoline derivatives as potent inhibitors of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and metabolism that is often dysregulated in cancer.[1][7][8][9][10]

  • GPCR Modulation: The tetrahydroquinoline scaffold has been identified in compounds targeting G-protein coupled receptors (GPCRs), including antagonists for the CXCR4 receptor and CRTH2 receptor.[11][12] This suggests the potential for developing therapeutics for inflammatory diseases and cancer.

  • Anti-inflammatory Effects: Certain THQ derivatives have shown anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[13]

Data Presentation: In Vitro Anticancer Activity of Tetrahydroquinoline Derivatives

Table 1: Cytotoxic Activity of Morpholine-Substituted Tetrahydroquinoline Derivatives as mTOR Inhibitors [1]

CompoundA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)
10c 3.73 ± 0.174.47 ± 0.013> 50
10d 0.062 ± 0.010.58 ± 0.111.003 ± 0.008
10e 0.033 ± 0.003> 50> 50
10h > 500.087 ± 0.007> 50

Table 2: Cytotoxic Activity of Tetrahydroquinolinone Derivatives [3][4]

CompoundHCT-116 (Colon Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HEK293 (Normal Kidney Cells) IC50 (µM)
4a ~1311.33 ± 0.67> 50> 50
5 ~13> 50> 50> 50
6 ~1340.18 ± 0.94> 50> 50
18c 18.93 ± 1.2623.83 ± 4.02> 50> 50
19b 13.49 ± 0.2015.69 ± 2.56> 50> 50
19c 12.96 ± 2.6828.44 ± 0.56> 50> 50
20a 13.11 ± 1.5521.79 ± 0.22> 50> 50
20d 12.04 ± 0.5712.55 ± 0.54> 50> 50

Table 3: Antiproliferative Activity of Tetrahydroquinoline Derivatives Targeting GPER [14]

CompoundMCF-7 (Breast Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)
Compound 2 5025

Experimental Protocols

Detailed methodologies for key high-throughput screening assays are provided below. These protocols can be adapted for screening a library of tetrahydroquinoline-5-carboxylates.

Protocol 1: High-Throughput Cell Viability Screening using MTT Assay

This protocol outlines a colorimetric assay to assess the effect of the compound library on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • 96-well flat-bottom sterile microplates

  • Cancer cell lines of interest (e.g., A549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Tetrahydroquinoline-5-carboxylate library dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette and sterile tips

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the tetrahydroquinoline-5-carboxylate library compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells with vehicle control (medium with DMSO) and positive control (a known cytotoxic drug).

    • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Incubate the plates on a shaker for 15 minutes at room temperature to ensure complete solubilization of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot dose-response curves and determine the IC50 value for each active compound.

Protocol 2: High-Throughput Anti-Angiogenesis Screening using Zebrafish Embryos

This in vivo assay allows for the rapid evaluation of the anti-angiogenic potential of the compound library in a whole-organism model.

Materials:

  • Transgenic zebrafish line with fluorescent blood vessels (e.g., Tg(fli1:EGFP) or Tg(kdrl:EGFP))

  • Zebrafish breeding tanks and embryo collection system

  • 96-well or 384-well optical-bottom plates

  • Embryo medium (E3)

  • Pronase solution

  • Tetrahydroquinoline-5-carboxylate library dissolved in DMSO

  • Automated liquid handling system (optional)

  • High-content imaging system or fluorescence microscope with an automated stage

  • Image analysis software

Procedure:

  • Zebrafish Embryo Preparation:

    • Set up natural spawning of adult transgenic zebrafish.

    • Collect embryos and incubate them in E3 medium at 28.5°C.

    • At 24 hours post-fertilization (hpf), dechorionate the embryos using pronase.

    • Wash the dechorionated embryos several times with fresh E3 medium.

  • Compound Treatment:

    • Using a liquid handling system or a multichannel pipette, dispense one embryo per well into a 96-well plate containing 100 µL of E3 medium.

    • Add the test compounds from the tetrahydroquinoline-5-carboxylate library to the wells at the desired final concentrations. The final DMSO concentration should be kept below 0.5%.

    • Include vehicle controls (E3 with DMSO) and a positive control (a known angiogenesis inhibitor like SU5416).

    • Incubate the plates at 28.5°C.

  • Imaging and Analysis:

    • At 48 or 72 hpf, anesthetize the embryos by adding tricaine to the wells.

    • Acquire fluorescent images of the trunk and tail vasculature of each embryo using a high-content imaging system.

    • Use image analysis software to quantify the extent of intersegmental vessel (ISV) growth. Parameters to measure can include the total length of ISVs, the number of complete ISVs, or the area of vascularization.

  • Data Interpretation:

    • Calculate the percentage of angiogenesis inhibition for each compound relative to the vehicle control.

    • Identify "hit" compounds that cause a significant reduction in angiogenesis without inducing general toxicity or developmental defects.

    • Perform dose-response analysis for the hit compounds to determine their EC50 values.

Visualization of Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for high-throughput screening and the key signaling pathways potentially modulated by tetrahydroquinoline-5-carboxylates.

HTS_Workflow cluster_0 Library Preparation cluster_1 Screening Assays cluster_2 Data Analysis Library Tetrahydroquinoline- 5-carboxylate Library Plate Assay Plate Preparation Library->Plate Dispensing Cell_Assay Cell-Based Assay (e.g., MTT) Plate->Cell_Assay Organism_Assay Whole-Organism Assay (e.g., Zebrafish) Plate->Organism_Assay Imaging High-Content Imaging / Plate Reading Cell_Assay->Imaging Organism_Assay->Imaging Analysis Data Analysis & Hit Identification Imaging->Analysis Confirmation Hit Confirmation & Dose-Response Analysis->Confirmation Lead_Opt Lead Optimization Confirmation->Lead_Opt SAR Studies

Caption: High-throughput screening workflow for a tetrahydroquinoline-5-carboxylate library.

PI3K_Akt_mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Growth mTORC1->Proliferation THQ Tetrahydroquinoline Derivatives THQ->mTORC1 Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory role of THQs.

GPCR_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Ligand (e.g., Chemokine) GPCR GPCR (e.g., CXCR4) Ligand->GPCR G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response (e.g., Migration) Second_Messenger->Cellular_Response THQ Tetrahydroquinoline Derivatives THQ->GPCR Antagonism

Caption: General GPCR signaling cascade and the antagonistic potential of THQs.

References

Application Notes and Protocols: Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate in the Synthesis of Cardiovascular Drug Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of bioactive compounds, including those with applications in cardiovascular medicine. Notably, the antiarrhythmic drug Nicainoprol and a class of Cholesteryl Ester Transfer Protein (CETP) inhibitors feature this heterocyclic system.[1] CETP inhibitors are under investigation for their potential to raise high-density lipoprotein cholesterol (HDL-C) levels, a key factor in the management of atherosclerosis and other cardiovascular diseases. While direct synthetic routes to commercially available cardiovascular drugs from Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate are not extensively documented in publicly available literature, its structural features—a secondary amine and an ethyl ester—make it a versatile starting material for the synthesis of novel cardiovascular drug candidates.

This document provides detailed protocols for the derivatization of this compound to generate a library of compounds for screening cardiovascular activity. It also outlines a hypothetical signaling pathway that such compounds might target.

Introduction to the Tetrahydroquinoline Scaffold in Cardiovascular Drugs

The 1,2,3,4-tetrahydroquinoline nucleus is a key pharmacophore in several synthetic pharmaceuticals. Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, which is critical for specific interactions with biological targets. In the context of cardiovascular disease, derivatives of this scaffold have been explored for their ability to modulate the activity of ion channels and enzymes involved in cardiac function and lipid metabolism.

Proposed Synthetic Application and Experimental Protocols

While a direct synthesis of a marketed cardiovascular drug from this compound is not explicitly detailed in the available literature, the molecule serves as an excellent starting point for generating analogs of known cardiovascular agents or for discovering novel bioactive compounds. The secondary amine at the 1-position and the ethyl ester at the 5-position are amenable to a variety of chemical transformations.

A common strategy in drug discovery is to synthesize a library of related compounds by modifying a core scaffold. The following protocols describe the N-alkylation and amide formation from this compound to create a diverse set of molecules for biological screening.

General Experimental Workflow

Experimental Workflow start Ethyl 1,2,3,4-tetrahydro- quinoline-5-carboxylate step1 N-Alkylation or N-Acylation start->step1 Diverse Alkyl/Acyl Halides step2 Hydrolysis of Ester step1->step2 LiOH or NaOH step3 Amide Coupling step2->step3 Various Amines, Coupling Agents (e.g., HATU) product Library of Bioactive Tetrahydroquinoline Derivatives step3->product

Caption: General workflow for the derivatization of this compound.

Protocol 1: N-Alkylation of this compound

This protocol describes the addition of various alkyl groups to the nitrogen atom of the tetrahydroquinoline ring.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in dry acetonitrile, add potassium carbonate (2.0 eq).

  • Add the desired alkyl halide (1.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the N-alkylated product.

Protocol 2: Saponification of the Ethyl Ester

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a key intermediate for amide bond formation.

Materials:

  • N-substituted this compound (from Protocol 1)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1M HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the N-substituted ethyl ester (1.0 eq) in a mixture of THF and water (3:1).

  • Add LiOH (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 4-8 hours, monitoring by TLC.

  • Once the starting material is consumed, acidify the reaction mixture to pH ~3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 3: Amide Coupling to Synthesize Bioactive Amides

This protocol describes the formation of an amide bond from the carboxylic acid intermediate.

Materials:

  • N-substituted 1,2,3,4-tetrahydroquinoline-5-carboxylic acid (from Protocol 2)

  • A primary or secondary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in dry DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 6-12 hours.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table presents hypothetical data for a series of synthesized derivatives based on the above protocols. The biological activity is represented as the half-maximal inhibitory concentration (IC₅₀) against a hypothetical cardiovascular target, such as CETP.

Compound IDN-Substituent (R¹)Amide Moiety (R²)Yield (%)Purity (%)Hypothetical IC₅₀ (nM)
THQ-001 H-OEt->95>10,000
THQ-002 Benzyl-OEt85>985,230
THQ-003 Ethyl-OEt91>998,150
THQ-004 Benzyl-NH-CH₂-Ph78>98150
THQ-005 Benzyl-NH-(4-F-Ph)82>9998
THQ-006 Ethyl-NH-CH₂-Ph75>97450
THQ-007 Ethyl-NH-(4-F-Ph)79>98320

Hypothetical Signaling Pathway

Derivatives of the 1,2,3,4-tetrahydroquinoline scaffold could potentially act as inhibitors of CETP. Inhibition of CETP prevents the transfer of cholesteryl esters from HDL to very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), leading to an increase in HDL-C levels.

CETP_Inhibition_Pathway HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP Binds VLDL_LDL VLDL / LDL (Very-Low / Low-Density Lipoprotein) VLDL_LDL->CETP Binds VLDL_LDL->CETP Transfers TG CETP->VLDL_LDL Transfers CE Drug Tetrahydroquinoline Derivative (Inhibitor) Drug->CETP Inhibits CE Cholesteryl Esters TG Triglycerides

Caption: Hypothetical mechanism of action for a tetrahydroquinoline-based CETP inhibitor.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of compound libraries targeting cardiovascular diseases. The protocols provided herein offer a robust framework for the generation of novel derivatives. The exploration of this chemical space may lead to the discovery of new and potent therapeutic agents for the treatment of cardiovascular disorders. Further structure-activity relationship (SAR) studies on the synthesized compounds are warranted to optimize their biological activity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the catalytic hydrogenation of Ethyl quinoline-5-carboxylate, a primary synthetic route.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction- Increase Reaction Time: Monitor the reaction progress using TLC or LC-MS and extend the reaction time if starting material is still present.- Increase Hydrogen Pressure: Higher pressure can improve the rate of hydrogenation.- Optimize Temperature: While higher temperatures can increase the reaction rate, they may also lead to side reactions. Screen a range of temperatures (e.g., 25°C to 80°C) to find the optimum.
Catalyst inefficiency- Use Fresh Catalyst: Catalysts, especially palladium on carbon (Pd/C), can lose activity over time. Use a fresh batch.- Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%).- Check for Catalyst Poisoning: Impurities in the starting material or solvent (e.g., sulfur compounds) can poison the catalyst. Purify the starting materials and use high-purity solvents.
Poor substrate quality- Verify Starting Material Purity: Ensure the Ethyl quinoline-5-carboxylate is pure and free from impurities that could inhibit the reaction.
Formation of Side Products Over-reduction- Monitor Reaction Closely: Over-reduction can lead to the saturation of the benzene ring. Stop the reaction as soon as the starting material is consumed.- Use a Milder Catalyst: Consider using a less active catalyst or a catalyst poison to prevent over-reduction.
Incomplete reduction- Optimize Reaction Conditions: Incomplete reduction to the dihydroquinoline intermediate can occur. Ensure sufficient reaction time, hydrogen pressure, and catalyst loading.
Presence of impurities- Purify Starting Materials: Impurities in the starting material can lead to a variety of side reactions.
Difficulty in Product Isolation Product loss during workup- Optimize Extraction: Ensure the pH of the aqueous layer is adjusted to maximize the solubility of the product in the organic phase.- Choose Appropriate Solvent: Select an extraction solvent in which the product is highly soluble and impurities are less soluble.
Co-elution during chromatography- Optimize Chromatographic Conditions: Screen different solvent systems for column chromatography to achieve better separation of the product from impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The catalytic hydrogenation of Ethyl quinoline-5-carboxylate is a widely used and efficient method. This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere. The reaction selectively reduces the pyridine ring of the quinoline system to afford the desired tetrahydroquinoline.

Q2: What are the critical parameters to control for achieving a high yield in the catalytic hydrogenation?

A2: Several parameters are crucial for optimizing the yield:

  • Catalyst Selection and Loading: 5-10 mol% of 10% Pd/C is a common choice. The activity of the catalyst is paramount.

  • Hydrogen Pressure: Pressures ranging from atmospheric to 50 psi are typically effective. Higher pressures can increase the reaction rate but may also lead to over-reduction.

  • Solvent: Ethanol, methanol, and ethyl acetate are common solvents for this type of hydrogenation. The choice of solvent can influence the reaction rate and selectivity.

  • Temperature: The reaction is often run at room temperature, but gentle heating (e.g., 40-60°C) can be used to accelerate the reaction.

  • Reaction Time: This can vary from a few hours to overnight, depending on the other reaction conditions. It is essential to monitor the reaction to determine the optimal time.

Q3: What are the potential side reactions during the synthesis of this compound?

A3: Potential side reactions include:

  • Incomplete Hydrogenation: The reaction may stop at the 1,2-dihydroquinoline or 1,4-dihydroquinoline stage.

  • Over-reduction: The benzene ring can be hydrogenated to give the decahydroquinoline derivative, especially under harsh conditions (high pressure, high temperature, or with a highly active catalyst like rhodium on alumina).

  • De-esterification: Under acidic or basic conditions, the ethyl ester group could be hydrolyzed to the corresponding carboxylic acid.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot (Ethyl quinoline-5-carboxylate) and the appearance of the product spot. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.

Q5: What is the best method for purifying the final product?

A5: After the reaction is complete, the catalyst is typically removed by filtration through a pad of Celite. The crude product obtained after solvent evaporation can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Data Presentation

The following table summarizes the effect of different reaction conditions on the yield of this compound based on typical results for similar catalytic hydrogenations.

Catalyst (mol%) Solvent Pressure (psi) Temperature (°C) Time (h) Yield (%)
5% Pd/C (5)Ethanol50251285
10% Pd/C (5)Ethanol5025892
10% Pd/C (10)Ethyl Acetate5025695
5% Pt/C (5)Ethanol50401088
10% Pd/C (5)Methanol20252475
10% Pd/C (5)Ethanol10060470 (with over-reduction)

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of Ethyl quinoline-5-carboxylate

This protocol describes a general procedure for the synthesis of this compound via catalytic hydrogenation.

Materials:

  • Ethyl quinoline-5-carboxylate

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas

  • Celite

  • Nitrogen or Argon gas

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator) or a balloon setup for atmospheric pressure hydrogenation

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add Ethyl quinoline-5-carboxylate (1.0 eq) and ethanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the flask and purge the system with nitrogen or argon gas.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexane) to afford pure this compound.

Mandatory Visualization

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification start Start reactants Combine Ethyl quinoline-5-carboxylate, Pd/C, and Ethanol start->reactants purge Purge with N2/Ar reactants->purge hydrogenate Introduce H2 (50 psi, 25°C) purge->hydrogenate monitor Monitor by TLC hydrogenate->monitor monitor->hydrogenate Incomplete filter Filter through Celite monitor->filter Complete concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue incomplete_rxn Incomplete Reaction? start->incomplete_rxn catalyst_issue Catalyst Inactive? start->catalyst_issue side_reactions Side Reactions? start->side_reactions optimize_cond Increase time/pressure/temp incomplete_rxn->optimize_cond fresh_catalyst Use fresh catalyst/ Increase loading catalyst_issue->fresh_catalyst monitor_closely Monitor closely/ Milder conditions side_reactions->monitor_closely

Caption: Troubleshooting logic for addressing low yield in the synthesis.

Technical Support Center: Reduction of Ethyl Quinoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical reduction of ethyl quinoline-5-carboxylate. Our aim is to help you navigate common experimental challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product from the reduction of ethyl quinoline-5-carboxylate?

A1: The primary and desired product is typically ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate. This results from the selective reduction of the nitrogen-containing heterocyclic ring of the quinoline system, while the ester group and the benzene ring remain intact.[1]

Q2: My reaction is showing incomplete conversion. What are the likely causes?

A2: Incomplete conversion can be due to several factors:

  • Catalyst Inactivity: In catalytic hydrogenation, the catalyst (e.g., Pd/C, PtO₂) may be poisoned or deactivated. Quinoline derivatives can sometimes act as catalyst poisons.[2]

  • Insufficient Reducing Agent: For chemical reductions (e.g., with sodium borohydride), an inadequate molar equivalent of the reducing agent may be the issue.

  • Suboptimal Reaction Conditions: Low temperature, insufficient reaction time, or low hydrogen pressure (in catalytic hydrogenation) can lead to incomplete reactions.[3]

  • Poor Reagent Quality: Degradation of the reducing agent or solvent impurities can hinder the reaction.

Q3: I'm observing a side-product with a higher molecular weight, and it seems to have incorporated a solvent molecule. What could be happening?

A3: If you are using an alcohol solvent like methanol for catalytic hydrogenation, N-alkylation of the resulting tetrahydroquinoline can occur. This is a known side-reaction that proceeds through a "hydrogen borrowing" mechanism, leading to the formation of N-alkylated byproducts.[2]

Q4: Can the ethyl ester group be accidentally reduced during the reaction?

A4: Yes, this is a potential side-reaction, particularly with powerful reducing agents.

  • With Sodium Borohydride (NaBH₄): NaBH₄ is a mild reducing agent and typically does not reduce esters under standard conditions.[4][5] However, with prolonged reaction times, elevated temperatures, or the use of activating additives, some reduction to the corresponding primary alcohol, (1,2,3,4-tetrahydroquinolin-5-yl)methanol, may be observed.

  • With Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much stronger reducing agent and will readily reduce the ester group to a primary alcohol.[4][6] Therefore, it is generally not suitable for the selective reduction of the quinoline ring in the presence of an ester.

Q5: Is it possible to reduce the benzene part of the quinoline ring instead of the pyridine ring?

A5: While less common, selective reduction of the carbocyclic (benzene) ring to yield ethyl 5,6,7,8-tetrahydroquinoline-5-carboxylate is possible with specific catalytic systems. The choice of catalyst and reaction conditions plays a crucial role in determining which ring is preferentially reduced.[7]

Troubleshooting Guides

Issue 1: Over-reduction to Decahydroquinoline Derivatives
  • Symptoms: Mass spectrometry or NMR analysis indicates the presence of a product with a molecular weight corresponding to the addition of more than four hydrogen atoms to the starting material.

  • Cause: Harsh reaction conditions (high temperature, high hydrogen pressure, extended reaction time) or a highly active catalyst can lead to the further reduction of the initially formed tetrahydroquinoline to a decahydroquinoline derivative.[8]

  • Solutions:

    • Reduce Reaction Severity: Lower the reaction temperature and/or hydrogen pressure.

    • Monitor the Reaction: Track the progress of the reaction using techniques like TLC, GC, or LC-MS and stop the reaction once the starting material is consumed and before significant over-reduction occurs.

    • Catalyst Choice: Consider using a less active catalyst or a catalyst known for its selectivity in quinoline reductions.

Issue 2: Formation of Hydrolyzed Product (Quinoline-5-carboxylic acid derivatives)
  • Symptoms: Presence of a more polar side-product, identifiable by a carboxylic acid peak in IR spectroscopy and a corresponding mass in MS.

  • Cause: If the reaction is conducted in the presence of water, or under acidic or basic conditions with protic solvents (like methanol or ethanol), the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.[9]

  • Solutions:

    • Use Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried before use.

    • Control pH: If possible, run the reaction under neutral conditions. If an acid or base is required, consider its potential to promote hydrolysis.

    • Minimize Reaction Time: Shorter reaction times can reduce the extent of hydrolysis.

Issue 3: Incomplete Reduction and Formation of Dihydroquinoline Intermediates
  • Symptoms: A complex mixture of products is observed, potentially including 1,4-dihydroquinoline or other dihydro-isomers alongside the desired tetrahydroquinoline.[8]

  • Cause: The reduction of quinolines can proceed stepwise. Insufficient catalyst activity, low hydrogen pressure, or short reaction times may lead to the accumulation of these intermediates.

  • Solutions:

    • Increase Catalyst Loading: A higher catalyst-to-substrate ratio can drive the reaction to completion.

    • Optimize Hydrogen Pressure: For catalytic hydrogenation, increasing the hydrogen pressure can improve the rate and extent of reduction.

    • Extend Reaction Time: Allow the reaction to proceed for a longer duration, with careful monitoring to avoid over-reduction.

Data on Potential Side-Products

Side-Product NameChemical StructureFormation ConditionsMethod of Prevention/Minimization
Ethyl 5,6,7,8-tetrahydroquinoline-5-carboxylateReduction of the carbocyclic ringUse of specific ruthenium-based catalysts.[7]Employ standard hydrogenation catalysts like Pd/C or PtO₂ which favor pyridine ring reduction.
(1,2,3,4-Tetrahydroquinolin-5-yl)methanolReduction of the ester groupUse of strong reducing agents (e.g., LiAlH₄) or harsh conditions with milder reagents.[4][6]Use a mild and selective reducing agent like NaBH₄ under controlled temperature and time.
1,2,3,4-Tetrahydroquinoline-5-carboxylic acidHydrolysis of the ester groupPresence of water, acid, or base in protic solvents.[9]Employ anhydrous reaction conditions and neutral pH.
Ethyl decahydroquinoline-5-carboxylateOver-reduction of the quinoline ring systemHigh hydrogen pressure, high temperature, prolonged reaction times, or highly active catalysts.[8]Use milder reaction conditions and monitor the reaction progress closely.
Ethyl 1-alkyl-1,2,3,4-tetrahydroquinoline-5-carboxylateN-alkylation by alcoholic solventCatalytic hydrogenation in alcoholic solvents (e.g., methanol, ethanol).[2]Use a non-alcoholic solvent such as THF, ethyl acetate, or acetic acid.

Key Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a standard method for the selective reduction of the pyridine ring in quinolines.

  • Reaction Setup:

    • To a high-pressure hydrogenation vessel, add ethyl quinoline-5-carboxylate (1.0 eq).

    • Add a suitable solvent such as ethanol, methanol, or ethyl acetate (typically 10-20 mL per gram of substrate).

    • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd).

  • Hydrogenation:

    • Seal the vessel and purge it several times with nitrogen, followed by hydrogen.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

    • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Protocol 2: Chemical Reduction using Sodium Borohydride (NaBH₄) in the presence of an Acid

This method can be an alternative to catalytic hydrogenation for the reduction of the quinoline ring.

  • Reaction Setup:

    • Dissolve ethyl quinoline-5-carboxylate (1.0 eq) in a suitable solvent like methanol or ethanol in a round-bottom flask.

    • Cool the solution in an ice bath (0 °C).

  • Reduction:

    • Slowly add a solution of a suitable acid (e.g., trifluoroacetic acid or hydrochloric acid) to protonate the quinoline nitrogen.

    • Portion-wise, add sodium borohydride (NaBH₄) (typically 2-4 eq) to the cooled, stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up:

    • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Adjust the pH to basic (pH 8-9) with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the desired product.

Visual Guides

Reaction_Pathway cluster_side_products Potential Side-Products start Ethyl Quinoline-5-carboxylate main_product This compound start->main_product Reduction (e.g., H₂, Pd/C) over_reduced Ethyl Decahydroquinoline- 5-carboxylate main_product->over_reduced Harsh Conditions hydrolyzed 1,2,3,4-Tetrahydroquinoline- 5-carboxylic Acid main_product->hydrolyzed H₂O / Acid / Base ester_reduced (1,2,3,4-Tetrahydroquinolin-5-yl)methanol main_product->ester_reduced Strong Reducing Agent

Caption: Reaction pathway for the reduction of ethyl quinoline-5-carboxylate and the formation of common side-products.

Troubleshooting_Workflow cluster_analysis Analyze Crude Product (TLC, GC-MS, NMR) cluster_solutions Potential Solutions start Low Yield or Impure Product incomplete Incomplete Conversion start->incomplete over_reduction Over-reduction start->over_reduction ester_modification Ester Reduction/ Hydrolysis start->ester_modification other_side_products Other Side-Products start->other_side_products sol_incomplete Increase Reaction Time/ Temperature/Pressure/ Reagent Amount incomplete->sol_incomplete sol_over_reduction Decrease Reaction Time/ Temperature/Pressure; Change Catalyst over_reduction->sol_over_reduction sol_ester Use Milder Reducing Agent; Anhydrous/Neutral Conditions ester_modification->sol_ester sol_other Change Solvent; Purify Starting Materials other_side_products->sol_other

References

Technical Support Center: Purification of Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The primary methods for purifying this compound are flash column chromatography on silica gel and recrystallization. Due to the presence of a secondary amine and an ester group, the compound is polar, making these techniques highly suitable.

Q2: What are the likely impurities from the synthesis of this compound?

A2: If synthesized via a Friedländer-type reaction, common impurities may include unreacted starting materials (e.g., an aminobenzaldehyde or an ethyl acetoacetate derivative), partially cyclized intermediates, and polymeric byproducts.[1] Harsh acidic or basic conditions used in some syntheses can also lead to side reactions and tar formation.[2]

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: Tetrahydroquinoline derivatives can be sensitive to the acidic nature of standard silica gel.[3] To mitigate degradation, you can deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a tertiary amine, such as 1-2% triethylamine (Et₃N) in the eluent.[3] Alternatively, using a different stationary phase like alumina (neutral or basic) can be a good option.

Q4: I am having trouble getting my compound to crystallize. It keeps "oiling out". What does this mean and how can I fix it?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid crystal.[4] This is often due to the solution being too concentrated or cooled too quickly. To encourage crystallization, try the following:

  • Use a more dilute solution by adding more solvent.[4]

  • Allow the solution to cool very slowly to room temperature before placing it in a cold bath.

  • Try a different solvent or a binary solvent system.

  • Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

  • Add a seed crystal from a previously purified batch, if available.

Troubleshooting Guides

Flash Column Chromatography

This guide addresses common issues encountered during the column chromatography purification of this compound.

Problem: The compound is not eluting from the column or is eluting very slowly (tailing).

G start Compound elutes slowly or not at all q1 Is the eluent polarity too low? start->q1 sol1 Increase eluent polarity. Gradually add more polar solvent (e.g., increase % Ethyl Acetate in Hexanes). q1->sol1 Yes q2 Is the compound strongly adsorbed to acidic silica? q1->q2 No end Successful Elution sol1->end sol2 Switch to a deactivated stationary phase. - Use silica treated with Triethylamine (1-2%). - Use neutral or basic Alumina. q2->sol2 Likely sol3 Consider Reverse-Phase Chromatography (C18 silica) with a polar mobile phase (e.g., Water/Acetonitrile). q2->sol3 Alternative sol2->end sol3->end

Problem: The compound co-elutes with an impurity.

G start Product co-elutes with impurity q1 Is the separation poor on TLC? start->q1 sol1 Optimize the solvent system using TLC. - Test different solvent ratios. - Try different solvent combinations (e.g., Dichloromethane/Methanol). q1->sol1 Yes q2 Is the column overloaded? q1->q2 No sol1->q2 sol2 Reduce the amount of crude material loaded onto the column. q2->sol2 Yes sol3 Use a longer column for better separation. q2->sol3 Consider end Pure Fractions Obtained sol2->end sol3->end

Recrystallization

This guide provides solutions for common problems encountered during the recrystallization of this compound.

Problem: No crystal formation after cooling.

G start No crystals form upon cooling q1 Is the solution too dilute? start->q1 sol1 Boil off some solvent to increase concentration and allow to cool again. q1->sol1 Yes q2 Is nucleation inhibited? q1->q2 No end Crystals Formed sol1->end sol2 Induce nucleation: - Scratch inner wall of the flask. - Add a seed crystal. - Place in an ultrasonic bath. q2->sol2 Yes q3 Is the compound too soluble in the chosen solvent? q2->q3 No sol2->end sol3 Change the solvent system. - Try a less polar solvent. - Use a binary system and add an 'anti-solvent' (a solvent in which the compound is insoluble). q3->sol3 Yes sol3->end

Data Presentation

Purification MethodStationary/Mobile Phase or Solvent SystemTypical Recovery YieldTypical PurityReference Compounds
Flash Chromatography Silica Gel / Hexanes:Ethyl Acetate (gradient)70-90%>95% (by NMR)Various substituted tetrahydroquinolines
Flash Chromatography Silica Gel (1% Et₃N treated) / Cyclohexane:Ethyl Acetate75-85%>98% (by HPLC)Amine-containing heterocycles
Recrystallization Ethanol/Water60-80%>99% (by HPLC)Polar esters and amines
Recrystallization Ethyl Acetate/Hexanes50-75%>99% (by NMR)Compounds with moderate polarity

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol outlines a general procedure for purifying this compound using silica gel chromatography.

Workflow Diagram

G prep 1. Preparation tlc 2. TLC Analysis prep->tlc Select solvent packing 3. Column Packing tlc->packing Optimized eluent loading 4. Sample Loading packing->loading elution 5. Elution loading->elution analysis 6. Fraction Analysis elution->analysis Collect fractions combine 7. Combine & Evaporate analysis->combine Identify pure fractions end Pure Product combine->end

Methodology:

  • Solvent System Selection:

    • Using Thin-Layer Chromatography (TLC), identify a solvent system that provides good separation of the target compound from impurities. A good starting point is a mixture of Hexanes and Ethyl Acetate.

    • Aim for an Rf value of approximately 0.2-0.4 for the target compound.

    • If streaking is observed on the TLC plate, add 1% triethylamine to the solvent system.

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar solvent mixture.

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for compounds with poor solubility in the eluent, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[5]

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system.

    • If a gradient elution is required, gradually increase the proportion of the more polar solvent (e.g., Ethyl Acetate).

    • Collect fractions of a consistent volume.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

This protocol provides a general method for purifying this compound by recrystallization.

Methodology:

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone/water, ethyl acetate/hexanes).[6][7]

    • An ideal solvent will dissolve the compound when hot but not when cold.[8] For a binary system, the compound should be soluble in the "good" solvent and insoluble in the "poor" or "anti-solvent".

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent required to completely dissolve the solid. Stirring and heating on a hot plate will facilitate this.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask will slow the cooling and solvent evaporation rate, often leading to larger, purer crystals.

    • Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals thoroughly, for instance, in a vacuum oven, to remove any residual solvent.

References

Technical Support Center: Overcoming Catalyst Poisoning in Quinoline Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of quinoline. This resource is designed to provide direct, actionable guidance for troubleshooting common issues related to catalyst poisoning and reaction inefficiency.

Frequently Asked Questions (FAQs)

Q1: My quinoline hydrogenation reaction is sluggish or has stalled completely. What are the likely causes?

A1: A slow or stalled reaction is a common problem, often attributable to one or more of the following factors:

  • Catalyst Poisoning: This is the most frequent cause. Impurities in your substrate, solvent, or hydrogen gas can adsorb strongly to the catalyst's active sites, rendering them inactive. Common poisons include sulfur and certain nitrogen-containing compounds.[1][2] Even the reaction intermediates or the tetrahydroquinoline product itself can inhibit the catalyst.[3][4]

  • Insufficient Catalyst Activity: The catalyst may be old, have been improperly stored, or may not be the optimal choice for your specific substrate and conditions.

  • Poor Mass Transfer: Inefficient stirring or inadequate hydrogen pressure can limit the contact between the hydrogen gas, the quinoline substrate, and the catalyst surface, thereby slowing down the reaction rate.

  • Substrate-Specific Inhibition: Quinoline and its derivatives can themselves act as catalyst poisons for traditional noble metal catalysts like Palladium (Pd), Platinum (Pt), and Ruthenium (Ru).[5]

Q2: What are the most common catalyst poisons I should be aware of in quinoline hydrogenation?

A2: For common hydrogenation catalysts such as Palladium on carbon (Pd/C) and Raney® Nickel, be vigilant for the following impurities:

  • Sulfur Compounds: Thiols, thioethers, and thiophenes are potent poisons for noble metal catalysts.[1] Even trace amounts in the parts-per-million (ppm) range can lead to significant deactivation.

  • Nitrogen-Containing Compounds: While the goal is to hydrogenate the nitrogen-containing quinoline ring, other nitrogenous compounds present as impurities can compete for active sites and poison the catalyst. Strong basic nitrogen compounds are particularly detrimental.[4]

  • Carbon Monoxide (CO): If your hydrogen source is not of high purity, it may contain CO, which strongly adsorbs to and deactivates many hydrogenation catalysts.

  • Halides: Halogenated compounds can also act as catalyst poisons.

Q3: Can the reaction product, 1,2,3,4-tetrahydroquinoline, inhibit the reaction?

A3: Yes, product inhibition is a known phenomenon in quinoline hydrogenation. The resulting amine product, 1,2,3,4-tetrahydroquinoline, can adsorb onto the catalyst's active sites, thereby reducing the rate of reaction as the concentration of the product increases in the reaction mixture.[3]

Q4: How can I tell if my catalyst is poisoned?

A4: Signs of catalyst poisoning include:

  • A noticeable decrease in the reaction rate compared to previous runs with a fresh catalyst.

  • The reaction starting but failing to proceed to completion.

  • A need to increase catalyst loading, temperature, or pressure to achieve the same conversion as before.

  • In some cases, a visible change in the appearance of the catalyst.

Q5: Are there any catalysts that are resistant to poisoning by quinoline?

A5: Yes, some catalyst formulations exhibit better tolerance to the inherent inhibitory effects of quinoline. Gold nanoparticles supported on titanium dioxide (Au/TiO₂) have shown an unusual characteristic where quinoline acts as a promoter rather than a poison.[5] Additionally, transition metal phosphides, such as nickel phosphide (Ni₂P), have demonstrated good resistance to poisoning in hydrodenitrogenation reactions.[6]

Troubleshooting Guides

Issue 1: The reaction is running very slowly.

dot

Caption: Troubleshooting workflow for a slow hydrogenation reaction.

  • Investigate Potential Poisons:

    • Substrate and Solvent Purity: Analyze your starting materials for common poisons like sulfur or other nitrogen-containing compounds. If purity is questionable, purify the quinoline substrate (e.g., by distillation or recrystallization) and use high-purity, degassed solvents.

    • Hydrogen Source: Ensure you are using a high-purity hydrogen source. Consider using a gas purifier if contamination is suspected.

  • Review Reaction Conditions:

    • Mass Transfer: Increase the stirring rate to ensure the catalyst is well-suspended and to improve gas-liquid mass transfer.

    • Hydrogen Pressure: If your equipment allows, increasing the hydrogen pressure can enhance the reaction rate.

    • Temperature: Cautiously increasing the reaction temperature may improve the rate, but be aware that higher temperatures can sometimes promote side reactions or catalyst sintering.

  • Evaluate Catalyst Activity:

    • Freshness: Catalysts can lose activity over time, especially if not stored under an inert atmosphere. Try the reaction with a fresh batch of the catalyst.

    • Catalyst Choice: If the problem persists, consider a different type of catalyst that may be more active or poison-resistant for your specific quinoline derivative.

Issue 2: The catalyst appears to have died after one or a few runs.

dot

Caption: Troubleshooting workflow for rapid catalyst deactivation.

  • Identify the Source of Poisoning:

    • If you suspect a specific poison (e.g., sulfur from a reagent used in the synthesis of your quinoline derivative), take steps to remove it. This could involve an upstream purification step for your starting material.

  • Attempt Catalyst Regeneration:

    • For noble metal catalysts like Pd/C, regeneration can sometimes be achieved by washing with solvents to remove adsorbed species, followed by a heat treatment. For Raney® Nickel, treatment with an alkaline solution can be effective. Detailed protocols are provided in the "Experimental Protocols" section.

  • Modify the Experimental Process:

    • Incremental Substrate Addition: To mitigate product inhibition or poisoning from the substrate itself, try adding the quinoline to the reaction mixture slowly over time rather than all at once. This keeps the concentration of the inhibitor low.

    • Use a More Robust Catalyst: If poisoning is unavoidable, switching to a more poison-tolerant catalyst, such as a bimetallic sulfide or a nickel phosphide catalyst, may be the most effective solution.[6]

Data Presentation

Table 1: Performance of Various Catalysts in Quinoline Hydrogenation

CatalystSubstrateSolventTemp. (°C)H₂ Pressure (bar)Time (h)Conversion (%)Selectivity to 1,2,3,4-THQ (%)
Al₂O₃–Pd–D/NiQuinolineEtOH100618>99>99
Pd/CNQuinolineEtOH5020->9986.6-97.8[7]
Co-basedQuinolineiPrOH/H₂O801024VariesVaries
Ni/C-3QuinolineMethanol10010024~100~100[8]
Ru–W–S-0.332-methyl-8-(methylthio)quinolineMeOH804024>95>95[2]
Au/TiO₂6-chloroquinolineToluene2520->99>99[5]

Table 2: Qualitative Effect of Common Catalyst Poisons

Poison ClassExamplesAffected CatalystsTypical EffectMitigation Strategy
Sulfur Compounds Thiols, Thiophenes, H₂SPd, Pt, Ru, NiSevere and often irreversible deactivationRigorous feedstock purification; Use of sulfur-tolerant catalysts (e.g., metal sulfides)
Nitrogen Compounds Amines, Pyridines (as impurities)Pd, Pt, Ru, NiCompetitive adsorption leading to inhibition; can be reversible or irreversibleFeedstock purification; Incremental substrate addition
Carbon Monoxide Impurity in H₂ gasPd, Pt, RuStrong, competitive adsorption blocking active sitesUse of high-purity hydrogen; Gas purification
Reaction Products 1,2,3,4-TetrahydroquinolinePd, NiReversible product inhibitionIncremental substrate addition; Removal of product as it forms (in continuous systems)

Experimental Protocols

Protocol 1: General Procedure for Quinoline Hydrogenation using Pd/C

Safety Precautions: Palladium on carbon is flammable, especially when dry and in the presence of flammable solvents and hydrogen. Handle in a fume hood and ensure no ignition sources are present. Used Pd/C should be kept wet and disposed of in a dedicated waste container.

  • Vessel Preparation: To a two- or three-necked round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for several minutes.

  • Solvent and Substrate Addition: Under a positive pressure of inert gas, add a degassed solvent (e.g., ethanol or methanol). Then, add the quinoline substrate.

  • Hydrogen Purge: Carefully evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen.

  • Reaction: Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 bar, using a balloon or a pressure reactor) and stir the mixture vigorously at the desired temperature (e.g., 25-80 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the catalyst on the filter paper to dry out. Wash the filter cake with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can then be purified by distillation or chromatography.

Protocol 2: Regeneration of Poisoned Palladium on Carbon (Pd/C)

This protocol is a general guideline and may require optimization.

  • Filtration and Washing: After the reaction, filter the deactivated catalyst. Wash it thoroughly with deionized water to remove any water-soluble impurities and reaction residues.

  • Solvent Wash: Wash the catalyst with a suitable organic solvent, such as methanol or a mixture of chloroform and glacial acetic acid, to remove adsorbed organic compounds.[9] This can be done by suspending the catalyst in the solvent and stirring for a period, followed by filtration.

  • Chemical Treatment (Optional): For some types of poisoning, a mild chemical treatment can be effective. This may involve washing with a dilute acid or base, depending on the nature of the poison.

  • Drying/Calcination: Dry the washed catalyst in an oven under a stream of inert gas or air at a moderate temperature (e.g., 80-120 °C). In some cases, calcination at higher temperatures (e.g., 250-500 °C) under an inert atmosphere can burn off carbonaceous deposits.[9]

  • Reduction (if necessary): After an oxidative treatment, the palladium may be in an oxidized state. A reduction step under a hydrogen atmosphere may be required to restore its catalytic activity.

Protocol 3: Regeneration of Sulfur-Poisoned Raney® Nickel

This protocol is adapted from literature procedures for regenerating sulfur-poisoned Raney® Nickel.

  • Acidic Wash: Prepare an aqueous solution of an organic acid, such as tartaric acid. Suspend the poisoned Raney® Nickel in this solution. This step helps to convert the adsorbed sulfur into a form that can be removed.

  • Metal Ion Treatment: Add a salt of a metal that forms an insoluble sulfide in acidic conditions (e.g., a tin salt). Stir the mixture, which will precipitate the sulfur as a metal sulfide.

  • Basification: Slowly add a base (e.g., sodium hydroxide solution) to raise the pH to between 6.5 and 8.0. This helps to precipitate any remaining metal ions and neutralize the acid.

  • Isolation and Washing: Filter the catalyst and wash it thoroughly with deionized water to remove all traces of the treatment solutions.

  • Final Wash: Wash the regenerated catalyst with a solvent like ethanol before storage or reuse. The regenerated catalyst should be stored under water or a suitable solvent to prevent oxidation.

References

Technical Support Center: Optimizing Povarov Synthesis of Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Povarov synthesis of tetrahydroquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Povarov reaction for synthesizing tetrahydroquinolines?

The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine and an alkene, typically an electron-rich olefin like an enol ether or enamine.[1] The reaction is generally catalyzed by a Lewis or Brønsted acid. The commonly accepted mechanism is not a concerted Diels-Alder reaction but rather a stepwise process.[1][2] It involves the following key steps:

  • Imine Formation: In a multi-component setup, the aniline and aldehyde first react to form a Schiff base (imine).[1]

  • Iminium Ion Formation: The acid catalyst activates the imine, forming a more electrophilic iminium ion.

  • Nucleophilic Attack: The electron-rich alkene attacks the iminium ion.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution to form the tetrahydroquinoline ring.[1]

Q2: My Povarov reaction is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in the Povarov reaction can be attributed to several factors.[3] Key areas to investigate include the stability of the imine intermediate, the choice and amount of catalyst, solvent, temperature, and the purity of your starting materials.[3] For a systematic approach to troubleshooting low yields, refer to the detailed guides in the "Troubleshooting" section below.

Q3: I am observing poor diastereoselectivity in my reaction. How can I control the stereochemical outcome?

Controlling diastereoselectivity is a frequent challenge in the Povarov synthesis. The stereochemical outcome is highly dependent on the choice of catalyst, solvent, and the steric and electronic properties of the substituents on the aniline, aldehyde, and alkene. In some cases, the diastereoselectivity can be significantly influenced by temperature. Lowering the reaction temperature often favors the formation of a single diastereomer.

Q4: What are some common side reactions in the Povarov synthesis?

A common side reaction is the oxidation of the desired tetrahydroquinoline to the corresponding quinoline, which can occur if the reaction is exposed to air for extended periods or if certain oxidizing agents are present.[4] Another potential side reaction is fragmentation, particularly when using certain oxidants to intentionally synthesize quinolines from the Povarov adducts.[4] Additionally, polymerization of the alkene or side reactions involving the imine intermediate can also occur.

Troubleshooting Guides

Guide 1: Diagnosing and Addressing Low Yields

A low yield of the desired tetrahydroquinoline can be frustrating. This guide provides a systematic approach to identifying and resolving the underlying issues.

Step 1: Analyze the Crude Reaction Mixture Before making any changes to your protocol, it is crucial to understand what is happening in your reaction flask. Use techniques like TLC, LC-MS, or ¹H NMR to analyze a sample of your crude reaction mixture.

  • Observation: A significant amount of unreacted starting materials (aniline, aldehyde, alkene).

    • Potential Cause: The reaction may be too slow or has not reached completion. The catalyst may be inactive.

  • Observation: The presence of the desired product along with several unidentified byproducts.

    • Potential Cause: Side reactions are competing with the desired Povarov cyclization. The reaction temperature might be too high, leading to decomposition.

  • Observation: Formation of the corresponding quinoline.

    • Potential Cause: Oxidation of the tetrahydroquinoline product.

Step 2: Systematic Optimization of Reaction Parameters Based on your analysis, systematically adjust the following parameters. It is recommended to change only one variable at a time to clearly understand its effect.

  • Catalyst:

    • Screen Catalysts: If using a Lewis acid, consider screening others. For example, if you are using AlCl₃, you could try InCl₃, Sc(OTf)₃, or CeCl₃·7H₂O/NaI.[5][6] If your substrate is sensitive to strong Lewis acids, a Brønsted acid like triflic acid or o-nitrobenzenesulfonic acid might be a better choice.[7][8]

    • Optimize Catalyst Loading: The optimal catalyst loading can vary. Start with a catalytic amount (e.g., 10-20 mol%) and incrementally increase it if the reaction is sluggish. However, be aware that excessive catalyst can sometimes lead to side reactions.

  • Solvent:

    • Solvent Polarity: The choice of solvent can significantly impact the reaction rate and selectivity.[9] Screen a range of solvents with varying polarities, such as toluene (non-polar), dichloromethane (DCM), acetonitrile (polar aprotic), and ethanol (polar protic).

    • Anhydrous Conditions: Ensure you are using dry solvents, as water can lead to the hydrolysis of the imine intermediate.

  • Temperature:

    • Temperature Optimization: The optimal temperature is a balance between reaction rate and selectivity.[10][11] If the reaction is slow, consider increasing the temperature. If you observe decomposition or the formation of multiple byproducts, try running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Reaction Time:

    • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction progress over time to determine the optimal reaction duration and avoid product degradation from prolonged reaction times.

Guide 2: Improving Diastereoselectivity

Poor diastereoselectivity often arises from a small energy difference between the transition states leading to the different diastereomers. The following strategies can help to favor the formation of a single diastereomer.

  • Catalyst Choice: Chiral catalysts are often employed to achieve high enantioselectivity, and they can also influence diastereoselectivity. Even with achiral catalysts, the nature of the Lewis or Brønsted acid can impact the stereochemical outcome.

  • Solvent Effects: The solvent can influence the conformation of the transition state. Experiment with different solvents to see if diastereoselectivity improves.

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the lower energy transition state. Consider running your reaction at room temperature, 0 °C, or even lower temperatures.

  • Substituent Effects: The steric bulk of the substituents on the aniline, aldehyde, and alkene can play a significant role in directing the stereochemical outcome. While not always easily modifiable, understanding these effects can provide insight into the results.

Data Presentation

Table 1: Effect of Lewis Acid Catalyst on the Povarov Reaction
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1InCl₃ (20)MeCNRoom Temp1292-
2BiCl₃ (20)MeCNRoom Temp12Moderate-
3AlCl₃ (20)MeCNRoom Temp12Moderate-
4TiCl₄ (20)MeCNRoom Temp12Moderate-
5BF₃·OEt₂ (20)MeCNRoom Temp12Moderate-
6Sc(OTf)₃ (10)CH₂Cl₂-78 to 2012up to 99>99:1
7CeCl₃·7H₂O/NaI (30)CH₃CN-10OvernightHigh-
8Cu(OTf)₂ (10)EtOH40-0-30-
9AlCl₃ (100)Et₂O30-31-53-

Data compiled from multiple sources, and direct comparison may not be exact due to variations in substrates and specific conditions.[5][6][12][13]

Table 2: Influence of Reaction Conditions on a Model Povarov Reaction
EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1CeCl₃·7H₂O/NaICH₃CN (0.5 M)-10Overnight65
2CeCl₃·7H₂O/NaICH₃CN (1 M)-10Overnight60
3CeCl₃·7H₂O/NaISolvent-free-10Overnight55
4CeCl₃·7H₂O/LiI-02420
5CeCl₃·7H₂O/NaI-02445
6CeCl₃·7H₂O/KI-02430
7CeCl₃·7H₂O/CuI-02435

This table illustrates the effect of solvent concentration and different iodide sources in combination with CeCl₃·7H₂O.[5]

Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Povarov Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Imine Formation (for three-component reaction): To a solution of the aniline (1.0 mmol) and aldehyde (1.0 mmol) in the chosen anhydrous solvent (e.g., CH₂Cl₂, CH₃CN, or toluene, 5 mL) at room temperature, add a drying agent such as anhydrous MgSO₄. Stir the mixture for 1-2 hours.

  • Cycloaddition: To the mixture containing the in situ formed imine, add the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 mmol, 10 mol%).

  • Alkene Addition: Add the electron-rich alkene (1.2 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or heated) and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Troubleshooting a Low-Yielding Reaction - A Step-by-Step Example

Problem: A Povarov reaction between aniline, benzaldehyde, and ethyl vinyl ether catalyzed by AlCl₃ in DCM gives a low yield (<20%) of the desired tetrahydroquinoline.

Troubleshooting Steps:

  • Analysis: An initial LC-MS analysis of the crude reaction mixture shows unreacted starting materials and several byproducts.

  • Hypothesis: The catalyst may not be optimal, or the reaction conditions are leading to side reactions.

  • Optimization Plan:

    • Reaction 1 (Catalyst Screen): Set up parallel reactions using different Lewis acids: InCl₃ (20 mol%) in MeCN and Sc(OTf)₃ (10 mol%) in DCM.

    • Reaction 2 (Solvent Screen): Keeping the catalyst as AlCl₃, set up reactions in different anhydrous solvents: toluene and acetonitrile.

    • Reaction 3 (Temperature Variation): Using the original conditions (AlCl₃ in DCM), run the reaction at 0 °C.

  • Execution and Analysis:

    • Reaction 1 Results: The reaction with InCl₃ in MeCN shows a significant improvement in yield (to ~70%). The Sc(OTf)₃ reaction also shows a better yield than the original AlCl₃ reaction.

    • Reaction 2 Results: The reaction in acetonitrile shows a cleaner profile and a slightly higher yield compared to DCM and toluene.

    • Reaction 3 Results: The reaction at 0 °C is very slow, with minimal product formation after 24 hours.

Visualizations

Troubleshooting_Workflow cluster_solutions Troubleshooting Strategies start Low Yield in Povarov Synthesis analyze Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->analyze unreacted_sm Observation: Unreacted Starting Materials analyze->unreacted_sm side_products Observation: Multiple Side Products analyze->side_products oxidation Observation: Quinoline Formation analyze->oxidation optimize_catalyst Optimize Catalyst: - Screen different Lewis/Brønsted acids - Adjust catalyst loading unreacted_sm->optimize_catalyst Incomplete reaction optimize_time Optimize Reaction Time: - Monitor reaction progress unreacted_sm->optimize_time Reaction too slow optimize_conditions Optimize Conditions: - Lower temperature - Screen solvents side_products->optimize_conditions Decomposition/Side reactions inert_atmosphere Use Inert Atmosphere (N₂ or Ar) oxidation->inert_atmosphere Product oxidation

Caption: A workflow for troubleshooting low yields in the Povarov synthesis.

Povarov_Mechanism reactants Aniline + Aldehyde + Alkene imine_formation Imine Formation (Schiff Base) reactants->imine_formation imine Imine imine_formation->imine iminium Iminium Ion (Activated Imine) imine->iminium Activation catalyst Acid Catalyst (Lewis or Brønsted) catalyst->iminium alkene_attack Nucleophilic Attack by Alkene iminium->alkene_attack intermediate Carbocationic Intermediate alkene_attack->intermediate cyclization Intramolecular Friedel-Crafts Cyclization intermediate->cyclization product Tetrahydroquinoline cyclization->product

Caption: A simplified stepwise mechanism of the Povarov reaction.

References

Technical Support Center: Regioselective Hydrogenation of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the regioselective hydrogenation of substituted quinolines.

Frequently Asked Questions (FAQs)
Q1: Why am I obtaining a mixture of regioisomers (e.g., 1,2,3,4-tetrahydroquinoline vs. 5,6,7,8-tetrahydroquinoline)?

A1: Achieving high regioselectivity in quinoline hydrogenation is a significant challenge, as the reaction can proceed via hydrogenation of either the heterocyclic (pyridine) ring to form 1,2,3,4-tetrahydroquinolines (py-THQs) or the carbocyclic (benzene) ring to yield 5,6,7,8-tetrahydroquinolines (bz-THQs).[1][2] The outcome is primarily dictated by the choice of catalyst and reaction conditions.

  • Catalyst Influence: Most transition metal catalysts, including those based on rhodium, iridium, palladium, and cobalt, preferentially hydrogenate the N-heterocyclic ring.[3][4][5] However, specific ruthenium-based catalysts, such as Ru(η3-methallyl)2(cod)–PhTRAP, have shown unusual chemoselectivity, favoring the reduction of the carbocyclic ring to give 5,6,7,8-tetrahydroquinolines.[2]

  • Reaction Mechanism: The preferential hydrogenation of the pyridine ring is often attributed to the coordination of the nitrogen atom to the metal center, which activates this ring for reduction.[6] Different mechanisms can be at play; for instance, iridium particles might favor direct hydrogenation, while atomically dispersed iridium on molybdenum carbide (Ir1/α-MoC) can follow a water-promoted pathway with high selectivity toward py-THQ.[3]

Q2: How can I prevent the over-hydrogenation of my desired 1,2-dihydroquinoline intermediate to the fully saturated 1,2,3,4-tetrahydroquinoline?

A2: The over-reduction of the initially formed 1,2-dihydroquinoline (1,2-DHQ) to the more stable 1,2,3,4-tetrahydroquinoline (THQ) is a common problem.[7] This is due to the high reactivity of the enamine-like double bond in the 1,2-DHQ intermediate.

Troubleshooting Steps:

  • Catalyst Selection: Employing specific catalytic systems can favor the formation of 1,2-DHQs. For example, a cobalt-amido cooperative catalytic system has been shown to effectively catalyze the partial transfer hydrogenation of quinolines to 1,2-DHQs using ammonia borane (H₃N·BH₃) as the reductant at room temperature.[8] Similarly, dinuclear aluminum complexes have demonstrated high selectivity for the 1,2-reduction of quinolines.[7]

  • Control of Reaction Time and Temperature: Carefully monitoring the reaction progress and stopping it once the desired 1,2-DHQ is formed can prevent over-reduction. Lowering the reaction temperature can also help improve selectivity.[5]

  • Choice of Hydrogen Source: Using transfer hydrogenation reagents like H₃N·BH₃ instead of H₂ gas can provide better control over the extent of reduction.[7][8]

Table 1: Catalyst Systems for Selective 1,2-Dihydroquinoline Synthesis

Catalyst SystemHydrogen SourceSolventTemperature (°C)Key FeatureReference
Cobalt-amido complexH₃N·BH₃THF25High selectivity for 1,2-DHQ[8]
Dinuclear Aluminum ComplexH₃N·BH₃BenzeneRoom Temp.Bimetallic catalysis for 1,2-reduction[7]
Q3: My reaction shows low reactivity or fails to proceed. What are the common causes?

A3: Low conversion rates can be attributed to several factors, ranging from catalyst deactivation to substrate inhibition and steric hindrance.

  • Catalyst Poisoning: Quinolines and their derivatives can act as poisons to traditional noble metal catalysts like Palladium (Pd), Platinum (Pt), and Ruthenium (Ru).[9][10] Conversely, in some systems, such as those using supported gold nanoparticles, quinoline molecules can act as promoters, enhancing H₂ activation.[9][10] Sulfur-containing functional groups are particularly known to cause strong and often irreversible catalyst poisoning.[11]

  • Substituent Effects: The position and electronic nature of substituents on the quinoline ring can significantly impact reactivity.

    • Steric Hindrance: Bulky substituents near the nitrogen atom (e.g., at the C2 or C8 position) can hinder the coordination of the quinoline to the catalyst's active site, reducing the reaction rate.[4] For example, a methyl group in close proximity to the nitrogen atom can diminish reactivity, necessitating higher reaction temperatures.[4]

    • Electronic Effects: Electron-donating groups can increase the electron density of the heterocyclic ring, potentially enhancing its coordination to the metal center and increasing reactivity.[12]

  • Inert Atmosphere: Catalysts, particularly those prepared in situ, can be sensitive to air and moisture. Ensure reactions are run under an inert atmosphere (e.g., argon or nitrogen).[13][14]

  • Solvent Choice: The reaction medium can play a crucial role. In some cases, the presence of water has been found to be indispensable for catalytic activity.[4] In other systems, coordinating solvents like THF can reduce selectivity.[7]

Q4: How can I selectively hydrogenate the quinoline ring without reducing other functional groups in my molecule?

A4: Achieving high chemoselectivity is critical when working with multifunctional molecules. The choice of catalyst is paramount.

  • Gold Catalysts: Gold nanoparticles supported on TiO₂ have shown excellent chemoselectivity for the hydrogenation of the heterocyclic ring in functionalized quinolines.[9][15] A wide array of synthetically useful functional groups, including halogens (Cl, Br), ketones, and olefins, remain intact under these mild reaction conditions (e.g., 25-60 °C).[9][10][15]

  • Cobalt-Molybdenum Sulfide Catalysts: Nanolayered Co-Mo-S catalysts are highly chemo- and regioselective for the hydrogenation of quinoline derivatives and are tolerant of various functional groups.[11][16]

  • Ruthenium-Sulfide Catalysts: A novel heterogeneous Ru-S catalyst has been developed that tolerates multiple sulfur functionalities (thioethers, thiophenes, sulfones, etc.) and other reducible groups like halides and olefins.[11]

Table 2: Chemoselective Hydrogenation of Functionalized Quinolines

CatalystTolerated Functional GroupsReaction ConditionsReference
Au/TiO₂Halogens, Ketones, Olefins1-5 bar H₂, 25-60 °C[9][15]
Co-Mo-S(Hetero)arenes, ThioethersNot specified[11][16]
Ru-SThioethers, Thiophenes, Sulfones, Halides, Olefins40 bar H₂, 60-80 °C[11]
Q5: The regioselectivity of my reaction changes depending on the solvent. Why does this occur?

A5: Solvents can significantly influence the course of a hydrogenation reaction through various mechanisms, including catalyst-solvent interactions, substrate solvation, and participation in the reaction mechanism.

  • Catalyst-Solvent Interaction: In some catalytic systems, the solvent can regulate catalyst activity and selectivity. For instance, in the asymmetric hydrogenation of quinolines with chiral ruthenium diamine complexes, using oligo(ethylene glycol)s (OEGs) as solvents led to a loss of reactivity. This was attributed to the encapsulation of the quinolinium salt by the OEG molecules through host-guest interactions, which could be switched back "ON" by adding a small amount of methanol.[17]

  • Regulating Reaction Pathways: The choice of solvent can direct the reaction towards a specific regioisomer. Colloidal Ruthenium nanoparticles have been used to selectively produce 5,6,7,8-tetrahydroquinaldine or 1,2,3,4-tetrahydroquinaldine simply by choosing the appropriate solvent.[18] Non-coordinating solvents like benzene and toluene have been found to afford higher selectivity in some systems compared to coordinating solvents like THF.[7]

Troubleshooting Guides
Issue: Poor Regio- or Chemoselectivity

If you are observing a mixture of products or reduction of desired functional groups, follow this workflow to troubleshoot the issue.

G cluster_start Start: Poor Selectivity Observed cluster_catalyst Step 1: Evaluate Catalyst cluster_conditions Step 2: Optimize Conditions cluster_solvent Step 3: Check Solvent Effects cluster_end Resolution start Poor Selectivity (Regio- or Chemo-) cat_check Is the catalyst known for high selectivity with your substrate class? start->cat_check change_cat Action: Screen alternative catalysts (e.g., Au/TiO₂, Co-Mo-S, specific Ru complexes). [7, 13, 19] cat_check->change_cat cat_no temp_check Lower Reaction Temperature? cat_check->temp_check cat_yes cat_yes Yes cat_no No change_cat->start Re-evaluate pressure_check Lower H₂ Pressure? temp_check->pressure_check time_check Reduce Reaction Time? pressure_check->time_check optimize_further Action: Systematically vary temperature, pressure, and time. time_check->optimize_further solvent_check Have you screened different solvents? optimize_further->solvent_check change_solvent Action: Test a range of solvents (polar, non-polar, coordinating, non-coordinating). [3, 29] solvent_check->change_solvent solvent_no end Improved Selectivity solvent_check->end solvent_yes solvent_yes Yes solvent_no No change_solvent->optimize_further Re-optimize

Caption: Troubleshooting workflow for poor selectivity.

Experimental Protocols
General Protocol for Iridium-Catalyzed Asymmetric Hydrogenation of a Substituted Quinoline

This protocol is a representative example and may require optimization for specific substrates regarding solvent, temperature, pressure, and catalyst loading.[13]

1. Catalyst Preparation (in situ):

  • In an inert atmosphere glovebox, charge a Schlenk tube with the iridium precursor, such as [Ir(COD)Cl]₂ (0.5 mol%), and the appropriate chiral ligand (e.g., a chiral phosphine ligand, 1.1 mol%).

  • Add anhydrous, degassed solvent (e.g., 1 mL of THF or Toluene).

  • Stir the mixture at room temperature for approximately 30 minutes to allow for the formation of the active catalyst complex.

2. Reaction Setup:

  • In a separate glass liner or vessel suitable for high-pressure hydrogenation, dissolve the substituted quinoline substrate (1.0 mmol) in the chosen reaction solvent (e.g., 4 mL of THF or Toluene).

  • If an additive (e.g., I₂) is required, it should be added at this stage.

3. Hydrogenation:

  • Under an inert atmosphere, transfer the pre-formed catalyst solution to the substrate solution.

  • Place the vessel inside a high-pressure autoclave.

  • Seal the autoclave, then purge it several times with hydrogen (H₂) gas.

  • Pressurize the autoclave to the desired pressure (e.g., 50-100 atm).

  • Stir the reaction at the set temperature (e.g., 25-60 °C) for the required duration (e.g., 12-48 hours), monitoring progress if possible.

4. Work-up and Analysis:

  • After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.

  • Remove the solvent from the reaction mixture under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to isolate the desired tetrahydroquinoline product.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

Visualizations
Competing Hydrogenation Pathways

The regioselectivity of quinoline hydrogenation is determined by which ring is preferentially reduced.

G cluster_het Heterocycle Reduction (Common) cluster_carbo Carbocycle Reduction (Less Common) sub_quinoline Substituted Quinoline catalyst_het Catalysts: Rh, Ir, Pd, Co [5, 10, 17] sub_quinoline->catalyst_het H₂ catalyst_carbo Catalyst: Specific Ru Complexes [13] sub_quinoline->catalyst_carbo H₂ py_thq 1,2,3,4-Tetrahydroquinoline (py-THQ) catalyst_het->py_thq bz_thq 5,6,7,8-Tetrahydroquinoline (bz-THQ) catalyst_carbo->bz_thq

Caption: Pathways in regioselective quinoline hydrogenation.

Logical Relationship of Factors Affecting Regioselectivity

Multiple experimental parameters collectively determine the final product distribution in the regioselective hydrogenation of quinolines.

G center_node Regioselective Hydrogenation Outcome catalyst Catalyst & Ligand Choice [3, 13] catalyst->center_node substituents Substrate Substituents [10] substituents->center_node solvent Solvent [12, 29] solvent->center_node temp Temperature [6, 10] temp->center_node pressure H₂ Pressure [6] pressure->center_node h_source Hydrogen Source (H₂ vs. Transfer) [30] h_source->center_node

Caption: Key factors influencing regioselectivity.

References

Technical Support Center: Diastereoselective Synthesis of 2,4-Disubstituted Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-disubstituted tetrahydroquinolines. The focus is on controlling diastereoselectivity in common synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Povarov reaction for the synthesis of a 2,4-disubstituted tetrahydroquinoline is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Povarov reaction, a cornerstone for tetrahydroquinoline synthesis, can be attributed to several factors.[1] A primary concern is the stability of the in situ formed imine intermediate, which is susceptible to hydrolysis. Additionally, the choice of catalyst and reaction conditions are critical for success.

Troubleshooting Steps for Low Yield:

  • Ensure Anhydrous Conditions: The presence of water can lead to the hydrolysis of the imine intermediate. All glassware should be oven-dried, and anhydrous solvents and reagents should be used.

  • Catalyst Optimization: The type and loading of the Lewis or Brønsted acid catalyst significantly impact the reaction rate and yield. Commonly used catalysts include Cu(OTf)₂, AlCl₃, and chiral phosphoric acids.[1][2] It is advisable to screen a variety of catalysts and optimize their molar percentage (typically around 10 mol%).

  • Solvent Selection: The polarity of the solvent can influence the reaction's efficiency. Toluene is a commonly used solvent and has proven effective.[1] A screening of different anhydrous solvents may be beneficial.

  • Temperature Control: Reaction temperature is a critical parameter. While higher temperatures can accelerate the reaction, they may also lead to the decomposition of reactants or products. Optimization of the reaction temperature is crucial.

  • Purity of Starting Materials: Impurities in the aniline, aldehyde, or alkene starting materials can poison the catalyst or lead to the formation of side products. Ensure high purity of all reactants.

  • Reaction Monitoring: Track the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to establish the optimal reaction time and prevent product degradation from prolonged reaction times.

Q2: I am observing poor diastereoselectivity in my synthesis of 2,4-disubstituted tetrahydroquinolines. How can this be controlled?

A2: Achieving high diastereoselectivity is a common challenge, especially when forming two new stereocenters. The stereochemical outcome is influenced by the catalyst, solvent, temperature, and the steric and electronic properties of the substrates.

Strategies to Control Diastereoselectivity:

  • Catalyst Choice: The catalyst plays a pivotal role in dictating the facial selectivity of the cycloaddition. Chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, are often employed to induce high diastereoselectivity and enantioselectivity.[2] The steric bulk of the catalyst can also influence the approach of the reactants.

  • Lewis Acid Influence: In Lewis acid-catalyzed Povarov reactions, the nature of the Lewis acid can sometimes lead to a reversal of diastereoselectivity.[3] For instance, certain Lewis acids may favor the formation of the cis isomer, while others favor the trans. Screening different Lewis acids is a key optimization step.

  • Solvent Effects: The solvent can affect the stability of the transition states leading to different diastereomers. Experimenting with a range of solvents with varying polarities is recommended.

  • Temperature Optimization: Lower reaction temperatures often favor the formation of the kinetically controlled product, which may be a single diastereomer. Conversely, higher temperatures can lead to thermodynamic equilibrium and a mixture of diastereomers.

  • Substrate Structure: The steric hindrance of the substituents on both the imine and the dienophile can significantly influence the diastereoselectivity. Bulky substituents will generally favor a more sterically accessible transition state, leading to a higher diastereomeric ratio.

Q3: What are some common side products in the Povarov reaction, and how can their formation be minimized?

A3: A known side reaction in the Povarov synthesis of tetrahydroquinolines is an intermolecular hydrogen-shift, which leads to the formation of the corresponding aromatized quinoline derivative.

Minimizing Side Product Formation:

  • Reaction Time: Overly long reaction times can sometimes promote the formation of side products. Monitor the reaction closely and quench it once the desired product is formed.

  • Reaction Temperature: Elevated temperatures can favor elimination or rearrangement pathways. Running the reaction at the lowest effective temperature can help minimize these side reactions.

  • Choice of Dienophile: The structure of the alkene can influence the propensity for side reactions. More reactive dienophiles may lead to cleaner reactions.

Data Presentation: Diastereoselectivity Control

The following tables summarize quantitative data on the diastereoselective synthesis of 2,4-disubstituted tetrahydroquinolines under various conditions.

Table 1: Effect of Catalyst on Diastereoselectivity in the Povarov Reaction

Catalyst (mol%)SolventTemperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)Reference
Cu(OTf)₂ (10)Toluene45>95:585[1]
AlCl₃ (10)CH₂Cl₂RT80:2075[1]
Chiral Phosphoric Acid (10)CH₂Cl₂0>99:1 (cis)90[2]
BF₃·OEt₂ (stoichiometric)CH₂Cl₂-78 to RTVariesModerate[3]

Table 2: Diastereoselective [4+2] Annulation of p-Quinone Methides

BaseSolventTemperature (°C)Diastereomeric RatioYield (%)Reference
DBUTolueneRT>20:196[4]
Cs₂CO₃DCMRT>20:180
Et₃NDCMRTLowerLower

Experimental Protocols

Protocol 1: General Procedure for the Diastereoselective Three-Component Povarov Reaction [2]

  • To a solution of the aldehyde (0.10 mmol) in anhydrous dichloromethane (CH₂Cl₂, 0.5 mL) at room temperature, add the aniline (0.10 mmol).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the chiral phosphoric acid catalyst (0.01 mmol).

  • Add a solution of the ene-carbamate (0.11 mmol) in anhydrous CH₂Cl₂ (0.5 mL).

  • Stir the reaction mixture under an inert atmosphere (e.g., Argon) at 0 °C for 17 hours.

  • Remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel (e.g., hexanes/EtOAc, 95:5) to afford the pure 2,4-disubstituted tetrahydroquinoline.

Protocol 2: General Procedure for the Diastereoselective [4+2] Annulation of ortho-Tosylaminophenyl-Substituted p-Quinone Methides [4]

  • To a solution of the ortho-tosylaminophenyl-substituted p-quinone methide (0.1 mmol) and the cyanoalkene (0.12 mmol) in toluene (2.0 mL), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.12 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2,4-disubstituted tetrahydroquinoline.

Visualizations

Povarov_Mechanism cluster_imine Imine Formation cluster_cycloaddition [4+2] Cycloaddition Aniline Aniline Imine Imine Intermediate Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine TS_endo Endo Transition State (cis-product favored) Imine->TS_endo + Alkene TS_exo Exo Transition State (trans-product favored) Imine->TS_exo + Alkene Catalyst Lewis/Brønsted Acid Catalyst Catalyst->Imine activates Alkene Alkene (Dienophile) THQ 2,4-Disubstituted Tetrahydroquinoline TS_endo->THQ cis TS_exo->THQ trans

Caption: Mechanism of the Povarov reaction for tetrahydroquinoline synthesis.

Troubleshooting_Workflow Start Poor Diastereoselectivity Observed Q_Catalyst Is a chiral catalyst being used? Start->Q_Catalyst Use_Chiral Consider screening chiral Lewis/Brønsted acids. Q_Catalyst->Use_Chiral No Optimize_Catalyst Optimize catalyst loading and structure. Q_Catalyst->Optimize_Catalyst Yes Use_Chiral->Optimize_Catalyst Q_Temp Is the reaction run at low temperature? Optimize_Catalyst->Q_Temp Lower_Temp Lower the reaction temperature (e.g., 0 °C to -78 °C). Q_Temp->Lower_Temp No Q_Solvent Have different solvents been screened? Q_Temp->Q_Solvent Yes Lower_Temp->Q_Solvent Screen_Solvents Screen a range of anhydrous solvents with varying polarities. Q_Solvent->Screen_Solvents No Q_Substrate Can substrate sterics be modified? Q_Solvent->Q_Substrate Yes Screen_Solvents->Q_Substrate Modify_Substrate Consider bulkier substituents on the aniline, aldehyde, or alkene. Q_Substrate->Modify_Substrate Yes End Improved Diastereoselectivity Q_Substrate->End No Modify_Substrate->End

Caption: Workflow for troubleshooting poor diastereoselectivity.

References

Technical Support Center: Scale-Up Synthesis of Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the scale-up synthesis of Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable strategy for synthesizing this compound? A1: A widely adopted and scalable two-stage approach is the catalytic hydrogenation of the corresponding Ethyl quinoline-5-carboxylate. This method is often preferred for its efficiency and the availability of the quinoline precursor. The key challenges in scaling this process involve managing the exothermic reaction, ensuring efficient catalyst activity, and final product purification.

Q2: What are the primary safety concerns during the scale-up of this synthesis? A2: The primary safety concerns involve the use of flammable solvents (e.g., ethanol, ethyl acetate) and high-pressure hydrogen gas during the catalytic hydrogenation step.[1][2][3][4] Proper ventilation, use of intrinsically safe equipment, and careful handling of the pyrophoric catalyst (especially palladium on carbon after the reaction) are critical.[1][2] Quinolines and their derivatives can be harmful if swallowed or in contact with skin, and may have long-term health effects, necessitating the use of appropriate personal protective equipment (PPE).[1][4][5]

Q3: How can I monitor the progress of the hydrogenation reaction? A3: On a laboratory scale, Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are effective. For a production environment, High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately monitoring the disappearance of the starting material (Ethyl quinoline-5-carboxylate) and the appearance of the product. Hydrogen uptake monitoring in the reactor can also serve as an indicator of reaction progress.

Q4: What are the critical process parameters (CPPs) to control during the reduction step? A4: The most critical parameters to control during the catalytic hydrogenation are:

  • Hydrogen Pressure: Directly influences the reaction rate.

  • Temperature: Affects both reaction rate and selectivity. Higher temperatures can lead to side reactions.

  • Catalyst Loading & Activity: The amount and quality of the catalyst are crucial for achieving complete conversion.

  • Agitation Speed: Ensures efficient mixing of the three-phase system (solid catalyst, liquid substrate/solvent, hydrogen gas) to maximize mass transfer.

Experimental Protocol: Two-Stage Synthesis

This protocol outlines a representative method for the scale-up synthesis, focusing on the reduction of a quinoline precursor.

Stage 1: Esterification of 5-Quinolinecarboxylic acid (Optional, if starting from the acid) This step is for producing the starting material, Ethyl quinoline-5-carboxylate, if it is not commercially available. A standard Fischer esterification is typically employed.

Stage 2: Catalytic Hydrogenation of Ethyl quinoline-5-carboxylate This is the core step for producing the target tetrahydroquinoline.

G A Charge Reactor: - Ethyl quinoline-5-carboxylate - Ethanol (Solvent) - 10% Pd/C Catalyst (wet) B Inerting Purge reactor with N2 then H2 A->B Setup C Hydrogenation - Pressurize with H2 - Heat to specified temp - Agitate vigorously B->C Initiation D Reaction Monitoring - Monitor H2 uptake - Sample for HPLC/TLC analysis C->D In-Process Control D->C Continue if incomplete E Filtration - Cool and vent reactor - Purge with N2 - Filter catalyst through Celite® D->E Reaction Complete F Concentration Remove solvent under reduced pressure E->F Work-up G Purification - Recrystallization or - Column Chromatography F->G H Final Product Ethyl 1,2,3,4-tetrahydro- quinoline-5-carboxylate G->H Isolation G Start Problem: Low Yield or Incomplete Hydrogenation Q1 Check Catalyst Activity: Was fresh catalyst used? Was it handled properly? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Verify Reaction Conditions: Are H2 pressure and temperature within optimal range? A1_Yes->Q2 Sol1 Solution: Repeat with fresh, active catalyst. Ensure proper handling (e.g., use wet). A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Assess Substrate Purity: Is the starting material pure? (Check for catalyst poisons like sulfur) A2_Yes->Q3 Sol2 Solution: Increase H2 pressure and/or temperature moderately. Ensure sufficient reaction time. A2_No->Sol2 A3_No No Q3->A3_No Sol3 Solution: Purify Ethyl quinoline-5-carboxylate before hydrogenation (e.g., recrystallize). A3_No->Sol3

References

Technical Support Center: Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate, addressing common issues researchers, scientists, and drug development professionals may encounter. Please note that while specific stability data for this compound is limited, the following recommendations are based on the chemical properties of related tetrahydroquinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, it is recommended to keep this compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2][3] To maximize shelf-life, storing under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C) is advisable to minimize oxidative degradation.

Q2: How sensitive is this compound to air and light?

A2: Tetrahydroquinoline derivatives can be susceptible to oxidation, which may be accelerated by exposure to air and light.[4] It is best practice to handle the compound under an inert atmosphere where possible and store it in an amber or opaque vial to protect it from light.

Q3: What solvents are suitable for dissolving and storing this compound?

Q4: What are the potential degradation pathways for this compound?

A4: The primary degradation pathway for tetrahydroquinolines is oxidation, which can lead to the formation of the corresponding quinoline derivative.[4] Hydrolysis of the ethyl ester group under strongly acidic or basic conditions is another potential degradation route.

Q5: What are the signs of degradation?

A5: Visual signs of degradation can include a change in color (e.g., darkening from a light yellow to brown) or the formation of a precipitate. For a more accurate assessment, analytical techniques such as HPLC, LC-MS, or NMR should be used to check for the appearance of new peaks or changes in the purity profile.

Troubleshooting Guide

Q: My sample of this compound has changed color. What should I do?

A: A color change, typically to a yellowish or brownish hue, often indicates oxidation.

  • Immediate Action: Check the purity of your sample using an appropriate analytical method like HPLC or TLC to see if new impurities have formed.

  • Prevention: Ensure the compound is stored under an inert atmosphere and protected from light. When handling, minimize its exposure to air. For solutions, degas the solvent before use.

Q: I see new peaks in my HPLC analysis after storing the compound in solution. What could be the cause?

A: The appearance of new peaks suggests degradation.

  • Identify the Cause:

    • Oxidation: If the new peak corresponds to the aromatic quinoline analog, oxidation is the likely cause.

    • Solvent Interaction/Hydrolysis: If you are using a reactive or non-anhydrous solvent, the compound may be reacting with the solvent or residual water. Hydrolysis of the ester is possible in the presence of water, especially at non-neutral pH.

  • Solution: Prepare fresh solutions for your experiments. If you need to store solutions, use anhydrous, aprotic solvents, store at -20°C or -80°C, and blanket the headspace of the vial with an inert gas.

Data and Protocols

Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2-8°C (short-term), -20°C (long-term)To slow down potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation of the tetrahydroquinoline ring.[4]
Light Protect from light (use amber vials)To prevent light-catalyzed degradation.
Container Tightly sealed containerTo prevent exposure to moisture and air.[1][2][3]
General Protocol for Stability Assessment

This is a general workflow for assessing the stability of this compound under various conditions.

  • Initial Analysis:

    • Obtain a baseline purity profile of a fresh sample using a validated HPLC method.

    • Characterize the initial sample using ¹H NMR, LC-MS, and note its physical appearance (color, form).

  • Sample Preparation for Stability Study:

    • Weigh several aliquots of the compound into separate amber glass vials.

    • Expose different aliquots to various conditions (e.g., room temperature in air, 40°C in air, room temperature under nitrogen, in solution with different solvents).

  • Time-Point Analysis:

    • At regular intervals (e.g., 1 week, 1 month, 3 months), take one aliquot from each condition.

    • Analyze the sample by HPLC to determine its purity and quantify any degradation products.

    • If significant degradation is observed, use LC-MS and NMR to identify the structure of the major degradants.

  • Data Evaluation:

    • Plot the purity of the compound versus time for each condition.

    • Determine the rate of degradation and estimate the shelf-life under the tested conditions.

Visualizations

logical_relationship cluster_troubleshooting Troubleshooting Workflow for Compound Instability Observe Observe Signs of Instability (e.g., color change, new HPLC peaks) Hypothesize Hypothesize Cause Observe->Hypothesize Oxidation Oxidation? Hypothesize->Oxidation Air/Light Exposure Hydrolysis Hydrolysis? Hypothesize->Hydrolysis Aqueous/Protic Solvent Other Other Reaction? Hypothesize->Other Reactive Solvent Confirm Confirm with Analytics (LC-MS, NMR) Oxidation->Confirm Hydrolysis->Confirm Other->Confirm Prevent Implement Preventative Measures Confirm->Prevent Inert Store under Inert Gas Protect from Light Prevent->Inert Anhydrous Use Anhydrous Solvents Prevent->Anhydrous Fresh Prepare Solutions Fresh Prevent->Fresh

Caption: Troubleshooting workflow for observed instability.

degradation_pathway cluster_pathway Potential Degradation Pathway: Oxidation Parent Ethyl 1,2,3,4-tetrahydro- quinoline-5-carboxylate Product Ethyl quinoline-5-carboxylate (Aromatized Product) Parent->Product Oxidation Oxidant [O] (e.g., Air, Light) Oxidant->Parent

Caption: Potential oxidative degradation pathway.

References

Validation & Comparative

A Comparative Guide to Catalysts for the Hydrogenation of Ethyl Quinoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective hydrogenation of the nitrogen-containing ring in quinoline derivatives is a critical transformation in the synthesis of valuable pharmaceutical intermediates and bioactive molecules. Ethyl quinoline-5-carboxylate, with its electron-withdrawing ester functionality, presents a specific challenge in achieving high chemoselectivity, preserving the ester group while reducing the pyridine ring. This guide provides a comprehensive comparison of various catalytic systems applicable to this transformation, supported by experimental data from studies on closely related substituted quinolines.

Performance Comparison of Catalytic Systems

The choice of catalyst is paramount in achieving the desired 1,2,3,4-tetrahydroquinoline product from ethyl quinoline-5-carboxylate. Below is a summary of the performance of various catalyst types, including noble metal, non-noble metal, homogeneous, and heterogeneous systems, in the hydrogenation of substituted quinolines. This data serves as a strong predictive tool for the target molecule.

Heterogeneous Catalysts: A Robust and Recyclable Option

Heterogeneous catalysts are widely favored in industrial applications due to their ease of separation and potential for recycling.

Table 1: Performance of Heterogeneous Catalysts in the Hydrogenation of Substituted Quinolines

CatalystSubstrateTemp. (°C)Pressure (bar H₂)Time (h)Conversion (%)Selectivity (%) (to Tetrahydroquinoline)Ref.
Noble Metal Catalysts
Pd/C2-Methylquinoline10066>99>99[1]
Pd/MgOQuinoline15040-HighHigh[2]
Pt Nanoparticles6-ChloroquinolineRT112>99>99 (for N-ring)[3]
Ru-S2-Methyl-8-(methylthio)quinoline804024>99>99[4]
5Ir/meso_S-CVarious substituted quinolines100202~100>99[5]
Non-Noble Metal Catalysts
Co@SiO₂Quinoline1004016>99>99[6]
Co (in situ from Co(OAc)₂)Quinoline703015>99>99[7][8]
Fe-based (N-doped carbon)Quinoline1405028HighHigh[9][10]

Key Insights from Heterogeneous Catalysis:

  • Palladium-based catalysts , particularly on carbon or basic supports like MgO, are highly effective for quinoline hydrogenation.[1][2]

  • Platinum nanoparticles have demonstrated high chemoselectivity, even with halogen substituents present.[3]

  • Ruthenium-based catalysts , especially sulfur-modified ones, show excellent tolerance to sulfur-containing substrates, which can be relevant for complex pharmaceutical intermediates.[4]

  • Iridium catalysts on mesoporous carbon supports exhibit high activity and selectivity under relatively mild conditions.[5]

  • Non-noble metal catalysts , such as cobalt and iron, are emerging as cost-effective alternatives, demonstrating high conversions and selectivities, albeit sometimes under harsher conditions.[6][7][8][9][10] The tolerance of these catalysts to ester groups is a key advantage.[9]

Homogeneous Catalysts: High Selectivity and Mild Conditions

Homogeneous catalysts often operate under milder reaction conditions and can offer exceptional selectivity, particularly in asymmetric hydrogenation.

Table 2: Performance of Homogeneous Catalysts in the Hydrogenation of Substituted Quinolines

Catalyst SystemSubstrateTemp. (°C)Pressure (bar H₂)Time (h)Conversion (%)Selectivity (%) (to Tetrahydroquinoline)Ref.
Ruthenium-based
[Ru(η³-methallyl)₂(cod)]/PhTRAP8-Substituted Quinolines805024HighHigh (Carbocycle reduction)[11]
Cationic Ru(II)/Diamine2-Alkylquinolines602014>99>99[12]
Rhodium-based
Rh(I)/TsDPENQuinolinesRT--HighHigh[13]
Iridium-based
Ir/Biaryl BisphosphineQuinolinesRT24-HighHigh[13]
Non-Noble Metal-based
Mn(CO)₅BrQuinolines with redox-sensitive groups60-12020-3018HighHigh

Key Insights from Homogeneous Catalysis:

  • Ruthenium complexes with chiral diamine ligands are highly effective for the asymmetric hydrogenation of the N-heterocycle.[12] Interestingly, some ruthenium catalysts can also selectively hydrogenate the carbocyclic ring.[11]

  • Rhodium and Iridium catalysts , often paired with sophisticated phosphine ligands, are well-established for the asymmetric hydrogenation of various heteroarenes, including quinolines, under mild conditions.[13]

  • Manganese-based homogeneous catalysts have shown promise for the chemoselective hydrogenation of quinolines bearing other reducible functional groups.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon published research. Below is a general protocol for the hydrogenation of a substituted quinoline, which can be adapted for ethyl quinoline-5-carboxylate.

General Experimental Protocol for Heterogeneous Catalytic Hydrogenation
  • Catalyst Preparation/Pre-treatment: The catalyst (e.g., 5 mol% of Pd/C or Co@SiO₂) is weighed and placed in a high-pressure autoclave. If necessary, the catalyst is pre-reduced in situ under a hydrogen flow at a specified temperature.

  • Reaction Setup: The substrate (e.g., ethyl quinoline-5-carboxylate, 1 mmol) and solvent (e.g., methanol, ethanol, or water, 10 mL) are added to the autoclave.

  • Reaction Execution: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 bar). The reaction mixture is stirred and heated to the target temperature (e.g., 60-150 °C) for a specified duration (e.g., 6-24 hours).

  • Work-up and Analysis: After cooling to room temperature and venting the hydrogen, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure. The conversion of the starting material and the selectivity to the desired 1,2,3,4-tetrahydroquinoline product are determined by analytical techniques such as Gas Chromatography (GC) or ¹H NMR spectroscopy, using an internal standard. The product can be further purified by column chromatography.

Visualizing the Process and Comparisons

To better illustrate the experimental workflow and the relationships between different catalytic approaches, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst & Reactant Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis & Purification Catalyst Weigh Catalyst Autoclave Charge Autoclave Catalyst->Autoclave Substrate Prepare Substrate Solution Substrate->Autoclave Purge Purge with H₂ Autoclave->Purge Pressurize Pressurize & Heat Purge->Pressurize React Stir at Temp/Pressure Pressurize->React Cooldown Cool & Vent React->Cooldown Filter Filter Catalyst Cooldown->Filter Evaporate Evaporate Solvent Filter->Evaporate Analyze Analyze Conversion & Selectivity (GC/NMR) Evaporate->Analyze Purify Purify Product Analyze->Purify

Caption: General experimental workflow for the hydrogenation of ethyl quinoline-5-carboxylate.

Catalyst_Comparison cluster_catalyst_types Catalyst Types cluster_performance Performance Metrics Noble_Metal Noble Metal (Pd, Pt, Ru, Rh, Ir) Selectivity High N-Ring Selectivity Noble_Metal->Selectivity Generally Excellent Functional_Group_Tolerance Ester Group Tolerance Noble_Metal->Functional_Group_Tolerance Good Reusability High Reusability Noble_Metal->Reusability If Heterogeneous Mild_Conditions Mild Conditions (Low T & P) Noble_Metal->Mild_Conditions Cost Cost-Effectiveness Noble_Metal->Cost Higher Cost Non_Noble_Metal Non-Noble Metal (Co, Fe, Mn) Non_Noble_Metal->Selectivity Often High Non_Noble_Metal->Functional_Group_Tolerance Good Non_Noble_Metal->Reusability If Heterogeneous Non_Noble_Metal->Mild_Conditions Often Harsher Non_Noble_Metal->Cost Lower Cost Homogeneous Homogeneous Homogeneous->Selectivity Excellent, Tunable Homogeneous->Functional_Group_Tolerance Good Homogeneous->Reusability Challenging Homogeneous->Mild_Conditions Often Milder Heterogeneous Heterogeneous Heterogeneous->Selectivity Generally Good Heterogeneous->Functional_Group_Tolerance Good Heterogeneous->Reusability Excellent Heterogeneous->Mild_Conditions Variable

Caption: Comparison of catalyst classes for quinoline hydrogenation.

Conclusion

The selective hydrogenation of ethyl quinoline-5-carboxylate to its 1,2,3,4-tetrahydro derivative is a feasible transformation with a variety of catalytic systems. For industrial applications, heterogeneous catalysts based on palladium, platinum, or increasingly, cobalt and iron, offer a blend of high activity, selectivity, and crucial reusability. For laboratory-scale synthesis, particularly where stereoselectivity is a goal, homogeneous catalysts based on ruthenium, rhodium, or iridium provide exceptional performance under mild conditions. The presence of the electron-withdrawing ester group suggests that catalysts with good functional group tolerance, as demonstrated in the literature for other substituted quinolines, will be most effective. The data presented in this guide should aid researchers in selecting the most appropriate catalyst and reaction conditions to achieve their synthetic goals.

References

A Comparative Guide to Positional Isomers of Ethyl 1,2,3,4-Tetrahydroquinoline-Carboxylate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of molecular scaffolds and the specific substitution patterns on those scaffolds are critical decisions that profoundly impact the physicochemical and biological properties of a compound. The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged structure in medicinal chemistry, known to be a key component in a wide array of biologically active compounds. This guide provides a comparative overview of Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate and its positional isomers, where the ethyl carboxylate group is located at the 6, 7, or 8-position of the THQ ring.

While direct comparative studies on these specific positional isomers are limited in publicly available literature, this guide consolidates the available data for the 5-carboxylate isomer and provides a comparative framework based on general principles of medicinal chemistry and the known biological activities of the broader tetrahydroquinoline class. This guide aims to be a valuable resource for researchers interested in exploring the therapeutic potential of these compounds by highlighting known properties and identifying areas for future investigation.

Physicochemical Properties: A Comparative Analysis

The position of the ethyl carboxylate substituent on the tetrahydroquinoline ring is expected to influence key physicochemical properties such as polarity, solubility, and lipophilicity. These parameters, in turn, affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for target engagement.

Below is a summary of the available and calculated physicochemical properties for this compound. Data for the other positional isomers are largely unavailable and are presented here as areas for future experimental determination.

PropertyThis compoundEthyl 1,2,3,4-tetrahydroquinoline-6-carboxylateEthyl 1,2,3,4-tetrahydroquinoline-7-carboxylateEthyl 1,2,3,4-tetrahydroquinoline-8-carboxylate
Molecular Formula C₁₂H₁₅NO₂[1]C₁₂H₁₅NO₂C₁₂H₁₅NO₂C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol [1]205.25 g/mol 205.25 g/mol 205.25 g/mol
XLogP3-AA 2.5[1]Data not availableData not availableData not available
Topological Polar Surface Area 38.3 Ų[1]Data not availableData not availableData not available
Hydrogen Bond Acceptor Count 3[1]333
Rotatable Bond Count 3[1]333

Synthesis of Ethyl 1,2,3,4-Tetrahydroquinoline-Carboxylate Isomers

The synthesis of substituted tetrahydroquinolines can be achieved through various methods, with domino reactions being a particularly efficient strategy.[2] A general and adaptable approach for the synthesis of the title compounds could involve a multi-component cascade reaction.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 2-Alkenyl Aniline 2-Alkenyl Aniline aza-Michael-Michael Addition aza-Michael-Michael Addition 2-Alkenyl Aniline->aza-Michael-Michael Addition Aldehyde Aldehyde Knoevenagel Condensation Knoevenagel Condensation Aldehyde->Knoevenagel Condensation Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->Knoevenagel Condensation Knoevenagel Condensation->aza-Michael-Michael Addition Substituted Tetrahydroquinoline Substituted Tetrahydroquinoline aza-Michael-Michael Addition->Substituted Tetrahydroquinoline

A generalized synthetic workflow for substituted tetrahydroquinolines.
Experimental Protocol: General Synthesis of Substituted Tetrahydroquinolines

This protocol is a generalized procedure based on a reported three-component cascade reaction.[3]

Materials:

  • Appropriately substituted 2-alkenyl aniline

  • Desired aldehyde

  • Ethyl cyanoacetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of the (E)-3-(2-aminophenyl)acrylate derivative (1.0 eq) in CH₂Cl₂, add ethyl cyanoacetate (1.2 eq) and the corresponding aldehyde (1.2 eq).

  • Add DBU (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted 1,2,3,4-tetrahydroquinoline.

Biological Activities and Therapeutic Potential

The tetrahydroquinoline scaffold is a cornerstone in the development of various therapeutic agents, with derivatives exhibiting a broad range of biological activities, including anticancer and antioxidant effects.[4][5][6][7][8][9]

Anticancer Activity

Numerous studies have highlighted the potential of tetrahydroquinoline derivatives as anticancer agents.[5][6][8] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and disrupt cell migration in various cancer cell lines.[5][10] One of the proposed mechanisms of action involves the induction of oxidative stress, leading to autophagy via the PI3K/AKT/mTOR signaling pathway.[5]

G THQ Derivative THQ Derivative ROS ROS THQ Derivative->ROS Induces PI3K PI3K ROS->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits Apoptosis Apoptosis Autophagy->Apoptosis Leads to

Hypothesized anticancer signaling pathway of certain THQ derivatives.
Antioxidant Activity

Tetrahydroquinoline derivatives have also demonstrated significant antioxidant properties.[4][7][9] Their mechanism of action is often attributed to their ability to act as radical scavengers.[4] Studies have suggested that the primary mechanism for radical-scavenging by some THQs is through single electron transfer (SET).[4]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HCT-116, A549, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator

Procedure:

  • Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • After 24 hours, treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for another 48-72 hours.

  • Following the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion and Future Directions

The positional isomers of Ethyl 1,2,3,4-tetrahydroquinoline-carboxylate represent a promising yet underexplored area of medicinal chemistry. While data on the 5-carboxylate isomer provides a starting point, a significant knowledge gap exists for the 6, 7, and 8-isomers. The synthesis and systematic evaluation of these positional isomers are crucial to understanding the structure-activity relationships within this series.

Future research should focus on:

  • The development of robust synthetic routes to access all positional isomers in sufficient quantities for biological testing.

  • Comprehensive characterization of the physicochemical properties of each isomer.

  • Comparative in vitro and in vivo studies to evaluate their anticancer, antioxidant, and other potential therapeutic activities.

  • Mechanism of action studies to elucidate the signaling pathways modulated by the most active isomers.

By systematically exploring these aspects, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.

References

Structure-Activity Relationship of Tetrahydroquinoline-5-Carboxylate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of tetrahydroquinoline-5-carboxylate analogs across various biological targets, including cancer cell lines, acetylcholinesterase, and microbial pathogens. The information is compiled from recent scientific literature to aid in the rational design and development of novel therapeutic agents based on this privileged scaffold.

Comparative Biological Activity

The biological activities of various tetrahydroquinoline-5-carboxylate analogs are summarized below. The data highlights the influence of different substituents on their potency as anticancer, acetylcholinesterase inhibitory, and antimicrobial agents.

Anticancer Activity

The in vitro cytotoxic activity of tetrahydroquinoline analogs has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in Table 1. The MTT assay is a commonly used colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Table 1: Anticancer Activity (IC50 in µM) of Tetrahydroquinoline Analogs

Compound IDHCT-116 (Colon)A-549 (Lung)MCF-7 (Breast)PC3 (Prostate)HeLa (Cervical)Reference
Series 1 [1]
18a39.83 ± 2.6227.24 ± 1.53>50--[1]
18c18.93 ± 1.2623.83 ± 4.02>50--[1]
19b13.49 ± 0.2015.69 ± 2.56>50--[1]
19c12.96 ± 2.6828.44 ± 0.56>50--[1]
19e13.88 ± 1.30>50>50--[1]
20a13.11 ± 1.5521.79 ± 0.22>50--[1]
20d12.04 ± 0.5712.55 ± 0.54>50--[1]
Series 2
12---31.37-
13----8.3
18----13.15

Structure-Activity Relationship Highlights (Anticancer):

  • Substitutions on the N-phenylcarbamate moiety at the 8-position of the tetrahydroquinoline core significantly influence cytotoxicity. For instance, compound 20d , with a 3-fluorophenyl group, exhibited the most potent activity against both HCT-116 and A-549 cell lines[1].

  • In another series, 2-arylquinoline derivatives generally displayed better activity profiles against HeLa and PC3 cell lines compared to their 2-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline counterparts.

  • For 2-arylquinolines, C-6 substituted analogs showed notable activity, with quinoline 13 being particularly potent and selective against HeLa cells.

Acetylcholinesterase (AChE) Inhibitory Activity

Tetrahydroquinoline derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease. The IC50 values for AChE inhibition are presented in Table 2.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity (IC50 in µM)

Compound IDAChE IC50 (µM)Reference
Series 3
Analog 1215[2]
Analog 2805[2]
Analog 3618[2]
Series 4
5n4.24[3]
Series 5
4b0.648[4]

Structure-Activity Relationship Highlights (AChE Inhibition):

  • The nature and position of substituents on the tetrahydroquinoline scaffold play a crucial role in AChE inhibitory activity.

  • Hybrid compounds incorporating isoxazole/isoxazoline moieties have shown significant potency. Compound 5n from this series demonstrated an IC50 value of 4.24 µM[3].

  • In a series of 4-amino-tetrahydroquinoline derivatives, compound 4b was identified as a potent AChE inhibitor with a sub-micromolar IC50 value[4].

Antimicrobial Activity

The antimicrobial potential of tetrahydroquinoline analogs has been explored against various bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, is a key parameter for this activity.

Table 3: Antimicrobial Activity (MIC in µg/mL)

Compound IDS. aureusMRSAVRE faecalisVRE faeciumReference
HSD1835 2-42-42-42-4[5]
Analog 7 16---[5]
Analog 8 ≥4---[5]

Structure-Activity Relationship Highlights (Antimicrobial):

  • The presence of specific functional groups is critical for potent antibacterial activity. Analogs bearing SF5 or SCF3 moieties, such as HSD1835 , have demonstrated excellent activity against multidrug-resistant Gram-positive bacteria, including MRSA and VRE[5][6].

  • Analogs lacking these specific groups showed significantly reduced or no activity, highlighting the importance of these substituents for the antimicrobial effect[5][6].

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Anticancer Activity

This protocol is a standard method for assessing the in vitro cytotoxicity of compounds against cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the tetrahydroquinoline analogs for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Ellman's Method for Acetylcholinesterase Inhibition

This spectrophotometric method is widely used to determine AChE activity and screen for inhibitors.

  • Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 8.0), a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer, and a 14 mM solution of acetylthiocholine iodide (ATCI) in deionized water.

  • Assay Reaction: In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of AChE solution, 10 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.

  • Pre-incubation: The plate is incubated for 10-15 minutes at 25°C.

  • Initiation of Reaction: The reaction is initiated by adding 10 µL of the ATCI solution to each well.

  • Kinetic Measurement: The absorbance is measured kinetically at 412 nm for 5-10 minutes using a microplate reader. The rate of the reaction is proportional to the AChE activity. The IC50 values are determined from the inhibition curves.

Broth Microdilution Method for MIC Determination

This is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.

  • Preparation of Inoculum: A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Compounds: The tetrahydroquinoline analogs are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway

Some tetrahydroquinoline analogs exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. One such pathway is the PI3K/AKT/mTOR pathway. A simplified diagram of this pathway is presented below.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes THQ Tetrahydroquinoline Analogs THQ->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and a potential point of inhibition by tetrahydroquinoline analogs.

General Workflow for Anticancer Drug Evaluation

The evaluation of potential anticancer agents typically follows a structured workflow, from initial in vitro screening to more complex in vivo studies.

Anticancer_Drug_Evaluation_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Preclinical & Clinical Development A Compound Synthesis & Characterization B Cytotoxicity Screening (e.g., MTT Assay) Against Cancer Cell Lines A->B C Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) B->C D Lead Compound Identification C->D E Animal Model Studies (e.g., Xenograft Models) D->E F Pharmacokinetic & Toxicology Studies E->F G Preclinical Development F->G H Clinical Trials G->H

Caption: A generalized workflow for the evaluation of potential anticancer drugs.

References

Comparative Biological Activity of Tetrahydroquinoline Esters and Amides: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the performance of tetrahydroquinoline-based esters and amides in various biological assays, supported by experimental data.

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Modifications to this core, particularly at the ester and amide functionalities, can significantly impact the potency, selectivity, and pharmacokinetic properties of the resulting molecules. This guide provides a comparative overview of the biological activities of tetrahydroquinoline esters and amides, with a focus on anticancer, antimicrobial, and enzyme inhibitory activities. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions during the lead optimization process.

Anticancer Activity

Tetrahydroquinoline derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against various cancer cell lines. The choice between an ester and an amide linkage can influence the compound's ability to interact with its biological target and its overall cellular uptake and stability.

A study on novel tetrahydroquinolinone derivatives identified that a carbamate (an ester-amide hybrid), specifically (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (referred to as 20d), exhibited potent in vitro antiproliferative activity at micromolar concentrations against HCT-116 colon cancer cells.[1][2][3] This compound was found to induce massive oxidative stress, leading to autophagy via the PI3K/AKT/mTOR signaling pathway.[1][2][3] In another study, 2-arylquinoline derivatives generally displayed a better activity profile against HeLa, PC3, MCF-7, and SKBR-3 cancer cell lines compared to 2-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines (amides).[4]

Below is a summary of the cytotoxic activities of selected tetrahydroquinoline esters and amides against various cancer cell lines.

Compound IDFunctional GroupCancer Cell LineIC50 (µM)Reference
20d Carbamate (Ester-Amide)HCT-116 (Colon)Micromolar concentrations[1][2][3]
Compound 4a Amide (in quinolinone)A549 (Lung)Potent cytotoxicity[5]
Compound 2 Carboxylic AcidMCF-7 (Breast)50[6]
Compound 2 Carboxylic AcidMDA-MB-231 (Breast)25[6]
Quinoline 13 Not specifiedHeLa (Cervical)8.3[4]
Tetrahydroquinoline 18 AmideHeLa (Cervical)13.15[4]
Quinoline 12 Not specifiedPC3 (Prostate)31.37[4]
Quinoline 11 Not specifiedPC3 (Prostate)34.34[4]

Antimicrobial Activity

The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Tetrahydroquinoline derivatives have shown promise as both antibacterial and antifungal agents. The ester or amide functionality can modulate the compound's ability to penetrate bacterial or fungal cell walls and interact with intracellular targets.

For instance, a series of N-(2-(o-tolyl)-1,2,3,4-tetrahydroquinoline-4-yl) formamide derivatives were synthesized and evaluated for their potential as inhibitors of bacterial growth.[7] Another study highlighted that the quinoline derivative HT61 was effective at reducing the viability of Staphylococcus aureus biofilms.[8] While direct comparisons between ester and amide derivatives are limited in the provided search results, the data suggests that amide-containing tetrahydroquinolines are a viable class of antimicrobials.

Enzyme Inhibition

Enzyme inhibition is a key mechanism of action for many therapeutic agents. Tetrahydroquinoline esters and amides have been investigated as inhibitors of various enzymes, including cholinesterases and protein kinases.

A study on tetrahydroquinoline-isoxazole/isoxazoline hybrid compounds revealed that both esters and amides can act as potent cholinesterase inhibitors.[9][10][11] Specifically, the hybrid compound 5n (an isoxazoline with a chloro-substituted phenyl group) showed effective inhibition against acetylcholinesterase (AChE) with an IC50 of 4.24 µM, while compound 6aa exhibited the greatest inhibition of butyrylcholinesterase (BChE) with an IC50 of 3.97 µM.[9][11]

In a separate study focusing on P-glycoprotein (P-gp) modulators, a series of amide and ester derivatives of 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline were synthesized. The investigation found that the amides were stable against spontaneous or enzymatic hydrolysis, whereas some of the ester compounds were hydrolyzed in human plasma.[12] This highlights a potential advantage of amides in terms of metabolic stability.

Compound IDFunctional GroupTarget EnzymeIC50 (µM)Reference
5n Amide (part of hybrid)Acetylcholinesterase (AChE)4.24[9][11]
6aa Amide (part of hybrid)Butyrylcholinesterase (BChE)3.97[9][11]
DC-CPin711 Carbamate (Ester-Amide)CBP Bromodomain0.0633[13]
7e Not specifiedCDK20.149[14]
8d Not specifiedDHFR0.199[14]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7, A-549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[3]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (tetrahydroquinoline esters and amides) for a specified period (e.g., 72 hours).[3]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours (e.g., 2-4 hours) at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Enzyme Inhibition Assay (Cholinesterase)

The inhibitory activity of the compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can be determined using a modified Ellman's method.

  • Reagent Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and the chromogenic reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) in a suitable buffer (e.g., phosphate buffer).

  • Incubation: In a 96-well plate, add the enzyme solution, the test compound at various concentrations, and DTNB. Incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the wells.

  • Absorbance Measurement: Measure the absorbance of the yellow product (5-thio-2-nitrobenzoate) formed from the reaction of thiocholine with DTNB at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

  • Inhibition Calculation: The percentage of enzyme inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited control. The IC50 value is then determined from the dose-response curve.

Visualizations

Signaling Pathway

PI3K_AKT_mTOR_Pathway THQ Tetrahydroquinoline Derivative (20d) ROS Increased ROS THQ->ROS PI3K PI3K ROS->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits CellSurvival Cell Survival mTOR->CellSurvival Promotes MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat cells with Tetrahydroquinoline Esters/Amides A->B C Incubate for 72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

References

Unambiguous Structural Verification: A Comparative Guide to Validating Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of X-ray crystallography against alternative analytical techniques for the structural validation of Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate, a key heterocyclic scaffold in medicinal chemistry.

The definitive three-dimensional arrangement of atoms within a molecule is crucial for understanding its chemical behavior, predicting its bioactivity, and ensuring intellectual property claims. While single-crystal X-ray crystallography remains the gold standard for structural elucidation, other powerful techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, offer complementary and sometimes more accessible means of verification.

Methodological Showdown: X-ray Crystallography vs. Spectroscopic and Computational Techniques

A direct comparison of the primary methods for structural validation reveals their distinct advantages and limitations. X-ray crystallography provides an unequivocal atomic-level map of a molecule in its crystalline state. However, the growth of high-quality single crystals can be a significant bottleneck. Spectroscopic methods, such as NMR, probe the molecule's structure in solution, offering insights into its dynamic behavior. Computational approaches, like Density Functional Theory (DFT), provide theoretical models that can corroborate experimental findings.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyComputational Modeling (DFT)
Sample Phase Solid (single crystal)Liquid (solution)In silico
Information Yield Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packingConnectivity, chemical environment of nuclei (¹H, ¹³C), through-bond and through-space correlations, solution-state conformationOptimized geometry, bond parameters, spectroscopic predictions (NMR chemical shifts)
Primary Advantage Unambiguous structural determinationNon-destructive, provides data on solution-state structure and dynamicsNo physical sample required, predictive power, can resolve ambiguities in experimental data
Primary Limitation Requires high-quality single crystals, which can be difficult to obtainProvides indirect structural information that requires interpretation, may not reveal absolute stereochemistryTheoretical model, requires experimental validation, accuracy depends on the level of theory and basis set

Experimental Protocols: A Glimpse into the Laboratory

The successful application of these techniques hinges on meticulous experimental execution. Below are summarized protocols for each of the key validation methods.

Single-Crystal X-ray Diffraction (SC-XRD)

The primary challenge in SC-XRD is the cultivation of a suitable single crystal.

Experimental Workflow for X-ray Crystallography

cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Slow Evaporation Slow Evaporation Crystal Crystal Slow Evaporation->Crystal Vapor Diffusion Vapor Diffusion Vapor Diffusion->Crystal Cooling Cooling Cooling->Crystal Mount Crystal Mount Crystal Crystal->Mount Crystal Diffractometer Diffractometer Mount Crystal->Diffractometer X-ray Source X-ray Source X-ray Source->Diffractometer Detector Detector Diffractometer->Detector Diffraction Pattern Diffraction Pattern Detector->Diffraction Pattern Electron Density Map Electron Density Map Diffraction Pattern->Electron Density Map Atomic Model Atomic Model Electron Density Map->Atomic Model Refined Structure Refined Structure Atomic Model->Refined Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive NMR analysis is a powerful tool for elucidating the structure of organic molecules in solution.[1][2]

  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR : Acquire ¹H and ¹³C NMR spectra to identify the number and types of protons and carbons.

  • 2D NMR :

    • COSY (Correlation Spectroscopy) : To establish ¹H-¹H coupling networks.[1][2]

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded ¹H and ¹³C atoms.[1][2]

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between ¹H and ¹³C, crucial for piecing together the molecular skeleton.[1][2]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine through-space proximity of protons, aiding in stereochemical assignments.

Computational Modeling: Density Functional Theory (DFT)

Computational methods can be used to predict the geometry and spectroscopic properties of a molecule, providing a theoretical framework to support experimental data.[2][3]

Logical Flow for DFT-Assisted Structure Validation

Proposed Structure Proposed Structure DFT Calculation DFT Calculation Proposed Structure->DFT Calculation Optimized Geometry Optimized Geometry DFT Calculation->Optimized Geometry Predicted NMR Shifts Predicted NMR Shifts DFT Calculation->Predicted NMR Shifts Comparison Comparison Predicted NMR Shifts->Comparison Experimental NMR Data Experimental NMR Data Experimental NMR Data->Comparison Structure Validated Structure Validated Comparison->Structure Validated

Caption: Using DFT to corroborate experimental NMR data.

Alternative Crystallographic Techniques

When single crystals are elusive, other diffraction methods can be employed.

  • Powder X-ray Diffraction (PXRD) : This technique is valuable for analyzing microcrystalline powders and can be used for phase identification and, in some cases, structure solution.[4][5][6] However, ab-initio structure determination from powder data for organic molecules is significantly more challenging than from single-crystal data.[5][6]

  • Microcrystal Electron Diffraction (MicroED) : A powerful emerging technique, MicroED can determine high-resolution structures from nanocrystals that are too small for conventional X-ray diffraction.[4][7]

Conclusion

For the definitive structural validation of this compound, single-crystal X-ray crystallography is the preferred method, providing irrefutable evidence of the molecular structure. However, in instances where suitable crystals cannot be obtained, a combination of advanced NMR techniques (COSY, HSQC, HMBC) and computational DFT calculations can provide a highly confident structural assignment.[1][2] For microcrystalline samples, PXRD and MicroED present viable alternative diffraction-based approaches. The choice of method will ultimately depend on the nature of the sample and the specific requirements of the research or development program.

References

A Comparative Guide to Catalytic Systems for the Hydrogenation of the Quinoline Core

Author: BenchChem Technical Support Team. Date: December 2025

The selective hydrogenation of quinoline and its derivatives is a critical transformation in synthetic chemistry, providing access to tetrahydroquinolines, which are prevalent scaffolds in pharmaceuticals and agrochemicals. This guide offers a comparative overview of various catalytic systems employed for the hydrogenation of the quinoline core, with a focus on catalyst performance, selectivity, and reaction conditions. While specific kinetic studies on ethyl quinoline-5-carboxylate are not extensively reported in the public domain, the data presented here for quinoline and other derivatives provide a strong foundation for catalyst selection and optimization for this specific substrate.

Performance Comparison of Catalytic Systems

The choice of catalyst profoundly influences the efficiency and selectivity of quinoline hydrogenation. Catalysts ranging from precious metals to earth-abundant 3d transition metals have been investigated, each presenting distinct advantages and limitations. The following tables summarize the performance of various heterogeneous and homogeneous catalysts in the hydrogenation of quinoline and its derivatives.

Table 1: Performance of Heterogeneous Catalysts in Quinoline Hydrogenation

CatalystSupportTemperature (°C)H₂ Pressure (bar)Time (h)Conversion (%)Selectivity to 1,2,3,4-Tetrahydroquinoline (%)Reference
Pd/CNNitrogen-doped Carbon5020->95>95 (for various quinolines)[1]
Pd@Fe₃O₄Magnetite501018>99>99[2][3]
5Ir/meso_S-CMesoporous Sulfur-doped Carbon100202~100~100 (for various quinolines)[4]
Au/TiO₂Titanium Dioxide25--HighHigh (Chemoselective)[5]
Ni₂P/SBA-15SBA-15340-->93High for decahydroquinoline[6]
Co@SiO₂Silica1004016HighHigh (for various quinolines)[7][8]
Al₂O₃–Pd–D/NiAlumina10066100High[9]

Table 2: Performance of Homogeneous Catalysts in Quinoline Hydrogenation

Catalyst PrecursorLigandTemperature (°C)H₂ Pressure (bar)Time (h)Conversion (%)Selectivity to 1,2,3,4-Tetrahydroquinoline (%)Reference
[Ir(COD)Cl]₂Chiral Diphosphine25-505012-24HighHigh (Asymmetric)[10]
[RuCl₂(p-cymene)]₂Chiral Diamine40-6050-10024-48HighHigh (Asymmetric)[10]
[WCl(η⁵-Cp)(CO)₃]-1205014>90High[11]
Cobalt-amido complex-Room Temp.(Transfer Hydrogenation)-HighHigh for 1,2-dihydroquinoline[12]

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for heterogeneous and homogeneous catalytic hydrogenation of quinolines.

Protocol 1: Heterogeneous Hydrogenation using Pd/CN Catalyst

This protocol is adapted from a study on a nitrogen-doped carbon-supported palladium catalyst.[1]

1. Catalyst Preparation:

  • The mesoporous nitrogen-doped carbon support is prepared by the pyrolysis of glucose and melamine using a eutectic salt mixture of KCl and ZnCl₂ as a porogen.

  • Palladium nanoparticles are then dispersed on the support, resulting in a catalyst with an ultra-small particle size of approximately 1.9 nm.[1]

2. Hydrogenation Reaction:

  • In a typical experiment, the quinoline substrate (0.5 mmol), the Pd/CN catalyst (e.g., 2.5 mol% Pd), and a solvent (e.g., 2.0 mL of ⁱPrOH) are added to a high-pressure autoclave.[2]

  • The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 20 bar).[1]

  • The reaction mixture is stirred at a specific temperature (e.g., 50 °C) for a designated time.[1]

  • Upon completion, the autoclave is cooled and depressurized.

3. Product Analysis:

  • The catalyst is separated from the reaction mixture by filtration or centrifugation.

  • The conversion of the quinoline and the yield of the 1,2,3,4-tetrahydroquinoline product are determined by gas chromatography (GC) using an internal standard like hexadecane.[2]

Protocol 2: Homogeneous Asymmetric Hydrogenation using an Iridium Catalyst

This protocol is a generalized procedure for the asymmetric hydrogenation of quinolines using an in-situ generated iridium catalyst.[10]

1. Catalyst Preparation (in-situ):

  • Inside a glovebox, a Schlenk tube is charged with the iridium precursor [Ir(COD)Cl]₂ (e.g., 0.5 mol%) and a chiral ligand (e.g., 1.1 mol% of a chiral diphosphine).

  • Anhydrous and degassed solvent (e.g., 1 mL of THF) is added, and the mixture is stirred at room temperature for about 30 minutes to form the active catalyst complex.[10]

2. Hydrogenation Reaction:

  • In a separate hydrogenation-suitable vessel, the quinoline substrate (1.0 mmol) is dissolved in the reaction solvent (e.g., 4 mL of THF).

  • The pre-formed catalyst solution is then transferred to the substrate solution under an inert atmosphere.

  • The reaction vessel is placed in an autoclave, which is then sealed and purged multiple times with hydrogen.

  • The autoclave is pressurized to the desired pressure (e.g., 50 atm) and the reaction is stirred at a set temperature (e.g., 25-50 °C) for the required duration (e.g., 12-24 hours).[10]

3. Work-up and Analysis:

  • After the reaction, the autoclave is carefully depressurized.

  • The solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel.

  • The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[10]

Visualizations

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the general reaction pathway for quinoline hydrogenation and a typical experimental workflow for kinetic studies.

G cluster_pathway Reaction Pathway Quinoline Quinoline 1,2-Dihydroquinoline 1,2-Dihydroquinoline Quinoline->1,2-Dihydroquinoline + H₂ 1,2,3,4-Tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline 1,2-Dihydroquinoline->1,2,3,4-Tetrahydroquinoline + H₂ Decahydroquinoline Decahydroquinoline 1,2,3,4-Tetrahydroquinoline->Decahydroquinoline + 3H₂

Caption: General reaction pathway for the hydrogenation of quinoline.

G cluster_workflow Experimental Workflow for Kinetic Studies A Reactant & Catalyst Preparation B Reaction Setup in Autoclave A->B C Set Temperature & Pressure B->C D Sampling at Time Intervals C->D E Sample Quenching & Filtration D->E F GC/HPLC Analysis E->F G Data Processing & Kinetic Modeling F->G

Caption: A typical experimental workflow for conducting kinetic studies.

References

A Comparative Guide to the Synthesis of Tetrahydroquinolines: Classical vs. Modern Routes

Author: BenchChem Technical Support Team. Date: December 2025

The tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry and natural product synthesis, driving continuous innovation in its synthetic accessibility. This guide provides a comparative analysis of classical and contemporary methods for the synthesis of 1,2,3,4-tetrahydroquinolines, offering researchers and drug development professionals a comprehensive overview of the available synthetic strategies. We present quantitative data, detailed experimental protocols, and workflow visualizations to facilitate an objective comparison of these routes.

Performance Benchmark: A Head-to-Head Comparison

The choice of synthetic route to tetrahydroquinolines is often a trade-off between efficiency, substrate scope, stereoselectivity, and reaction conditions. The following tables summarize the performance of representative classical and modern methods, providing a clear comparison of their key parameters.

Classical Methods: Hydrogenation and Cycloaddition

Classical approaches, primarily the hydrogenation of quinolines and the Povarov cycloaddition, have been the traditional workhorses for accessing the tetrahydroquinoline core.

Table 1: Performance of Classical Synthetic Routes

MethodCatalyst/ReagentSubstrateYield (%)Temperature (°C)Time (h)Key Advantages
Catalytic Hydrogenation 5% Pd/C, H₂ (1 atm)2-Nitroarylketones93-98Room Temp.-High yields, simple procedure.[1][2]
Co(OAc)₂·4H₂O, Zn, H₂ (30 bar)Quinoline>9570-15015Use of non-precious metal catalyst.[3][4]
Povarov Reaction (multi-component) p-Toluenesulfonic acidArylamine, Methyl propiolate, Aromatic aldehyde41-67Room Temp.48One-pot synthesis, builds complexity quickly.[5][6]
AlCl₃Aldimine, Vinyl ether31-5330-Good stereoselectivity.[7]
Cu(OTf)₂Aldimine, Vinyl ether0-3040-Lewis acid catalysis.[7]
Modern Methods: Expanding the Synthetic Toolbox

Newer synthetic strategies, including domino reactions, advanced metal catalysis, and organocatalysis, offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions.

Table 2: Performance of Modern Synthetic Routes

MethodCatalyst/ReagentSubstrateYield (%)Temperature (°C)Time (h)Key Advantages
Domino Reaction (Reductive Amination-SNAr) -Benzylamine, Bromo-fluoro-aromatic98Room Temp.-High yield in a single operation.[1]
Iridium-Catalyzed Asymmetric Hydrogenation [Ir(COD)Cl]₂/(R)-MeO-Biphep/I₂2-Methylquinoline>99--Excellent enantioselectivity (96% ee).[8]
Manganese-Catalyzed Borrowing Hydrogen Mn PN³ Pincer Complex, KH/KOH2-Aminobenzyl alcohol, Secondary alcoholup to 95120-Atom-efficient, water as the only byproduct.[9][10]
Organocatalytic [4+2] Cycloannulation Chiral Phosphoric AcidAldehyde, Aniline, Benzyl N-vinylcarbamateup to 99--Excellent enantioselectivity, metal-free.[11]
Photocatalytic Oxidation Organic BaseTetrahydroquinolineup to 942520Mild conditions, visible light driven.[12]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful implementation of any synthetic method. Below are representative protocols for key classical and modern syntheses of tetrahydroquinolines.

Protocol 1: Catalytic Hydrogenation of a Quinoline Derivative (Classical Method)

This procedure outlines the heterogeneous catalytic hydrogenation of a substituted quinoline using cobalt acetate and zinc powder.[3][4]

Materials:

  • Substituted quinoline (0.5 mmol)

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O, 5 mol%)

  • Zinc powder (50 mol%)

  • Water (1.5 mL)

  • Hydrogen gas (H₂)

  • Magnetic stirring bar

  • 4 mL glass vial

  • Autoclave

Procedure:

  • To a 4 mL glass vial, add the substituted quinoline (0.5 mmol), cobalt(II) acetate tetrahydrate (0.025 mmol), zinc powder (0.25 mmol), and a magnetic stirring bar.

  • Add water (1.5 mL) to the vial.

  • Place the vial in an autoclave.

  • Pressurize the autoclave with hydrogen gas to 30 bar.

  • Stir the reaction mixture at the desired temperature (e.g., 70-150 °C) for 15 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

  • Isolate the product by standard workup procedures, followed by purification by column chromatography.

Protocol 2: Domino Povarov Reaction (Modern Method)

This protocol describes a one-pot, three-component synthesis of polysubstituted tetrahydroquinolines.[5][6]

Materials:

  • Arylamine (4.0 mmol)

  • Methyl propiolate (2.0 mmol)

  • Aromatic aldehyde (2.0 mmol)

  • p-Toluenesulfonic acid (0.5 mmol)

  • Ethanol (5 mL)

  • Stirring bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve the arylamine (4.0 mmol) and methyl propiolate (2.0 mmol) in ethanol (5 mL).

  • Stir the solution at room temperature overnight.

  • Add the aromatic aldehyde (2.0 mmol) and p-toluenesulfonic acid (0.5 mmol) to the reaction mixture.

  • Continue stirring at room temperature for an additional 48 hours.

  • The resulting precipitate is the desired tetrahydroquinoline product.

  • Collect the product by filtration and wash with cold ethanol.

Protocol 3: Manganese-Catalyzed Borrowing Hydrogen Synthesis (Modern Method)

This procedure details the synthesis of 2-phenyl-1,2,3,4-tetrahydroquinoline using a manganese pincer catalyst.[9][10]

Materials:

  • 2-Aminobenzyl alcohol (0.275 mmol)

  • Acetophenone (0.250 mmol)

  • Manganese PN³ pincer complex (1) stock solution in DME (0.005 mmol)

  • Potassium hydride (KH) and Potassium hydroxide (KOH)

  • Argon atmosphere

  • Reaction vessel

Procedure:

  • Set up the reaction in a vessel under an argon atmosphere.

  • To the vessel, add 2-aminobenzyl alcohol (0.275 mmol) and acetophenone (0.250 mmol).

  • Add the stock solution of the manganese pincer complex (1) in DME (0.005 mmol).

  • Add the combination of bases, KH and KOH.

  • Stir the reaction mixture at 120 °C.

  • Monitor the reaction progress by GC/MS.

  • Upon completion, quench the reaction and purify the product by column chromatography.

Visualizing the Synthetic Workflows

To further clarify the logical flow of these synthetic strategies, the following diagrams illustrate the key transformations involved in classical and modern routes to tetrahydroquinolines.

classical_hydrogenation quinoline Quinoline Derivative catalyst Catalyst (e.g., Pd/C, Co) + H₂ quinoline->catalyst Reduction thq Tetrahydroquinoline catalyst->thq

Classical Catalytic Hydrogenation Workflow

povarov_reaction cluster_reactants Reactants aniline Aniline imine In situ Imine Formation aniline->imine aldehyde Aldehyde aldehyde->imine alkene Electron-rich Alkene cycloaddition [4+2] Cycloaddition alkene->cycloaddition imine->cycloaddition thq Tetrahydroquinoline cycloaddition->thq

Multi-component Povarov Reaction Pathway

borrowing_hydrogen amino_alcohol 2-Aminobenzyl Alcohol catalyst Mn Pincer Catalyst amino_alcohol->catalyst secondary_alcohol Secondary Alcohol intermediate Dehydrogenation & Aldehyde/Ketone Formation secondary_alcohol->intermediate catalyst->intermediate cyclization Condensation & Intramolecular Cyclization intermediate->cyclization thq Tetrahydroquinoline cyclization->thq water Water (byproduct) cyclization->water

Manganese-Catalyzed Borrowing Hydrogen Cycle

References

Comparative Analysis of the In Vitro Antiproliferative Activity of Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the anticancer potential of tetrahydroquinoline scaffolds. This document provides a comparative analysis of the antiproliferative activities of structural analogs of Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate, supported by experimental data and detailed protocols.

Comparative Antiproliferative Activity

The antiproliferative activity of various tetrahydroquinoline derivatives has been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the proliferation of 50% of the cancer cells, are summarized in the table below. These values provide a quantitative measure for comparing the potency of different analogs.

Compound IDStructureCell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 4a 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-oneHCT-116 (Colon)~13Not Specified-
A549 (Lung)Not Specified
Compound 10e Morpholine-substituted tetrahydroquinoline derivativeA549 (Lung)0.033 ± 0.003EverolimusNot Specified
MCF-7 (Breast)Not Specified5-FluorouracilNot Specified
Compound 10h Morpholine-substituted tetrahydroquinoline derivativeMCF-7 (Breast)0.087 ± 0.007EverolimusNot Specified
5-FluorouracilNot Specified
Compound 10d Morpholine-substituted tetrahydroquinoline derivativeA549 (Lung)0.062 ± 0.01EverolimusNot Specified
MCF-7 (Breast)0.58 ± 0.115-FluorouracilNot Specified
MDA-MB-231 (Breast)1.003 ± 0.008
Compound 7g Tetrahydroquinoline-2-carboxylic acid N-(substituted)phenyl amide derivativeNCI-H23 (Lung)0.420 - 1.19Not Specified-
NUGC-3 (Gastric)
HCT 15 (Colon)
Quinoline 13 C-6 substituted 2-(3,4-methylenedioxyphenyl)quinolineHeLa (Cervical)8.3DoxorubicinNot Specified
Tetrahydroquinoline 18 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolineHeLa (Cervical)13.15DoxorubicinNot Specified

Experimental Protocols

The in vitro antiproliferative activity of the tetrahydroquinoline derivatives presented in this guide was predominantly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (e.g., from 0.01 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.

  • Incubation: The plates are incubated for a predetermined period, typically 48 or 72 hours, to allow the compounds to exert their antiproliferative effects.

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mechanistic Insights and Signaling Pathways

The anticancer activity of tetrahydroquinoline derivatives is believed to be mediated through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Several studies have suggested that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways.[1] The intrinsic pathway is initiated by intracellular stress and involves the mitochondria, leading to the activation of caspase-9. The extrinsic pathway is activated by the binding of death ligands to cell surface receptors, leading to the activation of caspase-8. Both pathways converge to activate caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.

Furthermore, some tetrahydroquinoline derivatives have been shown to induce cell cycle arrest, often at the G2/M phase, thereby preventing cancer cells from dividing and proliferating.[1] The precise molecular targets of many tetrahydroquinoline derivatives are still under investigation, but some have been found to inhibit important kinases such as mTOR, which is a central regulator of cell growth and proliferation.

Below is a generalized workflow for evaluating the antiproliferative activity and mechanism of action of a novel tetrahydroquinoline derivative.

G cluster_0 In Vitro Antiproliferative Screening cluster_1 Mechanism of Action Studies cluster_2 Signaling Pathway Elucidation A Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) B Compound Treatment (Tetrahydroquinoline Derivative) A->B C MTT Assay (Cell Viability) B->C D IC50 Determination C->D E Apoptosis Assays (e.g., Annexin V/PI Staining) D->E Potent Compounds F Cell Cycle Analysis (Flow Cytometry) D->F Potent Compounds G Western Blot Analysis (Protein Expression) D->G Potent Compounds J Lead Compound Identification E->J F->J H Kinase Inhibition Assays (e.g., mTOR) G->H I Gene Expression Analysis (e.g., qPCR) G->I H->J I->J

Experimental workflow for anticancer drug discovery.

The following diagram illustrates a simplified signaling pathway that is often dysregulated in cancer and can be a target for tetrahydroquinoline derivatives.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation THQ Tetrahydroquinoline Derivative THQ->mTOR Inhibition

Simplified PI3K/Akt/mTOR signaling pathway.

Conclusion

The tetrahydroquinoline scaffold represents a versatile and promising starting point for the design and synthesis of novel anticancer agents. The comparative data presented in this guide demonstrate that modifications to the core structure can lead to significant improvements in antiproliferative activity against a range of cancer cell lines. Future research should focus on elucidating the precise molecular targets and mechanisms of action of the most potent analogs to facilitate the development of targeted therapies with improved efficacy and reduced side effects. While data on this compound remains elusive, the exploration of its structural analogs continues to be a fruitful area of cancer research.

References

A Comparative Guide to Quinoline Reduction: Transfer Hydrogenation vs. Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective reduction of quinoline to 1,2,3,4-tetrahydroquinoline (THQ) is a critical transformation in the synthesis of numerous pharmaceuticals and biologically active compounds. This guide provides an objective comparison of two primary methods for this reduction: transfer hydrogenation and catalytic hydrogenation, supported by experimental data and detailed protocols.

The choice between transfer hydrogenation and catalytic hydrogenation for quinoline reduction hinges on several factors, including the desired selectivity, functional group tolerance, reaction conditions, and safety considerations. While both methods can be highly effective, they operate under different principles and offer distinct advantages and disadvantages. Catalytic hydrogenation typically employs gaseous hydrogen and a heterogeneous or homogeneous catalyst, often requiring elevated pressures. In contrast, transfer hydrogenation utilizes a hydrogen donor molecule in the presence of a catalyst, frequently under milder conditions.

Performance Comparison: A Quantitative Overview

The following table summarizes key quantitative data from various studies on the reduction of quinoline to 1,2,3,4-tetrahydroquinoline (py-THQ) using both transfer and catalytic hydrogenation methods. This allows for a direct comparison of their performance under different catalytic systems.

MethodCatalyst / Hydrogen Source or PressureSolventTemp. (°C)Time (h)Conversion (%)Yield of py-THQ (%)Selectivity for py-THQ (%)Reference
Transfer Hydrogenation Co(BF₄)₂·6H₂O / HCOOH/Et₃NDioxane8024>9995High[1][2]
Cobalt-amido complex / H₃N·BH₃THF2520>9998High[3]
[Cp*Co(III)] complex / HCOOHWater8012>95>95High[4]
RuCl₂(PPh₃)₃ / Isopropanol/KOHToluene820.17>92>92High[5]
Catalytic Hydrogenation Pd/Nitrogen-doped Carbon / 20 bar H₂Ethanol50610097.8>99[6]
Co(OAc)₂·4H₂O + Zn / 30 bar H₂Water70-15015>9996High[7][8]
Al₂O₃–Pd–D/Ni / 6 bar H₂Ethanol10018100>99>99[9]
Pt nanowires / 1 bar H₂Water801297.994.1High[10]

Experimental Protocols

Below are detailed methodologies for representative experiments of both transfer and catalytic hydrogenation of quinoline.

Protocol 1: Transfer Hydrogenation using a Cobalt Catalyst and Formic Acid[1][2]

Materials:

  • Quinoline

  • Co(BF₄)₂·6H₂O

  • Tris(2-(diphenylphosphino)phenyl)phosphine (Ligand)

  • Formic acid (HCOOH)

  • Triethylamine (Et₃N)

  • Dioxane (solvent)

  • Schlenk tube

  • Magnetic stirrer

Procedure:

  • In a glovebox, a Schlenk tube is charged with Co(BF₄)₂·6H₂O (0.01 mmol, 1 mol%) and the phosphine ligand (0.01 mmol, 1 mol%).

  • Dioxane (1 mL) is added, and the mixture is stirred for 10 minutes at room temperature.

  • Quinoline (1 mmol, 1.0 equiv.) is added to the solution.

  • A mixture of formic acid and triethylamine (5:2 molar ratio, 2.0 equiv. of formic acid) is then added.

  • The Schlenk tube is sealed and the reaction mixture is stirred at 80 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with saturated NaHCO₃ solution.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 1,2,3,4-tetrahydroquinoline.

Protocol 2: Catalytic Hydrogenation using a Palladium on Carbon (Pd/C) Catalyst[6]

Materials:

  • Quinoline

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol (solvent)

  • High-pressure autoclave equipped with a magnetic stirrer

  • Hydrogen gas cylinder

Procedure:

  • A high-pressure autoclave is charged with quinoline (1 mmol), 10% Pd/C catalyst (10 mg), and ethanol (10 mL).

  • The autoclave is sealed and purged three times with nitrogen gas, followed by three purges with hydrogen gas.

  • The autoclave is pressurized with hydrogen gas to 20 bar.

  • The reaction mixture is stirred at 50 °C for 6 hours.

  • After the reaction, the autoclave is cooled to room temperature and the hydrogen pressure is carefully released.

  • The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The product, 1,2,3,4-tetrahydroquinoline, is analyzed for purity and yield, and can be further purified if necessary.

Comparative Workflow

The following diagram illustrates the general pathways and key components involved in both transfer hydrogenation and catalytic hydrogenation for the reduction of quinoline.

G cluster_0 Quinoline Reduction Methods cluster_1 Transfer Hydrogenation cluster_2 Catalytic Hydrogenation Quinoline Quinoline TH_Catalyst Catalyst (e.g., Co, Ru, Ir) Quinoline->TH_Catalyst CH_Catalyst Catalyst (e.g., Pd/C, PtO₂, Raney Ni) Quinoline->CH_Catalyst TH_Process Reaction (Mild Conditions) TH_Catalyst->TH_Process H_Donor Hydrogen Donor (e.g., HCOOH, H₃N·BH₃, Isopropanol) H_Donor->TH_Process Product 1,2,3,4-Tetrahydroquinoline (py-THQ) TH_Process->Product Byproduct_TH Oxidized Donor TH_Process->Byproduct_TH CH_Process Reaction (Elevated Temp/Pressure) CH_Catalyst->CH_Process H2_Gas Hydrogen Gas (H₂) (Elevated Pressure) H2_Gas->CH_Process CH_Process->Product Byproduct_CH Minimal Byproducts CH_Process->Byproduct_CH

Caption: Comparative workflow of transfer and catalytic hydrogenation for quinoline reduction.

Conclusion

Both transfer hydrogenation and catalytic hydrogenation are powerful methods for the reduction of quinoline.

Transfer hydrogenation offers the advantage of often milder reaction conditions and avoids the need for high-pressure hydrogen gas, which can be a significant safety and equipment consideration. The use of various hydrogen donors provides flexibility.

Catalytic hydrogenation , particularly with heterogeneous catalysts like Pd/C, is a well-established and highly efficient method that often results in high yields and excellent selectivity. The primary byproduct is minimal, simplifying purification. However, it frequently requires specialized high-pressure equipment.

The optimal choice between these two methods will depend on the specific requirements of the synthesis, including available equipment, safety protocols, substrate functional group tolerance, and desired reaction scale. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their specific application.

References

Comparative Analysis of Catalytic Strategies for Diastereoselective Tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of substituted tetrahydroquinolines, a core scaffold in numerous pharmaceuticals and biologically active compounds, presents a significant challenge in controlling stereochemistry. This guide provides a comparative analysis of three prominent catalytic strategies for the diastereoselective synthesis of 2,4-disubstituted tetrahydroquinolines: chiral phosphoric acid catalysis, scandium(III) triflate-catalyzed Povarov reaction, and organocatalysis. We present quantitative data on diastereomeric ratios, detailed experimental protocols, and visual representations of the synthetic workflows and mechanisms to aid researchers in selecting the optimal method for their specific needs.

Data Presentation: Diastereomeric Ratio Comparison

The following table summarizes the performance of the three catalytic systems in the synthesis of 2,4-disubstituted tetrahydroquinolines. The data highlights the influence of catalyst, substrates, and reaction conditions on the diastereomeric ratio (d.r.) and yield.

MethodCatalystAniline Derivative (R¹)Aldehyde/Imine (R²)Alkene (R³)SolventTemp. (°C)Yield (%)d.r. (cis:trans)Reference
Chiral Phosphoric Acid Catalysis (R)-TRIPAnilineBenzaldehydeEthyl vinyl etherToluene-209595:5[1]
(R)-TRIP4-MethoxyanilineBenzaldehydeEthyl vinyl etherToluene-209296:4[1]
(R)-STRIPAniline4-NitrobenzaldehydeEthyl vinyl etherToluene-209897:3[1]
Sc(OTf)₃-catalyzed Povarov Reaction Sc(OTf)₃AnilineBenzaldehydeStyreneAcetonitrileRT85>95:5 (cis)[2]
Sc(OTf)₃4-ChloroanilineBenzaldehydeStyreneAcetonitrileRT88>95:5 (cis)[2]
Sc(OTf)₃Aniline4-ChlorobenzaldehydeStyreneAcetonitrileRT90>95:5 (cis)[2]
Organocatalysis (Thiourea-based) Thiourea Derivative4-Methoxyaniline4-NitrobenzaldehydeDimethyl malonateTolueneRT9294:6[3]
Thiourea DerivativeAniline4-NitrobenzaldehydeDimethyl malonateTolueneRT8992:8[3]
Thiourea Derivative4-Chloroaniline4-NitrobenzaldehydeDimethyl malonateTolueneRT9595:5[3]

Experimental Protocols

Detailed methodologies for the three compared synthetic strategies are provided below.

Chiral Phosphoric Acid-Catalyzed Synthesis of 2,4-Disubstituted Tetrahydroquinolines

This protocol is adapted from the work of Akiyama and coworkers for the inverse-electron-demand aza-Diels-Alder reaction.[1]

Materials:

  • Aniline derivative (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Ethyl vinyl ether (2.0 equiv)

  • (R)-TRIP (chiral phosphoric acid catalyst, 5 mol%)

  • Toluene (anhydrous)

  • Molecular sieves 4Å

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the aniline derivative (0.5 mmol, 1.0 equiv), the aldehyde (0.55 mmol, 1.1 equiv), and (R)-TRIP (0.025 mmol, 5 mol%).

  • Add activated molecular sieves 4Å (100 mg).

  • Add anhydrous toluene (2.0 mL) and cool the mixture to -20 °C.

  • Add ethyl vinyl ether (1.0 mmol, 2.0 equiv) dropwise to the stirred solution.

  • Stir the reaction mixture at -20 °C for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2,4-disubstituted tetrahydroquinoline.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.[4][5]

Sc(OTf)₃-Catalyzed Povarov Reaction for 2,4-Disubstituted Tetrahydroquinoline Synthesis

This is a general procedure for the three-component Povarov reaction catalyzed by scandium(III) triflate.[2]

Materials:

  • Aniline derivative (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Styrene (1.2 equiv)

  • Scandium(III) triflate (Sc(OTf)₃, 10 mol%)

  • Acetonitrile (anhydrous)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the aniline derivative (0.5 mmol, 1.0 equiv), the aldehyde (0.5 mmol, 1.0 equiv), and Sc(OTf)₃ (0.05 mmol, 10 mol%).

  • Add anhydrous acetonitrile (2.5 mL) and stir the mixture at room temperature for 10 minutes.

  • Add styrene (0.6 mmol, 1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the 2,4-disubstituted tetrahydroquinoline.

  • The diastereomeric ratio is determined by ¹H NMR spectroscopy on the crude reaction mixture, with the cis isomer typically being the major product.[4][5]

Organocatalytic Synthesis of 2,4-Disubstituted Tetrahydroquinolines

This protocol is based on a thiourea-catalyzed Michael addition/cyclization cascade.[3]

Materials:

  • Aniline derivative (1.0 equiv)

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde) (1.2 equiv)

  • Malonic ester (e.g., dimethyl malonate) (1.5 equiv)

  • Thiourea-based organocatalyst (10 mol%)

  • Toluene (anhydrous)

Procedure:

  • In a dry vial, dissolve the aniline derivative (0.2 mmol, 1.0 equiv), α,β-unsaturated aldehyde (0.24 mmol, 1.2 equiv), and the thiourea-based organocatalyst (0.02 mmol, 10 mol%) in anhydrous toluene (1.0 mL).

  • Add the malonic ester (0.3 mmol, 1.5 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the functionalized 2,4-disubstituted tetrahydroquinoline.

  • Determine the diastereomeric ratio of the product by ¹H NMR analysis of the crude product.[4][5]

Visualizations

The following diagrams illustrate the general experimental workflow and a representative reaction mechanism.

Experimental_Workflow reagents Reagents & Catalyst reaction Reaction Mixture (Stirring, Temp. Control) reagents->reaction 1. Add solvent Anhydrous Solvent solvent->reaction 2. Add workup Aqueous Workup & Extraction reaction->workup 3. Quench purification Column Chromatography workup->purification 4. Isolate product Purified Tetrahydroquinoline purification->product analysis Diastereomeric Ratio Analysis (¹H NMR) product->analysis

Caption: General experimental workflow for the synthesis of substituted tetrahydroquinolines.

Povarov_Mechanism cluster_imine Imine Formation cluster_cycloaddition [4+2] Cycloaddition aniline Aniline imine N-Arylimine aniline->imine aldehyde Aldehyde aldehyde->imine activated_imine Activated Imine Complex imine->activated_imine alkene Alkene (Styrene) thq_product cis-2,4-Disubstituted Tetrahydroquinoline alkene->thq_product lewis_acid Sc(OTf)₃ lewis_acid->activated_imine activated_imine->thq_product

Caption: Simplified mechanism of the Sc(OTf)₃-catalyzed Povarov reaction.

References

Safety Operating Guide

Prudent Disposal of Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide delineates essential safety and logistical procedures for the proper disposal of Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is warranted, treating it as hazardous waste based on the profiles of structurally similar quinoline derivatives. Under no circumstances should this compound or its containers be disposed of in regular waste streams or poured down the drain.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Given the potential hazards associated with quinoline derivatives, which can include toxicity, skin and eye irritation, and potential carcinogenicity, a comprehensive PPE strategy is the first line of defense.[1][2][3]

Table 1: Personal Protective Equipment (PPE) Requirements

EquipmentSpecificationPurpose
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact.[1]
Eye Protection Chemical splash gogglesProtects eyes from accidental splashes.[1]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo prevent inhalation of any potential vapors or aerosols.[2][3]
Step-by-Step Disposal Plan

The following protocol outlines the systematic process for the safe disposal of this compound and any contaminated materials.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent hazardous reactions.[1]

  • Solid Waste: Collect any solid form of this compound in a clearly labeled, sealable, and chemically compatible container. Label the container as "Hazardous Waste" with the full chemical name.[1]

  • Liquid Waste: If the compound is in a solution, collect it in a dedicated, leak-proof, and sealable container. The container must be compatible with the solvent used. Label the container as "Hazardous Waste" and list all components of the solution with their approximate percentages.[1]

  • Contaminated Labware: Disposable items such as gloves, pipette tips, and weighing paper that have come into contact with the chemical should be collected in a separate, sealed bag or container. This container must also be clearly labeled as "Hazardous Waste: this compound Contaminated Debris".[1]

Step 2: Storage of Hazardous Waste

Store the collected hazardous waste in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting pickup. This area should be secure and accessible only to authorized personnel. Secondary containment, such as a larger, chemically resistant bin, is highly recommended to contain any potential leaks.[1]

Step 3: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[1] Provide them with a complete inventory of the waste you have collected. All chemical waste must be disposed of in accordance with local, regional, and national regulations.[3]

Emergency Procedures in Case of Exposure

In the event of accidental exposure, follow these first-aid measures and seek immediate medical attention.

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[4]
Eye Contact Rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open.[4]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[4][5]

Experimental Workflow for Safe Disposal

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound, incorporating key safety checkpoints.

cluster_prep Preparation cluster_handling Handling & Collection cluster_storage Storage cluster_disposal Disposal prep_ppe Don PPE: - Gloves - Goggles - Lab Coat prep_area Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_area handle_chem Handle Chemical prep_area->handle_chem collect_solid Collect Solid Waste in Labeled Container handle_chem->collect_solid collect_liquid Collect Liquid Waste in Labeled Container handle_chem->collect_liquid collect_debris Collect Contaminated Debris Separately handle_chem->collect_debris store_waste Store Waste in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_debris->store_waste secondary_contain Use Secondary Containment store_waste->secondary_contain contact_ehs Contact EHS or Licensed Waste Contractor secondary_contain->contact_ehs provide_info Provide Waste Inventory contact_ehs->provide_info pickup Arrange for Pickup provide_info->pickup

References

Personal protective equipment for handling Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate in a laboratory setting. The following procedures are based on the known hazards of structurally similar compounds, such as quinoline and its derivatives, and are intended to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Summary

  • Acute Toxicity : Harmful if swallowed or in contact with skin.[1]

  • Skin and Eye Irritation : Causes skin irritation and serious eye irritation.[1][2]

  • Chronic Health Effects : Suspected of causing genetic defects and may cause cancer.[1] Quinoline is classified as possibly carcinogenic to humans.

  • Environmental Hazards : Toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential when handling this compound. The following PPE is mandatory to minimize exposure.[3]

PPE CategorySpecific EquipmentRationale
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and absorption.[4][5]
Eye and Face Protection Chemical safety goggles or a face shield.To protect against splashes and eye irritation.[3][5][6]
Body Protection A lab coat or chemical-resistant apron.To protect against skin contact.[4][5]
Respiratory Protection A NIOSH/MSHA-approved respirator with appropriate cartridges.To be used in case of inadequate ventilation or when handling powders to avoid inhalation.[1][4][5]
Foot Protection Closed-toe shoes.To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is critical for safety.

  • Preparation :

    • Ensure that a safety shower and eyewash station are readily accessible.[6]

    • Work within a properly functioning chemical fume hood to ensure adequate ventilation.[1]

    • Gather all necessary PPE and ensure it is in good condition.

  • Handling :

    • Don the appropriate PPE before handling the chemical.

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

    • Weigh and transfer the chemical with care to minimize dust or aerosol generation.

    • Keep the container tightly closed when not in use.[1][7]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][4]

    • Clean the work area and decontaminate any spills immediately with an appropriate absorbent material.

    • Remove and properly store or dispose of PPE.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste materials containing this compound in a designated, labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted.

  • Disposal Procedure :

    • Dispose of the chemical waste through an authorized hazardous waste disposal facility.[1][4]

    • Follow all local, state, and federal regulations for chemical waste disposal.

    • Avoid release to the environment.[1][5]

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Verify fume hood function B Assemble required PPE A->B C Locate safety shower and eyewash B->C D Don appropriate PPE C->D E Weigh and transfer chemical in fume hood D->E F Keep container sealed when not in use E->F G Clean and decontaminate work area F->G H Wash hands and exposed skin G->H I Properly remove and store/dispose of PPE H->I J Collect waste in a labeled, sealed container I->J K Dispose through authorized hazardous waste facility J->K

Caption: Chemical Handling and Disposal Workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.